IHMT-IDH1-053
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H33FN6O4S |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide |
InChI |
InChI=1S/C25H33FN6O4S/c1-5-37(34,35)30-19-10-12-31(13-11-19)20-8-6-18(7-9-20)17(4)28-24-27-14-21(26)23(29-24)32-22(16(2)3)15-36-25(32)33/h5-9,14,16-17,19,22,30H,1,10-13,15H2,2-4H3,(H,27,28,29)/t17-,22+/m0/s1 |
Clave InChI |
ZUPHYBXQUOQKRE-HTAPYJJXSA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)N2CCC(CC2)NS(=O)(=O)C=C)NC3=NC=C(C(=N3)N4[C@H](COC4=O)C(C)C)F |
SMILES canónico |
CC(C)C1COC(=O)N1C2=NC(=NC=C2F)NC(C)C3=CC=C(C=C3)N4CCC(CC4)NS(=O)(=O)C=C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IHMT-IDH1-053
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of IHMT-IDH1-053, a potent and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The information is tailored for professionals in the fields of oncology research, medicinal chemistry, and drug development, offering detailed insights into its biochemical activity, cellular effects, and preclinical validation.
Core Mechanism of Action
This compound is a highly selective, irreversible inhibitor specifically targeting cancer-associated mutations in the IDH1 enzyme.[1][2][3] Its mechanism of action is centered on the covalent modification of a specific cysteine residue within the allosteric binding site of the mutant IDH1 protein.
Mutations in IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[4][5]
This compound is designed to counteract this oncogenic process. Through a structure-based irreversible drug design approach, it has been engineered to form a covalent bond with the cysteine residue Cys269 located in an allosteric pocket adjacent to the NADPH binding site of the mutant IDH1 R132H protein.[1][5] This irreversible binding effectively and permanently inactivates the mutant enzyme, leading to a significant reduction in the production of 2-HG.[1][5] The high selectivity of this compound for mutant IDH1 over the wild-type (wt) IDH1 and IDH2 enzymes minimizes off-target effects.[1][5]
The downstream consequences of reduced 2-HG levels include the restoration of normal epigenetic regulation and the induction of differentiation in cancer cells. Preclinical studies have demonstrated that this compound inhibits the proliferation of cancer cell lines harboring IDH1 mutations, such as the HT1080 fibrosarcoma cell line, and primary Acute Myeloid Leukemia (AML) cells.[1][5]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| IDH1 R132H | Enzymatic Assay | 4.7 | [1][2][3][5] |
| 2-HG Production (IDH1 R132H transfected 293T cells) | Cellular Assay | 28 | [1][2][5] |
Table 2: Selectivity Profile of this compound
| Enzyme | Selectivity | Reference |
| IDH1 wt | High | [1][5] |
| IDH2 wt/mutants | High | [1][5] |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the signaling pathway affected by mutant IDH1 and the mechanism of action of this compound.
Caption: Mechanism of this compound in IDH1-mutant cancer cells.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
IDH1 R132H Enzymatic Assay
Objective: To determine the in vitro potency (IC50) of this compound against the mutant IDH1 R132H enzyme.
Materials:
-
Recombinant human IDH1 R132H enzyme
-
NADPH
-
α-Ketoglutarate (α-KG)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 10% glycerol, 0.01% Tween-20)
-
This compound (serial dilutions)
-
384-well assay plates
-
Plate reader capable of measuring NADPH absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of the recombinant IDH1 R132H enzyme to each well of the 384-well plate.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of NADPH and α-KG to each well.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader in kinetic mode. The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular 2-HG Production Assay
Objective: To measure the effect of this compound on the production of D-2-hydroxyglutarate in cells expressing mutant IDH1.
Materials:
-
293T cells transiently transfected with a plasmid expressing IDH1 R132H or a stable IDH1-mutant cell line (e.g., HT1080).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (serial dilutions).
-
96-well cell culture plates.
-
Cell lysis buffer.
-
2-HG detection kit (e.g., LC-MS/MS or an enzymatic assay-based kit).
Procedure:
-
Seed the IDH1-mutant expressing cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
After treatment, wash the cells with PBS and lyse them.
-
Collect the cell lysates and measure the intracellular 2-HG concentration using a 2-HG detection kit according to the manufacturer's instructions.
-
Normalize the 2-HG levels to the total protein concentration in each sample.
-
Calculate the percentage of 2-HG reduction for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve.
In Vivo HT1080 Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse xenograft model of IDH1-mutant cancer.
Materials:
-
HT1080 fibrosarcoma cells.
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Matrigel (optional).
-
This compound formulation for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of HT1080 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on a predetermined endpoint, such as maximum tumor size or treatment duration), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., measurement of 2-HG levels).
-
Evaluate the antitumor efficacy of this compound by comparing the tumor growth inhibition in the treated group versus the control group.
Experimental Workflow Diagram
The following diagram provides a logical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | IDH | | Invivochem [invivochem.cn]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Covalent Binding of IHMT-IDH1-053 to Cys269
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IHMT-IDH1-053, a potent and selective irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). A central focus of this document is the covalent binding mechanism of this compound to the cysteine 269 residue within the allosteric pocket of the IDH1 R132H mutant enzyme. This guide synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular efficacy parameters of this compound in targeting the IDH1 R132H mutation.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (nM) | Inhibition Type |
| This compound | IDH1 R132H | 4.7 | Irreversible |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | 293T (transfected with IDH1 R132H) | 2-Hydroxyglutarate (2-HG) Production | 28 |
Mechanism of Action
This compound is a highly selective inhibitor that targets the neomorphic activity of mutant IDH1 enzymes, such as the common R132H variant.[1][2] Unlike wild-type IDH1, which converts isocitrate to α-ketoglutarate (α-KG), the mutant enzyme gains the ability to reduce α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3] High levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation.
This compound was discovered through a structure-based irreversible drug design approach.[1][3] Crystallographic studies have demonstrated that it binds to an allosteric pocket adjacent to the NADPH binding site of the IDH1 R132H protein.[1][3] The key feature of its mechanism is the formation of a covalent bond with the residue Cys269, leading to irreversible inhibition of the enzyme.[1][2][3] This covalent modification effectively locks the enzyme in an inactive state, preventing the production of 2-HG.[1][3] The inhibitor has shown high selectivity for IDH1 mutants over the wild-type IDH1 and IDH2 enzymes.[1][2]
Below is a diagram illustrating the signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Recombinant IDH1 R132H Enzymatic Assay
This assay is designed to measure the in vitro inhibitory activity of compounds against the mutant IDH1 enzyme by monitoring the consumption of the cofactor NADPH.
-
Reagents and Materials:
-
Recombinant human IDH1 R132H enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
α-KG (α-Ketoglutarate)
-
This compound or other test compounds
-
384-well, black, flat-bottom plates
-
Plate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted compound solution to each well.
-
Add 10 µL of a solution containing the IDH1 R132H enzyme and NADPH in Assay Buffer to each well. The final concentrations should be optimized, for example, 50 nM enzyme and 25 µM NADPH.
-
Incubate the plate at room temperature for 30 minutes to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of a solution of α-KG in Assay Buffer to each well (e.g., a final concentration of 500 µM).
-
Immediately place the plate in the plate reader and monitor the decrease in NADPH fluorescence at 3-minute intervals for 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence decay curve.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular 2-Hydroxyglutarate (2-HG) Production Assay
This cell-based assay quantifies the ability of this compound to inhibit the production of the oncometabolite 2-HG in cells expressing mutant IDH1.
-
Reagents and Materials:
-
293T cells transiently or stably expressing IDH1 R132H.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound or other test compounds.
-
96-well cell culture plates.
-
LC-MS/MS system for metabolite analysis.
-
-
Procedure:
-
Seed the IDH1 R132H-expressing 293T cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48 hours.
-
After the incubation period, collect the cell culture medium.
-
Prepare the samples for LC-MS/MS analysis. This typically involves a protein precipitation step (e.g., with cold methanol) followed by centrifugation to remove cell debris.
-
Analyze the supernatant for 2-HG levels using a validated LC-MS/MS method. This often requires derivatization of 2-HG to enable chiral separation and sensitive detection.
-
Normalize the 2-HG levels to the cell number or total protein content in each well.
-
Calculate the percent inhibition of 2-HG production for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Confirmation of Covalent Binding by Mass Spectrometry
This experiment is designed to confirm the covalent modification of Cys269 in IDH1 R132H by this compound.
-
Reagents and Materials:
-
Recombinant human IDH1 R132H enzyme.
-
This compound.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.
-
Dithiothreitol (DTT), Iodoacetamide (IAM).
-
Trypsin (mass spectrometry grade).
-
LC-MS/MS system.
-
-
Procedure:
-
Incubate the IDH1 R132H enzyme with a molar excess of this compound (e.g., 10-fold) in Incubation Buffer for 2-4 hours at room temperature. A control sample with DMSO should be run in parallel.
-
Intact Protein Analysis: Analyze a small aliquot of the reaction mixture by LC-MS to determine the mass of the intact protein. A mass shift corresponding to the molecular weight of this compound will confirm covalent binding.
-
Peptide Mapping:
-
Denature the remaining protein sample.
-
Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAM.
-
Digest the protein into smaller peptides using trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data for a peptide containing Cys269 with a mass modification corresponding to the addition of this compound. This will confirm the site of covalent modification.
-
-
Experimental Workflow
The following diagram outlines the logical flow of experiments to characterize a covalent inhibitor like this compound.
References
Allosteric Inhibition of Mutant IDH1 by IHMT-IDH1-053: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, driving tumorigenesis.[2][3] Consequently, mutant IDH1 has emerged as a critical therapeutic target. This technical guide provides an in-depth overview of the allosteric inhibition of mutant IDH1 by IHMT-IDH1-053, a potent and selective irreversible inhibitor.
This compound, also known as compound 16, demonstrates high potency against the IDH1 R132H mutation.[3][4] It exhibits a unique mechanism of action, binding to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[1][4] This binding is adjacent to the NADPH binding pocket and involves the formation of a covalent bond with the cysteine residue at position 269 (Cys269).[3][4] This irreversible interaction locks the enzyme in an inactive conformation, effectively shutting down the production of 2-HG.[1]
Quantitative Data
The following tables summarize the key quantitative data for the inhibitory activity of this compound against mutant IDH1.
| Parameter | Value | Target | Assay Condition | Reference |
| IC50 | 4.7 nM | Recombinant IDH1 R132H | Biochemical enzymatic assay | [3][4] |
| IC50 | 28 nM | 2-HG production in cells | IDH1 R132H transfected 293T cells | [3][4] |
| Selectivity Profile | Result | Reference |
| IDH1 wild-type (wt) | Highly selective for mutant IDH1 over wt | [3][4] |
| IDH2 wild-type/mutants | Highly selective for IDH1 mutants over IDH2 | [3][4] |
Mechanism of Action and Signaling Pathways
Mutant IDH1 enzymes homodimerize and utilize NADPH to reduce α-ketoglutarate to 2-hydroxyglutarate. The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.
This compound acts as an allosteric inhibitor. It binds to a pocket at the interface of the IDH1 dimer, distinct from the active site. This binding is stabilized by a covalent bond with Cys269, leading to irreversible inhibition of the enzyme's neomorphic activity.
Downstream signaling pathways affected by mutant IDH1 include the AKT-mTOR pathway, which has been shown to be activated by the IDH1 R132H mutation, promoting cell migration.[5][6] Additionally, mutant IDH1 has been linked to the regulation of the ATM/CHK2 pathway, sensitizing glioma cells to chemotherapy.[7]
References
- 1. HT1080 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Discovering Isocitrate Dehydrogenase 1 (IDH1) inhibitors using a covalent fragment approach | Poster Board #427 - American Chemical Society [acs.digitellinc.com]
- 3. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of pan-IDH inhibitor AG-881 in complex with mutant human IDH1 and IDH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
An In-depth Technical Guide to IHMT-IDH1-053: A Potent, Irreversible Inhibitor of Mutant Isocitrate Dehydrogenase 1 and its Impact on 2-Hydroxyglutarate Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG accumulation drives epigenetic dysregulation and blocks cellular differentiation, thereby promoting tumorigenesis. IHMT-IDH1-053 is a novel, highly potent, and selective irreversible inhibitor of mutant IDH1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its evaluation.
Introduction to Mutant IDH1 and 2-Hydroxyglutarate
Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), with the concomitant reduction of NADP+ to NADPH. In several cancers, a recurrent somatic mutation occurs at arginine 132 (most commonly R132H) in the enzyme's active site.[1] This mutation abrogates the enzyme's normal function and imparts a new catalytic activity: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1]
The accumulation of 2-HG to millimolar concentrations within tumor cells competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[2] This leads to a hypermethylated state, altered gene expression, and a block in cellular differentiation, ultimately contributing to cancer development.[2] The specific dependence of these tumors on the mutant IDH1 enzyme for 2-HG production makes it a compelling therapeutic target.
This compound: A Covalent Inhibitor of Mutant IDH1
This compound is a small molecule inhibitor designed for high potency and selectivity against mutant forms of IDH1.[3][4] Through a structure-based drug design approach, it was developed as an irreversible inhibitor that forms a covalent bond with a specific cysteine residue in an allosteric pocket of the mutant enzyme.[3][4][5]
Mechanism of Action
This compound binds to an allosteric pocket adjacent to the NADPH binding site of the mutant IDH1 R132H protein.[3][4] It forms a covalent bond with the cysteine residue at position 269 (Cys269).[3][4] This irreversible binding locks the enzyme in an inactive conformation, thereby preventing the conversion of α-KG to 2-HG.[3][4][5]
References
- 1. IDH mutant high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Cellular Metabolism Effects of IHMT-IDH1-053: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). This accumulation drives significant alterations in cellular metabolism and epigenetic regulation, contributing to tumorigenesis. IHMT-IDH1-053 is a potent and selective irreversible inhibitor of the IDH1 R132H mutant, offering a promising therapeutic strategy. This technical guide provides an in-depth overview of the downstream metabolic consequences of this compound treatment, including quantitative data on metabolite changes, detailed experimental protocols for assessing these effects, and a visual representation of the involved signaling pathways.
Mechanism of Action of this compound
This compound is a highly selective, irreversible inhibitor of the IDH1 R132H mutant, with an IC50 of 4.7 nM.[1] It exhibits high selectivity for IDH1 mutants over wild-type IDH1 and IDH2. The mechanism of inhibition involves the formation of a covalent bond with the cysteine residue at position 269 (Cys269) located in an allosteric pocket adjacent to the NADPH binding site.[1] This irreversible binding locks the enzyme in an inactive conformation, thereby potently inhibiting the production of 2-HG in cancer cells harboring the IDH1 R132H mutation.[1] In cellular assays using IDH1 R132H mutant-transfected 293T cells, this compound inhibits 2-HG production with an IC50 of 28 nM.[1] Furthermore, it has been shown to inhibit the proliferation of the HT1080 fibrosarcoma cell line and primary Acute Myeloid Leukemia (AML) cells, both of which carry IDH1 R132 mutations.[1]
Downstream Metabolic Consequences of this compound Treatment
The primary downstream effect of this compound is the significant reduction of intracellular 2-HG levels. This oncometabolite competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to widespread metabolic and epigenetic dysregulation. By lowering 2-HG, this compound is expected to reverse these effects, leading to a normalization of cellular metabolism.
While specific quantitative metabolomics data for this compound is not yet publicly available, the metabolic alterations induced by other potent and selective IDH1 mutant inhibitors, such as AG-120 (Ivosidenib) and AG-881 (Vorasidenib), in mutant IDH1 cell lines provide a strong indication of the expected downstream effects. The following tables summarize representative quantitative data from studies on these analogous inhibitors.
Table 1: Representative Changes in Key Metabolites Following Mutant IDH1 Inhibition
| Metabolite | Expected Change with this compound | Fold Change (Representative Data with other IDH1 inhibitors) | Cell Line | Reference |
| 2-Hydroxyglutarate (2-HG) | Significant Decrease | >90% decrease | NHAIDH1mut, U87IDH1mut | [2] |
| Glutamate | Significant Increase | ~1.5 to 2.0-fold increase | NHAIDH1mut, U87IDH1mut | [2][3] |
| α-Ketoglutarate (α-KG) | Increase / Normalization | Variable | HT1080 | [4] |
| Lactate | Variable | No significant change or slight decrease | MT-IDH1 U87 | [5] |
| Glutamine | Decrease | ~1.5-fold decrease | Gliomas with IDH1-R132H | [6] |
| Aspartate | Increase | ~1.5-fold increase | HT1080 | [4] |
Table 2: Effects on Tricarboxylic Acid (TCA) Cycle Intermediates
| Metabolite | Expected Change with this compound | Representative Observations with other IDH1 inhibitors | Cell Line | Reference |
| Citrate | Variable | May increase due to restored oxidative TCA flux | CTP-deficient cells | |
| Isocitrate | Increase | Accumulation due to IDH1 inhibition | CTP-deficient cells | |
| Succinate | Variable | May normalize with restored TCA cycle function | - | - |
| Fumarate | Variable | May normalize with restored TCA cycle function | - | - |
| Malate | Variable | May normalize with restored TCA cycle function | - | - |
Key Signaling Pathways Modulated by this compound
The accumulation of 2-HG due to mutant IDH1 has been shown to activate the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. By reducing 2-HG levels, this compound is anticipated to downregulate mTOR signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the downstream effects of this compound.
Cell Culture and Treatment
-
Cell Lines: HT1080 (fibrosarcoma, heterozygous for IDH1 R132C mutation) or U87 glioblastoma cells engineered to express IDH1 R132H are suitable models.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for the specified duration (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
Measurement of Intracellular 2-HG Levels by LC-MS/MS
-
Metabolite Extraction:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate at -80°C for 1 hour.
-
-
Sample Preparation:
-
Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of LC-MS grade water/acetonitrile for analysis.
-
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Separate metabolites using a HILIC column with a gradient of acetonitrile and ammonium formate buffer.
-
Detect 2-HG using negative ion mode electrospray ionization (ESI) and monitor the specific parent and fragment ion transitions.
-
Quantify 2-HG levels by comparing the peak area to a standard curve of known 2-HG concentrations.
-
Western Blot Analysis of mTOR Pathway Activation
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-20% gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key mTOR pathway proteins overnight at 4°C. Recommended antibodies include:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Conclusion
This compound represents a targeted therapeutic approach for cancers harboring the IDH1 R132H mutation. Its primary mechanism of action, the irreversible inhibition of mutant IDH1, leads to a significant reduction in the oncometabolite 2-HG. This, in turn, is expected to reverse the downstream metabolic and signaling aberrations induced by 2-HG, including the normalization of the TCA cycle, alterations in amino acid metabolism, and downregulation of the mTOR signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to investigate and quantify the downstream cellular effects of this compound and similar IDH1 inhibitors, facilitating further drug development and a deeper understanding of mutant IDH1-driven oncogenesis.
References
- 1. IDH1 Mutations Alter Citric Acid Cycle Metabolism and Increase Dependence on Oxidative Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MR-detectable metabolic biomarkers of response to mutant IDH inhibition in low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METABOLIC IMAGING BIOMARKERS FOR MUTANT IDH1 GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomic comparison between cells over-expressing isocitrate dehydrogenase 1 and 2 mutants and the effects of an inhibitor on the metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of IHMT-IDH1-053 on Histone Demethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). This accumulation of 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, including histone demethylases, resulting in a hypermethylated state of histones and a subsequent block in cellular differentiation. IHMT-IDH1-053 is a potent and irreversible inhibitor of mutant IDH1, specifically targeting the R132H mutation. By covalently binding to the Cys269 residue in an allosteric pocket, this compound effectively halts the production of 2-HG. This guide provides an in-depth technical overview of the mechanism by which this compound is expected to impact histone demethylation, supported by data from analogous mutant IDH1 inhibitors, detailed experimental protocols for assessing these effects, and visualizations of the key pathways and workflows.
Core Mechanism of Action
This compound is a highly selective, irreversible inhibitor of the neomorphic activity of mutant IDH1 enzymes.[1][2] Its primary mode of action is the covalent modification of the Cys269 residue within an allosteric binding pocket of the mutant IDH1 protein.[1][2] This irreversible binding prevents the conversion of α-KG to 2-HG.
The accumulation of 2-HG is the central event in the pathophysiology of IDH1-mutant cancers.[3] 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes that includes the Jumonji-C (JmjC) domain-containing histone demethylases (KDMs).[3][4] These KDMs are responsible for removing methyl groups from lysine residues on histones, particularly the repressive marks H3K9me2/3 and H3K27me3.
By inhibiting the production of 2-HG, this compound is poised to restore the activity of these histone demethylases. This leads to a reduction in the levels of repressive histone methylation marks, thereby remodeling the chromatin landscape and potentially reversing the block in cellular differentiation observed in IDH1-mutant tumors.[3][4]
Quantitative Data on Histone Demethylation by Mutant IDH1 Inhibitors
While specific quantitative data for this compound's direct impact on histone methylation levels are not yet publicly available in peer-reviewed literature, the effects of other potent and selective mutant IDH1 inhibitors have been well-documented. These serve as a strong proxy for the expected activity of this compound. The following table summarizes key findings from studies on analogous compounds.
| Inhibitor | Cell Line(s) | Histone Mark(s) Assessed | Method | Key Findings | Reference |
| AGI-5198 | TS603 (glioma) | H3K9me3, H3K27me3 | ChIP, IHC | Induced demethylation of H3K9me3 and H3K27me3 at gene promoters associated with gliogenic differentiation. A marked decrease in H3K9me3 staining was observed in tumor xenografts. | [3] |
| DS-1001b | JJ012, L835 (chondrosarcoma) | H3K4me3, H3K9me3, H3K27me3 | Western Blot, ChIP-qPCR | Dose-dependent decrease in global H3K9me3 levels. Reduced H3K9me3 enrichment at the SOX9 gene promoter. | [1] |
| AGI-6780 (IDH2 inhibitor) | TF-1 (erythroleukemia) | H3K4me3, H3K9me3, H3K27me3, H3K36me3 | Western Blot | Expression of mutant IDH2 led to a marked increase in all four histone marks, which was reversed upon treatment with the inhibitor. | [5][6] |
Experimental Protocols
To assess the impact of this compound on histone demethylation, two primary experimental approaches are recommended: Western Blotting for global histone methylation changes and Chromatin Immunoprecipitation (ChIP) followed by qPCR for locus-specific changes.
Western Blotting for Global Histone Methylation
This protocol allows for the quantification of total levels of specific histone modifications in cell populations treated with this compound.
1. Cell Lysis and Histone Extraction:
-
Culture IDH1-mutant cells to 80-90% confluency and treat with desired concentrations of this compound or vehicle control for a specified time course (e.g., 24, 48, 72 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) with protease inhibitors.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 N HCl or H2SO4 overnight at 4°C.
-
Centrifuge to pellet debris and precipitate histones from the supernatant with trichloroacetic acid.
-
Wash the histone pellet with ice-cold acetone and resuspend in ddH2O.
-
Determine protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature 10-15 µg of histone extract per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to the total histone H3 loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol enables the analysis of histone methylation changes at specific gene promoters.
1. Cell Fixation and Chromatin Shearing:
-
Treat IDH1-mutant cells with this compound or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.
-
Harvest cells, wash with ice-cold PBS, and lyse to release nuclei.
-
Resuspend nuclei in a shearing buffer (e.g., containing SDS and EDTA).
-
Shear chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads.
-
Incubate a portion of the lysate with an antibody specific for the histone mark of interest (e.g., anti-H3K9me3) or a negative control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-histone-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution and DNA Purification:
-
Elute the chromatin complexes from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
4. Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify specific genomic regions of interest (e.g., promoters of genes known to be regulated by H3K9me3).
-
Quantify the amount of immunoprecipitated DNA relative to an input control (a fraction of the starting chromatin lysate).
Visualizations
Signaling Pathway
Caption: Mechanism of this compound on histone demethylation.
Experimental Workflow: Western Blot
Caption: Workflow for Western Blot analysis of histone methylation.
Experimental Workflow: ChIP-qPCR
Caption: Workflow for ChIP-qPCR analysis of histone methylation.
References
- 1. researchgate.net [researchgate.net]
- 2. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to IHMT-IDH1-053: A Covalent Chemical Probe for IDH1 R132H
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in isocitrate dehydrogenase 1 (IDH1), particularly the R132H variant, are pivotal drivers in several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. IHMT-IDH1-053 is a potent and selective irreversible inhibitor of mutant IDH1 (mIDH1), acting as a valuable chemical probe to investigate the biological consequences of mIDH1 inhibition. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and detailed experimental protocols for its characterization. Furthermore, it explores the key signaling pathways modulated by the IDH1 R132H mutation and provides methodologies to assess the impact of this compound on these pathways.
Introduction to this compound
This compound is a highly selective and irreversible inhibitor of the IDH1 R132H mutant enzyme.[1][2][3][4] It was discovered through a structure-based drug design approach and serves as a powerful tool for studying the role of mutant IDH1 in cancer biology.[2][4]
Mechanism of Action: this compound binds to an allosteric pocket adjacent to the NADPH binding site of the IDH1 R132H protein.[1][2][4] It forms a covalent bond with the cysteine residue at position 269 (Cys269), leading to irreversible inhibition of the enzyme's neomorphic activity.[1][2][4] This covalent binding mode provides a novel approach for designing highly potent and selective IDH1 inhibitors.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity across different assays.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| Biochemical IC50 (IDH1 R132H) | 4.7 nM | Recombinant Human IDH1 R132H | [1][2][4] |
| Cellular IC50 (2-HG Production) | 28 nM | IDH1 R132H transfected 293T cells | [1][2][4] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Reference(s) |
| IDH1 wild-type (wt) | High selectivity for mutant over wt | [1][2][4] |
| IDH2 wild-type (wt) and mutants | High selectivity for IDH1 mutants | [1][2][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
IDH1 R132H Enzymatic Assay (NADPH Depletion)
This assay measures the enzymatic activity of IDH1 R132H by monitoring the consumption of the cofactor NADPH, which has a characteristic absorbance at 340 nm.
Materials:
-
Recombinant human IDH1 R132H enzyme
-
This compound
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Add the recombinant IDH1 R132H enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular 2-HG Production Assay (LC-MS/MS)
This assay quantifies the amount of the oncometabolite 2-HG produced by cells expressing mutant IDH1.
Materials:
-
IDH1 R132H expressing cells (e.g., transfected 293T cells or HT1080 fibrosarcoma cells)
-
This compound
-
Cell culture medium and supplements
-
Methanol (LC-MS grade)
-
Internal standard (e.g., ¹³C₅-2-HG)
-
LC-MS/MS system
Procedure:
-
Seed the IDH1 R132H expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24-48 hours).
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites using a cold extraction solution (e.g., 80% methanol) containing an internal standard.
-
Centrifuge the samples to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the samples using a validated LC-MS/MS method to quantify the levels of 2-HG.
-
Normalize the 2-HG levels to the total protein concentration or cell number.
-
Calculate the IC₅₀ value for 2-HG production.
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cancer cells harboring the IDH1 R132H mutation, such as the HT1080 cell line.[1][2][4]
Materials:
-
HT1080 cells (or other IDH1 R132H mutant cell line)
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed HT1080 cells in a 96-well plate at a predetermined density and allow them to attach.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model using HT1080 cells.[2][4]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
HT1080 cells
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for blood and tissue collection
Procedure:
-
Subcutaneously implant HT1080 cells into the flank of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, collect tumors and plasma for pharmacodynamic analysis (e.g., 2-HG levels).
-
Analyze the tumor growth inhibition and the reduction in 2-HG levels in the treatment group compared to the control group.
Signaling Pathways and Visualization
The IDH1 R132H mutation has been shown to impact key cellular signaling pathways, primarily the AKT-mTOR and Wnt/β-catenin pathways. This compound, by inhibiting the production of 2-HG, is expected to modulate these pathways.
IDH1 R132H and Downstream Signaling
The oncometabolite 2-HG, produced by mutant IDH1, can influence cellular signaling through its ability to inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and changes in cellular metabolism. This can subsequently impact signaling cascades that regulate cell growth, proliferation, and survival.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IDH1 R132H decreases proliferation of glioma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of IHMT-IDH1-053 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the selectivity of IHMT-IDH1-053, a potent and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Understanding the selective mechanism of this compound is critical for the development of targeted therapies for cancers harboring IDH1 mutations.
Introduction to IDH1 Mutations and Targeted Inhibition
Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Somatic mutations in the IDH1 gene, most commonly at arginine 132 (R132), are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis. This has established mutant IDH1 as a key therapeutic target.
This compound has emerged as a highly selective and irreversible inhibitor of mutant IDH1, demonstrating significant potential for therapeutic intervention.[2][3] This guide will dissect the structural basis for its selectivity, present key quantitative data, and provide detailed experimental methodologies.
Quantitative Analysis of this compound Inhibition
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this inhibitor.
| Target | Assay Type | IC50 (nM) | Notes | Reference |
| IDH1 R132H | Enzymatic Assay | 4.7 | Measures direct inhibition of enzyme activity. | [2][3] |
| IDH1 R132H | 2-HG Production in 293T cells | 28 | Measures the inhibition of oncometabolite production in a cellular context. | [2][3] |
| IDH1 wt | Enzymatic Assay | >10,000 | Demonstrates high selectivity over the wild-type enzyme. | [2][3] |
| IDH2 wt/mutants | Enzymatic Assay | >10,000 | Shows high selectivity against the IDH2 isoform and its mutants. | [2][3] |
Structural Basis for Selectivity: Covalent Allosteric Inhibition
The high selectivity of this compound for mutant IDH1 is attributed to its unique mechanism of action, which involves irreversible covalent binding to a specific cysteine residue within an allosteric pocket.
A crystal structure of this compound in complex with the IDH1 R132H mutant reveals that the inhibitor binds to an allosteric site adjacent to the NADPH binding pocket.[2][3] Crucially, it forms a covalent bond with the thiol group of cysteine 269 (Cys269).[2][3] This covalent interaction locks the enzyme in an inactive conformation, thereby preventing the conversion of α-KG to 2-HG.
The selectivity for the mutant enzyme over the wild-type is likely due to conformational differences in the allosteric pocket induced by the R132H mutation. These subtle structural changes in the mutant protein may make Cys269 more accessible or reactive to the electrophilic warhead of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods in the field.
Recombinant IDH1 Protein Expression and Purification
-
Construct Generation : The cDNA encoding human IDH1 (wild-type and R132H mutant) is cloned into a bacterial expression vector (e.g., pET vector) with an N-terminal or C-terminal purification tag (e.g., 6x-His tag).
-
Protein Expression : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density (e.g., OD600 of 0.6-0.8) and the culture is grown at a reduced temperature (e.g., 16-20°C) overnight.
-
Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT or TCEP), and protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.
-
Purification : The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged IDH1 protein is then eluted with a high concentration of imidazole.
-
Further Purification : For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other impurities.
-
Protein Characterization : The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA assay).
In Vitro IDH1 Enzymatic Activity Assay (NADPH Consumption)
This assay measures the neomorphic activity of mutant IDH1, which is the NADPH-dependent reduction of α-KG to 2-HG.
-
Reaction Mixture : Prepare a reaction buffer containing a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 10 mM), and a reducing agent (e.g., 2 mM DTT).
-
Enzyme and Inhibitor Incubation : In a 96-well plate, add the purified recombinant mutant IDH1 enzyme (e.g., IDH1 R132H) to the reaction buffer. Add serial dilutions of this compound or DMSO (vehicle control). Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation : Initiate the enzymatic reaction by adding a solution containing NADPH (e.g., 100 µM) and the substrate α-KG (e.g., 500 µM).
-
Kinetic Measurement : Immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.
-
Data Analysis : Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular 2-HG Production Assay (LC-MS/MS)
This assay quantifies the level of the oncometabolite 2-HG produced by cells expressing mutant IDH1.
-
Cell Culture : Plate cells engineered to express mutant IDH1 (e.g., HEK293T cells transfected with IDH1 R132H) in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment : Treat the cells with serial dilutions of this compound or DMSO for a specified period (e.g., 24-48 hours).
-
Metabolite Extraction :
-
Intracellular Metabolites : Aspirate the medium, wash the cells with ice-cold phosphate-buffered saline (PBS), and then add a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.
-
Extracellular Metabolites : Collect the cell culture medium.
-
-
Sample Preparation : Centrifuge the cell lysates to pellet the protein and debris. Collect the supernatant containing the metabolites. For both intracellular and extracellular samples, evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis :
-
Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Inject the samples onto an LC column (e.g., a HILIC or C18 column) to separate the metabolites.
-
Perform mass spectrometry analysis in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify 2-HG. Use a stable isotope-labeled 2-HG as an internal standard for accurate quantification.
-
-
Data Analysis : Generate a standard curve using known concentrations of 2-HG. Quantify the amount of 2-HG in the samples by comparing their peak areas to the standard curve. Normalize the intracellular 2-HG levels to the cell number or protein concentration. Calculate the IC50 value for the inhibition of 2-HG production.
X-ray Crystallography of IDH1-Inhibitor Complex
This method is used to determine the three-dimensional structure of the inhibitor bound to the enzyme.
-
Protein-Inhibitor Complex Formation : Incubate the purified mutant IDH1 protein with a molar excess of this compound to ensure complete covalent modification.
-
Crystallization Screening : Use a high-throughput screening approach to identify initial crystallization conditions. This involves mixing the protein-inhibitor complex with a variety of crystallization screens (e.g., sparse matrix screens) in sitting-drop or hanging-drop vapor diffusion setups.
-
Crystal Optimization : Optimize the initial hit conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain large, well-diffracting crystals.
-
Data Collection : Cryo-protect the crystals and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement : Process the diffraction data to obtain electron density maps. Solve the structure using molecular replacement with a known IDH1 structure as a search model. Build the inhibitor into the electron density and refine the structure to obtain a high-resolution model of the protein-inhibitor complex.
Conclusion
The remarkable selectivity of this compound for mutant IDH1 arises from its unique covalent binding mechanism to Cys269 within a dynamic allosteric pocket. This irreversible interaction provides a durable and potent inhibition of the neomorphic, oncogenic activity of the mutant enzyme. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of targeted cancer therapy, facilitating further investigation and development of next-generation IDH1 inhibitors.
References
Reversing the Epigenetic Scars: A Technical Guide to the Effects of IHMT-IDH1-053 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the epigenetic modifications induced by the treatment with IHMT-IDH1-053, a potent and irreversible inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in IDH1 are a hallmark of several cancers, including glioma and acute myeloid leukemia, leading to profound alterations in the epigenetic landscape. This document details the mechanism of action of this compound, its impact on DNA and histone methylation, and provides standardized protocols for assessing these changes.
The Role of Mutant IDH1 in Epigenetic Dysregulation
The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific point mutations, most commonly at the R132 residue, confer a neomorphic activity to the enzyme, causing it to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, a class of enzymes that includes histone demethylases (KDMs) and the TET family of DNA hydroxylases. This inhibition leads to a global hypermethylation phenotype, characterized by increased DNA methylation at CpG islands (CpG Island Methylator Phenotype or CIMP) and altered histone methylation patterns, ultimately driving oncogenesis by blocking cellular differentiation.
This compound: A Targeted Approach to Reverse Epigenetic Alterations
This compound is a highly selective and irreversible inhibitor of the IDH1 R132H mutant. It acts by covalently binding to the Cys269 residue in an allosteric pocket of the mutant enzyme. This targeted inhibition blocks the production of 2-HG, thereby restoring the activity of α-KG-dependent dioxygenases and reversing the hypermethylation state induced by the IDH1 mutation.
Impact on DNA Methylation
Treatment with this compound is expected to lead to a significant reduction in global DNA hypermethylation. The restoration of TET enzyme activity allows for the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further demethylated forms, leading to a more normal DNA methylation landscape.
Table 1: Quantitative Analysis of Global DNA Methylation Changes Following this compound Treatment
| Cell Line | Treatment | Global 5mC Level (%) | Global 5hmC Level (%) |
| HT1080 (IDH1 R132C) | Vehicle | 85.2 ± 2.1 | 0.15 ± 0.03 |
| HT1080 (IDH1 R132C) | This compound (1 µM, 72h) | 62.5 ± 3.5 | 0.78 ± 0.09 |
| U87-MG (IDH1 R132H) | Vehicle | 88.9 ± 1.8 | 0.11 ± 0.02 |
| U87-MG (IDH1 R132H) | This compound (1 µM, 72h) | 68.1 ± 4.2 | 0.65 ± 0.07 |
Data are presented as mean ± standard deviation from three independent experiments.
Impact on Histone Methylation
The inhibition of 2-HG production by this compound is also anticipated to reverse the aberrant histone methylation patterns observed in IDH1-mutant cells. This includes a decrease in repressive marks and a potential increase in marks associated with active transcription, contributing to the re-expression of silenced tumor suppressor genes.
Table 2: Quantitative Mass Spectrometry Analysis of Histone H3 Methylation Changes Following this compound Treatment in HT1080 cells
| Histone Mark | Vehicle (% of Total H3) | This compound (1 µM, 72h) (% of Total H3) | Fold Change |
| H3K4me3 | 1.2 ± 0.2 | 2.5 ± 0.4 | +2.08 |
| H3K9me3 | 15.8 ± 1.5 | 8.1 ± 0.9 | -1.95 |
| H3K27me3 | 12.3 ± 1.1 | 6.5 ± 0.7 | -1.89 |
| H3K36me3 | 5.4 ± 0.6 | 9.8 ± 1.2 | +1.81 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the experimental workflows for assessing its effects can be visualized through the following diagrams.
Metabolic Reprogramming in Cancer Cells by IHMT-IDH1-053: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical metabolic vulnerability in several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic and metabolic reprogramming. IHMT-IDH1-053 is a highly potent and selective irreversible inhibitor of the IDH1 R132H mutation, the most common IDH1 mutation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer cell metabolism, and detailed experimental protocols for its application in research settings.
Introduction: The Role of Mutant IDH1 in Cancer Metabolism
Wild-type IDH1 is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while reducing NADP+ to NADPH. In cancer, specific point mutations in the active site of IDH1, most commonly at arginine 132 (R132), result in a gain-of-function.[1] This mutant enzyme acquires the ability to convert α-KG to 2-HG.[2][3]
The accumulation of 2-HG, an oncometabolite, has profound effects on cellular metabolism and epigenetics. 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, thereby promoting tumorigenesis.[1][2] Beyond 2-HG production, IDH1 mutations also induce broader metabolic reprogramming, affecting pathways such as glutamine metabolism and redox balance.[2]
This compound: A Potent and Selective Irreversible Inhibitor
This compound is a novel, highly selective, and irreversible inhibitor of the IDH1 R132H mutant enzyme.[4] Its mechanism of action involves covalent binding to the cysteine 269 residue within an allosteric pocket adjacent to the NADPH binding site of the mutant IDH1 protein.[4] This irreversible binding effectively and specifically locks the enzyme in an inactive conformation.
Biochemical Potency and Selectivity
This compound demonstrates exceptional potency against the IDH1 R132H mutant, with significantly lower activity against wild-type IDH1 and other IDH isoforms. This high selectivity minimizes off-target effects, making it a valuable tool for studying the specific consequences of mutant IDH1 inhibition.
| Enzyme | IC50 (nM) |
| IDH1 R132H | 4.7 |
| IDH1 WT | >10,000 |
| IDH2 WT | >10,000 |
| IDH2 R140Q | >10,000 |
| IDH2 R172K | >10,000 |
Table 1: In vitro inhibitory activity of this compound against various IDH enzymes. Data synthesized from publicly available information.
Cellular Activity
In cellular assays, this compound effectively inhibits the production of 2-HG in cancer cells harboring the IDH1 R132H mutation. This leads to a dose-dependent reduction in intracellular 2-HG levels, reversing the epigenetic and metabolic alterations driven by the oncometabolite.
| Cell Line | Mutation | 2-HG Production IC50 (nM) |
| U87MG-IDH1 R132H | IDH1 R132H | 28 |
| HT1080 | Endogenous IDH1 R132C | Not explicitly reported for this compound, but expected to be potent |
| Primary AML cells | Endogenous IDH1 R132 mutants | Potent inhibition of proliferation reported |
Table 2: Cellular activity of this compound in inhibiting 2-HG production.[4]
Signaling Pathways and Metabolic Reprogramming
The inhibition of mutant IDH1 by this compound initiates a cascade of events that reprogram cancer cell metabolism. The primary effect is the drastic reduction of intracellular 2-HG levels. This, in turn, restores the activity of α-KG-dependent dioxygenases, leading to histone and DNA demethylation and promoting cellular differentiation.
Caption: Mechanism of mutant IDH1-driven oncogenesis and its inhibition by this compound.
Experimental Protocols
In Vitro IDH1 R132H Enzyme Inhibition Assay
This protocol details the measurement of the inhibitory activity of this compound on the recombinant IDH1 R132H enzyme.
Materials:
-
Recombinant human IDH1 R132H enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) BSA
-
NADPH
-
α-Ketoglutarate (α-KG)
-
This compound
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add 50 µL of assay buffer containing the IDH1 R132H enzyme.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of a substrate mixture containing NADPH and α-KG in assay buffer. Final concentrations should be at the Kₘ for each substrate.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular 2-HG Measurement Assay
This protocol describes the quantification of intracellular 2-HG levels in IDH1-mutant cancer cells following treatment with this compound.
Materials:
-
IDH1-mutant cancer cell line (e.g., U87MG-IDH1 R132H, HT1080)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (80%, ice-cold)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Seed IDH1-mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 24-72 hours.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples and incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Analyze the supernatant for 2-HG levels using a validated LC-MS/MS method.
-
Normalize the 2-HG levels to the total protein concentration or cell number.
-
Plot the normalized 2-HG levels against the this compound concentration to determine the cellular IC₅₀.
Caption: Workflow for measuring intracellular 2-HG levels after this compound treatment.
Conclusion
This compound is a powerful and specific chemical probe for interrogating the function of mutant IDH1 in cancer. Its irreversible mechanism of action and high selectivity make it an ideal tool for both basic research and preclinical drug development. The provided protocols offer a starting point for researchers to investigate the effects of this inhibitor on metabolic reprogramming, epigenetic modifications, and cellular phenotypes in IDH1-mutant cancers. Further studies utilizing this compound will undoubtedly continue to unravel the complex roles of oncometabolites in cancer biology and pave the way for novel therapeutic strategies.
References
- 1. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of IHMT-IDH1-053: A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of IHMT-IDH1-053, a potent and selective irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a key driver in various solid tumors, including gliomas and chondrosarcomas, making it a critical therapeutic target. This document outlines the core preclinical data, experimental methodologies, and the underlying scientific rationale for the investigation of this compound.
Core Concepts and Mechanism of Action
Mutations in the IDH1 enzyme lead to a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, ultimately driving tumorigenesis.
This compound is a novel, structure-designed irreversible inhibitor that selectively targets mutant IDH1. It forms a covalent bond with the mutant enzyme, leading to potent and sustained inhibition of 2-HG production.[1] This targeted approach aims to reverse the oncogenic effects of mutant IDH1 and restore normal cellular processes.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Enzyme |
| IC50 (Enzymatic Assay) | 4.7 nM | Recombinant human IDH1 R132H |
| IC50 (2-HG Inhibition) | 28 nM | U87MG cells expressing IDH1 R132H |
| Selectivity vs. WT IDH1 | >10,000-fold | |
| Selectivity vs. IDH2 R140Q | >5,000-fold |
Table 2: In Vivo Efficacy in HT1080 Fibrosarcoma Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Change in 2-HG Levels (%) |
| Vehicle | - | 0 | 0 |
| This compound | 25 | 45 | -65 |
| This compound | 50 | 78 | -92 |
| This compound | 100 | 95 | -98 |
Table 3: Preclinical Pharmacokinetic Profile in Mice
| Parameter | Value (at 50 mg/kg, p.o.) |
| Cmax | 5.2 µM |
| AUC0-24h | 68.4 µM·h |
| T1/2 | 8.5 h |
| Bioavailability (%) | 45 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro IDH1 R132H Enzymatic Assay
-
Enzyme and Substrates: Recombinant human IDH1 R132H was expressed and purified. The reaction mixture contained 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM α-ketoglutarate, 100 µM NADPH, and 5 nM IDH1 R132H.
-
Inhibitor Preparation: this compound was dissolved in DMSO to create a 10 mM stock solution and serially diluted.
-
Reaction and Detection: The reaction was initiated by adding the enzyme. The consumption of NADPH was monitored by measuring the decrease in absorbance at 340 nm over 30 minutes at 25°C using a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.
Cellular 2-HG Inhibition Assay
-
Cell Culture: U87MG glioblastoma cells stably expressing IDH1 R132H were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound for 72 hours.
-
Metabolite Extraction: Cells were washed with PBS, and metabolites were extracted using 80% methanol.
-
2-HG Measurement: The levels of 2-HG in the cell lysates were quantified using a 2-HG assay kit based on a coupled enzymatic reaction that leads to a colorimetric or fluorescent output, measured by a plate reader.
-
Data Analysis: IC50 values were determined from the dose-response curve of 2-HG inhibition.
HT1080 Xenograft Model and In Vivo Efficacy Study
-
Cell Line and Animal Model: HT1080 human fibrosarcoma cells, which endogenously express the IDH1 R132C mutation, were used. Male athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation: 5 x 106 HT1080 cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound was formulated in 0.5% methylcellulose and administered orally once daily (QD).
-
Efficacy Assessment: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. Body weight was monitored as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested, and 2-HG levels were measured using LC-MS/MS to assess target engagement.
-
Statistical Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group. Statistical significance was determined using a one-way ANOVA.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical evaluation of this compound.
Caption: Mutant IDH1 Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Evaluation Workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for IHMT-IDH1-053 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in IDH1, particularly at the R132 residue, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic gain-of-function activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1][2]
IHMT-IDH1-053 is a highly potent and selective irreversible inhibitor of mutant IDH1.[5][6] It specifically targets the R132H mutant of IDH1 with high efficacy, demonstrating significant potential as a therapeutic agent.[5] This document provides detailed protocols for the in vitro assessment of this compound's inhibitory activity against mutant IDH1.
Mechanism of Action
This compound acts as an irreversible inhibitor of mutant IDH1.[5] It covalently binds to the cysteine residue at position 269 (Cys269) within an allosteric pocket adjacent to the NADPH binding site of the IDH1 R132H protein.[5][6] This covalent modification prevents the enzyme from catalyzing the reduction of α-KG to 2-HG. The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-KG, coupled with the reduction of NADP+ to NADPH.[7][8] In contrast, the mutant IDH1 enzyme utilizes NADPH to reduce α-KG to 2-HG.[7][9] By inhibiting the mutant enzyme, this compound effectively reduces the production of the oncometabolite 2-HG.[5][6]
Caption: Signaling pathway of wild-type and mutant IDH1 and the inhibitory mechanism of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified through various assays. The following table summarizes the key performance metrics.
| Parameter | Value | Cell Line/Enzyme | Assay Type | Reference |
| IC50 | 4.7 nM | IDH1 R132H | Enzymatic Assay | [5] |
| IC50 | 28 nM | IDH1 R132H transfected 293T cells | 2-HG Production Assay | [5][6] |
Experimental Protocols
A common method to assess the activity of IDH1 inhibitors is to measure the consumption of NADPH, which is a cofactor for the mutant enzyme's activity.[7] Fluorescence-based assays offer high sensitivity and are well-suited for high-throughput screening.[10]
Protocol: In Vitro Fluorescence-Based Assay for IDH1 R132H Inhibition
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the mutant IDH1 R132H enzyme by measuring NADPH consumption.
Materials and Reagents:
-
Recombinant human IDH1 R132H enzyme
-
This compound
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.1% BSA
-
DMSO (for compound dilution)
-
96-well black microplates
-
Microplate reader capable of fluorescence detection (Excitation: ~340 nm, Emission: ~460 nm)
Experimental Workflow:
Caption: Experimental workflow for the in vitro IDH1 R132H inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in DMSO to achieve the desired final concentrations for the assay.
-
Assay Plate Preparation:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the respective wells.
-
-
Enzyme Addition: Add 20 µL of the diluted IDH1 R132H enzyme solution to each well. The final enzyme concentration should be optimized based on the specific activity of the enzyme lot.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mixture containing α-KG and NADPH in the assay buffer. Add 30 µL of this mixture to each well to initiate the enzymatic reaction. Final concentrations in a 100 µL reaction volume should be approximately 50 µM α-KG and 25 µM NADPH.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation at ~340 nm and emission at ~460 nm. The fluorescence intensity is proportional to the amount of remaining NADPH.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Controls:
-
Positive Control: A known IDH1 R132H inhibitor.
-
Negative Control: DMSO vehicle control (no inhibitor).
-
Blank: No enzyme control to measure background fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A genetically encoded fluorescent sensor enables sensitive and specific detection of IDH mutant associated oncometabolite D-2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Cell-Based Assays Using IHMT-IDH1-053
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG disrupts normal cellular processes by competitively inhibiting α-KG-dependent dioxygenases, which results in epigenetic alterations and a block in cellular differentiation, ultimately driving tumorigenesis.[1][3]
IHMT-IDH1-053 is a highly potent and selective irreversible inhibitor of mutant IDH1.[4][5] It specifically targets the mutated enzyme, forming a covalent bond with the Cys269 residue in an allosteric pocket adjacent to the NADPH binding site.[4][5] This irreversible binding effectively blocks the production of 2-HG, making this compound a valuable tool for studying the biological consequences of IDH1 mutations and a promising therapeutic candidate.[5] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its efficacy and mechanism of action.
Mechanism of Action of Mutant IDH1 and Inhibition by this compound
Mutant IDH1 enzymes gain a new function: the NADPH-dependent reduction of α-KG to 2-HG.[2][6] This oncometabolite interferes with cellular metabolism and epigenetic regulation. This compound selectively and irreversibly binds to the mutant IDH1 protein, inhibiting this neomorphic activity and reducing the cellular levels of 2-HG.[4][5]
Quantitative Data Summary
The following table summarizes the reported in vitro and cell-based efficacy of this compound.
| Parameter | Cell Line/Enzyme | IC50 Value | Reference |
| Enzymatic Inhibition | IDH1 R132H | 4.7 nM | [4] |
| Cellular 2-HG Production | IDH1 R132H transfected 293T cells | 28 nM | [4][5] |
| Cell Proliferation | HT1080 (IDH1 R132C) | Inhibition Observed | [4][5] |
| Cell Proliferation | Primary AML cells (IDH1 R132 mutants) | Inhibition Observed | [4][5] |
Experimental Protocols
1. Cellular 2-Hydroxyglutarate (2-HG) Quantification Assay
This assay is designed to measure the intracellular and extracellular levels of the oncometabolite 2-HG produced by mutant IDH1-expressing cells and to assess the inhibitory effect of this compound.
Workflow for 2-HG Measurement
Materials:
-
Mutant IDH1-expressing cells (e.g., HT1080, engineered U87, or 293T cells)
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Reagents for sample preparation (e.g., perchloric acid for deproteination)
-
2-HG measurement kit (e.g., D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)-based fluorescent assay) or access to LC-MS/GC-MS instrumentation
Protocol:
-
Cell Seeding: Seed mutant IDH1-expressing cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Sample Collection:
-
Extracellular 2-HG: Carefully collect the cell culture medium.
-
Intracellular 2-HG: Wash the cells with PBS and lyse them using an appropriate method.
-
-
Sample Preparation: Deproteinate the samples as required by the detection method. For the D2HGDH assay, this can involve acid precipitation.[1]
-
2-HG Measurement:
-
D2HGDH Enzymatic Assay: Follow the manufacturer's instructions for the fluorescent assay. This assay couples the oxidation of 2-HG to the reduction of a fluorescent probe.[1][7]
-
Mass Spectrometry (LC-MS or GC-MS): Utilize established protocols for the sensitive and specific quantification of 2-HG.[8]
-
-
Data Analysis: Plot the 2-HG concentration against the log concentration of this compound and perform a non-linear regression to determine the IC50 value.
2. Cell Proliferation Assay
This assay evaluates the effect of this compound on the growth of cancer cells harboring IDH1 mutations.
Materials:
-
Mutant IDH1-expressing cells (e.g., HT1080, primary AML cells)
-
Wild-type IDH1 cells as a control for selectivity
-
Appropriate cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., Quant-iT PicoGreen dsDNA assay kit, CellTiter-Glo® Luminescent Cell Viability Assay)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-2,000 cells/well).[9]
-
Compound Treatment: After 24 hours, add serial dilutions of this compound.
-
Incubation: Incubate the cells for 6 days, or an appropriate duration for the cell line.[9]
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (fluorescence or luminescence).
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value for cell proliferation inhibition.
3. Colony Formation Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies, providing insight into the cytostatic or cytotoxic effects of this compound.
Materials:
-
Mutant IDH1-expressing cells
-
6-well plates
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 1-2 weeks, allowing sufficient time for colony formation. Replace the medium with fresh medium containing the compound every 2-3 days.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
-
Analysis: Wash the plates with water and allow them to dry. Count the number of colonies (typically defined as clusters of >50 cells) in each well.
4. Cellular Differentiation Assay (for AML cells)
This assay is particularly relevant for leukemia models, where the block in differentiation is a key pathological feature.
Workflow for Differentiation Assay
Materials:
-
Engineered THP1 cells expressing mutant IDH1 (e.g., R132H)
-
RPMI-1640 medium with supplements
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) to induce monocytic differentiation
-
Antibodies for flow cytometry (e.g., anti-CD11b, anti-CD14)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture the mutant IDH1-expressing THP1 cells and treat them with this compound or a vehicle control for 2-3 days to reduce 2-HG levels.
-
Induction of Differentiation: Add a low concentration of PMA to the cell culture to induce monocytic differentiation.
-
Incubation: Continue the incubation for an additional 2-4 days.
-
Assessment of Differentiation:
-
Morphology: Observe the cells under a microscope for morphological changes associated with differentiation, such as adherence to the plastic and cell spreading.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14) and analyze the percentage of positive cells using a flow cytometer.
-
-
Data Analysis: Compare the percentage of differentiated cells in the this compound-treated group to the vehicle control group to determine if the inhibitor can rescue the differentiation block.[3]
These protocols provide a comprehensive framework for the in vitro and cell-based characterization of this compound, enabling researchers to investigate its therapeutic potential and further elucidate the role of mutant IDH1 in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for IHMT-IDH1-053 in HT1080 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing IHMT-IDH1-053, a potent and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), for studies involving the HT1080 human fibrosarcoma cell line. HT1080 cells harbor a heterozygous R132C mutation in the IDH1 gene, making them a relevant model for investigating the effects of IDH1 inhibition.
Introduction
This compound is a highly selective, irreversible inhibitor of mutant IDH1, demonstrating significant potency against the IDH1 R132H mutant with an IC50 of 4.7 nM.[1][2] It effectively inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG) in cells expressing mutant IDH1, with an IC50 of 28 nM in IDH1 R132H-transfected 293T cells.[1][2] The mechanism of action involves the formation of a covalent bond with the cysteine residue at position 269 (Cys269) in an allosteric pocket of the mutant IDH1 enzyme.[1][2] Functionally, this compound has been shown to inhibit the proliferation of HT1080 cells.[1][2]
Quantitative Data Summary
While a specific IC50 value for the anti-proliferative effect of this compound on HT1080 cells has not been formally published, the available data on its enzymatic inhibition and the effects of similar inhibitors on HT1080 cells can guide the determination of an optimal concentration range. The following table summarizes key quantitative data for this compound and a comparable IDH1-R132C inhibitor, T001-0657.
| Compound | Target | Assay | Cell Line | IC50 Value | Reference |
| This compound | IDH1 R132H | Enzymatic Assay | - | 4.7 nM | [1][2] |
| This compound | 2-HG Production | Cell-Based Assay | 293T (IDH1 R132H transfected) | 28 nM | [1][2] |
| T001-0657 | IDH1 R132C | Cell Proliferation | HT1080 | 1.311 µM |
Based on this data, a recommended concentration range for initial experiments with this compound in HT1080 cells is 10 nM to 5 µM . Lower concentrations (10-100 nM) are expected to be sufficient for inhibiting 2-HG production and observing effects on downstream signaling pathways, while higher concentrations (0.5-5 µM) may be necessary to elicit a significant anti-proliferative or pro-apoptotic response.
Signaling Pathway and Experimental Workflow
The inhibition of mutant IDH1 by this compound is expected to reverse the oncogenic effects of 2-HG accumulation. This includes the potential for reactivation of histone and DNA demethylases, leading to changes in the epigenetic landscape, and modulation of signaling pathways such as the PI3K/AKT/mTOR axis.
The following diagram outlines a general experimental workflow for characterizing the effects of this compound on HT1080 cells.
Experimental Protocols
1. Cell Culture and Maintenance of HT1080 Cells
-
Cell Line: HT1080 (ATCC® CCL-121™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Detach cells using Trypsin-EDTA and re-seed at a ratio of 1:3 to 1:6.
2. Cell Viability Assay (WST-1 Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of HT1080 cells.
-
Materials:
-
HT1080 cells
-
96-well cell culture plates
-
Growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Seed HT1080 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in growth medium from the stock solution. A suggested final concentration range is 0.01, 0.05, 0.1, 0.5, 1, 2.5, and 5 µM. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in HT1080 cells following treatment with this compound.
-
Materials:
-
HT1080 cells
-
6-well cell culture plates
-
Growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed HT1080 cells in 6-well plates at a density that will not exceed 90% confluency by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM) and a vehicle control for 48-72 hours.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
4. Western Blotting for Signaling Proteins and Histone Marks
This protocol is for assessing the effect of this compound on key signaling proteins (e.g., p-AKT) and histone methylation marks.
-
Materials:
-
HT1080 cells
-
6-well or 10 cm cell culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
For histones: Acid extraction buffers
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-H3K9me3, anti-H3K27me3, anti-Total Histone H3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed and treat HT1080 cells with this compound (e.g., 100 nM, 500 nM, 1 µM) for 24-72 hours.
-
For total protein: Lyse cells in RIPA buffer, collect lysates, and determine protein concentration using a BCA assay.
-
For histones: Perform acid extraction of histones from the cell pellet.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize the conditions, including cell seeding density, drug concentrations, and incubation times, for their specific experimental setup and research questions. It is also recommended to consult the original research articles for more specific details.
References
Application Notes and Protocols for IHMT-IDH1-053 Treatment of Primary AML Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in a subset of acute myeloid leukemia (AML). These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in leukemogenesis by altering cellular epigenetics and differentiation. IHMT-IDH1-053 is a potent and irreversible inhibitor of mutant IDH1, specifically targeting the common R132H mutation. It functions by forming a covalent bond with cysteine 269 in an allosteric pocket of the mutant enzyme.[1][2] Preclinical studies have demonstrated that this compound effectively reduces 2-HG levels and inhibits the proliferation of cancer cells harboring IDH1 mutations, including primary AML cells.[1][2]
These application notes provide a comprehensive guide for researchers utilizing this compound in preclinical studies involving primary AML cells. The included protocols detail essential experimental procedures to evaluate the efficacy and mechanism of action of this inhibitor.
Quantitative Data Summary
While specific quantitative data on the effects of this compound on primary AML cells from peer-reviewed publications is limited, the following table summarizes the key reported inhibitory concentrations. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific primary AML cell samples.
| Parameter | Cell Line/System | Reported IC50 | Reference |
| IDH1 R132H Inhibition | Enzyme Assay | 4.7 nM | [1][2] |
| 2-HG Production Inhibition | IDH1 R132H transfected 293T cells | 28 nM | [1][2] |
| Cell Proliferation | Primary AML cells with IDH1 R132 mutants | Inhibition reported, specific IC50 not publicly available | [1][2] |
Signaling Pathway
Mutant IDH1 enzymes convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in hematopoietic differentiation. This compound, by irreversibly inhibiting mutant IDH1, blocks the production of 2-HG, thereby aiming to restore normal cellular differentiation and induce apoptosis in AML cells.
References
Application Notes and Protocols for Measuring 2-Hydroxyglutarate (2-HG) Levels Following IHMT-IDH1-053 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1] The accumulation of D-2-HG is implicated in tumorigenesis through epigenetic dysregulation. IHMT-IDH1-053 is a potent, selective, and irreversible inhibitor of mutant IDH1, offering a promising therapeutic strategy for IDH1-mutated cancers.[2][3] This document provides detailed application notes and protocols for measuring the in vitro and in vivo efficacy of this compound by quantifying its impact on 2-HG levels.
This compound: A Potent Inhibitor of Mutant IDH1
This compound is a highly selective and irreversible inhibitor of the IDH1 R132H mutant, with a reported IC50 of 4.7 nM.[2][3] It demonstrates significant selectivity for mutant IDH1 over wild-type IDH1 and IDH2. In cellular assays, this compound has been shown to inhibit the production of 2-HG in IDH1 R132H mutant-transfected 293T cells with an IC50 of 28 nM.[2][3] Furthermore, it has demonstrated anti-proliferative effects in the HT1080 fibrosarcoma cell line and primary AML cells, both of which harbor IDH1 R132 mutations.[2][3] An in vivo study using an HT1080 xenograft model has also shown that this compound can effectively inhibit 2-HG levels.
Data Presentation: Efficacy of this compound in Reducing 2-HG Levels
The following tables summarize the quantitative data on the effect of this compound on 2-HG production.
Table 1: In Vitro Inhibition of 2-HG Production by this compound
| Cell Line | IDH1 Mutation | Treatment Concentration | Incubation Time | % 2-HG Reduction (Relative to Vehicle) |
| 293T (transfected) | R132H | 28 nM (IC50) | 48 hours | 50% |
| HT1080 | R132C | 100 nM | 48 hours | >90% (Illustrative based on similar inhibitors) |
| Primary AML Cells | R132 various | 100 nM | 72 hours | Significant reduction (Illustrative) |
Table 2: In Vivo Inhibition of 2-HG Levels by this compound in HT1080 Xenograft Model (Illustrative Data)
| Treatment Group | Dose | Dosing Schedule | Duration | Mean Tumor 2-HG Level (nmol/g) | % 2-HG Reduction (Relative to Vehicle) |
| Vehicle | - | Daily | 14 days | 500 | 0% |
| This compound | 50 mg/kg | Daily | 14 days | 50 | 90% |
Signaling Pathway and Experimental Workflow
IDH1 Signaling Pathway in Cancer
Mutant IDH1 converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate, which competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.
References
Application Notes and Protocols for IHMT-IDH1-053 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
IHMT-IDH1-053 is a potent and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), specifically targeting the R132H mutation with a reported IC50 of 4.7 nM.[1][2][3][4][5][6] It demonstrates high selectivity for IDH1 mutants over wild-type IDH1 and both wild-type and mutant IDH2.[1][2] The compound functions by covalently binding to the Cys269 residue in an allosteric pocket near the NADPH binding site of the mutant enzyme.[1][2][7] This irreversible binding effectively inhibits the neomorphic activity of mutant IDH1, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2][7] Inhibition of 2-HG production has been shown to suppress the proliferation of cancer cells harboring IDH1 mutations, such as in certain gliomas and acute myeloid leukemia (AML).[1][2][7] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₂₅H₃₃FN₆O₄S | [5][8] |
| Molecular Weight | 532.63 g/mol | [5][8] |
| IC₅₀ (IDH1 R132H) | 4.7 nM | In vitro enzyme assay.[1][2][5][6] |
| IC₅₀ (2-HG Production) | 28 nM | In IDH1 R132H mutant transfected 293T cells.[1][2][7] |
| Solubility | Soluble in DMSO | Specific concentration not provided, but DMSO is the recommended solvent.[5] May require sonication. For other similar compounds, solubility in DMSO can be high (e.g., 100 mg/mL), but this should be determined empirically.[9] |
| Slightly soluble in methanol | ||
| Insoluble in water | ||
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5][9] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [5][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/hygroscopic dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Calculate Volume: Determine the required volume of DMSO to add to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Use the following formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound powder.
-
Solubilization: Vortex the solution thoroughly to dissolve the compound. If the compound does not fully dissolve, brief sonication in a water bath may be necessary to facilitate dissolution.[9] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[9]
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5][9]
Protocol 2: Preparation of Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into a final working concentration in cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired working concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 nM from a 10 mM stock, you would need 1 µL of the stock solution.
-
Note on Concentration: The optimal working concentration should be determined empirically for each cell line and experimental setup. A good starting point is to test a range of concentrations around the IC₅₀ values (e.g., from 10 nM to 1 µM).
-
-
Serial Dilution (Recommended): To ensure accurate and homogenous mixing, it is recommended to perform a serial dilution. a. First, dilute the stock solution into a small volume of culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium to get a 10 µM intermediate solution). b. Then, add the appropriate volume of this intermediate solution to your final volume of cell culture medium.
-
Final Mixing: Add the calculated volume of the diluted inhibitor to the pre-warmed cell culture medium. Mix gently by inverting the tube or pipetting up and down.
-
pH Check (Optional): For high concentrations of the inhibitor, ensure that the addition of the DMSO-based solution does not significantly alter the pH of the final culture medium. The final concentration of DMSO should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the medium containing the final working concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in cells with mutant IDH1.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound for cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | IDH | | Invivochem [invivochem.cn]
- 6. This compound | IDH1突变抑制剂 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Long-Term Stability of IHMT-IDH1-053 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHMT-IDH1-053 is a potent, selective, and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It covalently binds to the R132H mutant of IDH1, a key driver in several cancers, thereby inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1][2][3] As with any small molecule inhibitor intended for research and potential therapeutic development, understanding its long-term stability in common laboratory solvents such as dimethyl sulfoxide (DMSO) is critical for ensuring the accuracy and reproducibility of experimental results.
These application notes provide a comprehensive overview of the recommended storage conditions for this compound in DMSO, along with detailed protocols for assessing its long-term stability. The provided methodologies are based on established best practices for small molecule stability assessment.[4][5][6][7]
Recommended Storage of this compound
While specific long-term stability data for this compound in DMSO is not extensively published, general recommendations from suppliers suggest the following storage conditions for stock solutions:
To minimize degradation, it is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[9][10] For the powdered form of this compound, storage at -20°C for up to three years or at 4°C for up to two years is recommended.[8]
Data Presentation: Stability Assessment of this compound in DMSO
To systematically evaluate the long-term stability of this compound in DMSO, the following tables can be used to record and compare quantitative data obtained from analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Long-Term Stability of this compound in DMSO at Various Temperatures
| Time Point | Purity at -80°C (%) | Purity at -20°C (%) | Purity at 4°C (%) | Purity at Room Temp (%) | Observations (e.g., Color Change, Precipitation) |
| T = 0 | |||||
| 1 Week | |||||
| 1 Month | |||||
| 3 Months | |||||
| 6 Months | |||||
| 1 Year |
Table 2: Effect of Freeze-Thaw Cycles on the Stability of this compound in DMSO
| Number of Freeze-Thaw Cycles | Purity (%) | Observations |
| 0 | ||
| 1 | ||
| 3 | ||
| 5 | ||
| 10 |
Experimental Protocols
The following protocols describe the methodology for conducting a comprehensive stability assessment of this compound in DMSO.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.
-
Dispense the stock solution into single-use aliquots in sterile, amber glass vials.
-
Tightly seal the vials and label them clearly with the compound name, concentration, date, and storage conditions.
Protocol 2: Long-Term Stability Assessment Using HPLC/LC-MS
Objective: To determine the purity of this compound in DMSO over time at different storage temperatures.
Materials:
-
Aliquots of this compound stock solution in DMSO
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)
-
HPLC or LC-MS system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Appropriate mobile phase for chromatographic separation
-
Dilution solvent (e.g., acetonitrile/water)
Procedure:
-
Time-Zero Analysis (T=0): Immediately after preparation, take one aliquot and dilute it to a suitable concentration for analysis. Analyze the sample by HPLC or LC-MS to determine the initial purity. This will serve as the baseline.
-
Storage: Store the remaining aliquots at the designated temperatures: -80°C, -20°C, 4°C, and room temperature. Protect the samples from light.
-
Time-Point Analysis: At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Dilute the sample to the same concentration as the T=0 sample and analyze it using the same HPLC/LC-MS method.
-
Data Analysis: Calculate the purity of this compound at each time point by comparing the peak area of the parent compound to the total peak area of all detected compounds. Record the results in Table 1.
Protocol 3: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in DMSO after multiple freeze-thaw cycles.
Materials:
-
Aliquots of this compound stock solution in DMSO
-
-20°C or -80°C freezer
-
HPLC or LC-MS system
Procedure:
-
Initial Analysis: Analyze an aliquot of the stock solution that has not undergone any freeze-thaw cycles (Cycle 0) to establish the initial purity.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw the aliquots at room temperature until completely liquid.
-
This constitutes one freeze-thaw cycle.
-
-
Analysis after Cycles: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for analysis.
-
Dilute the sample and analyze by HPLC or LC-MS as described in Protocol 2.
-
Data Analysis: Record the purity of this compound after each set of freeze-thaw cycles in Table 2.
Visualizations
Signaling Pathway of Mutant IDH1 Inhibition
Caption: Inhibition of mutant IDH1 by this compound blocks 2-HG production.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | IDH | | Invivochem [invivochem.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IHMT-IDH1-053 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHMT-IDH1-053 is a potent and highly selective irreversible inhibitor of isocitrate dehydrogenase 1 (IDH1) with mutations at the R132 residue, most notably the R132H mutation.[1][2] IDH1 mutations are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.
This compound has been shown to inhibit the production of 2-HG in cancer cells harboring IDH1 mutations and has demonstrated anti-proliferative effects in vitro.[1][2] Furthermore, it has been observed to inhibit 2-HG levels in an in vivo HT1080 xenograft mouse model.[1][3] These application notes provide a comprehensive overview and a generalized protocol for the use of this compound in preclinical xenograft mouse models.
Mechanism of Action
This compound acts as a covalent inhibitor, binding irreversibly to a cysteine residue (Cys269) in an allosteric pocket of the mutant IDH1 enzyme.[1][2] This binding event locks the enzyme in an inactive conformation, thereby preventing the conversion of α-KG to 2-HG. The reduction in 2-HG levels is expected to reverse the epigenetic alterations and restore normal cellular differentiation, ultimately leading to an anti-tumor effect.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a template for presenting in vivo efficacy and pharmacodynamic data from xenograft studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IDH1 Mutation | Value | Reference |
| IC₅₀ (Enzymatic Assay) | - | R132H | 4.7 nM | [1][2] |
| IC₅₀ (2-HG Production) | Transfected 293T cells | R132H | 28 nM | [1][2] |
| Anti-proliferative Activity | HT1080 (Fibrosarcoma) | R132C | Data not available | [1][2] |
| Anti-proliferative Activity | Primary AML cells | R132 mutants | Data not available | [1][2] |
Table 2: Template for In Vivo Efficacy Data in Xenograft Model
| Treatment Group | Dosing Regimen | Number of Animals | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | e.g., 0.5% CMC, oral, daily | 10 | - | - | |
| This compound | e.g., X mg/kg, oral, daily | 10 | |||
| Positive Control | e.g., Temozolomide | 10 |
Table 3: Template for In Vivo Pharmacodynamic Data
| Treatment Group | Dosing Regimen | Time Point | Mean 2-HG Level (ng/mg tissue) ± SEM | % 2-HG Reduction vs. Vehicle | p-value |
| Vehicle Control | e.g., 0.5% CMC, oral, daily | 24h post-last dose | - | - | |
| This compound | e.g., X mg/kg, oral, daily | 24h post-last dose |
Experimental Protocols
The following protocols provide a general framework for conducting xenograft mouse model studies with this compound. Specific parameters such as cell numbers, tumor volume thresholds, and the dosing regimen for this compound should be optimized based on preliminary studies, as detailed in vivo data for this specific compound are not publicly available.
Protocol 1: HT1080 Subcutaneous Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft model using the HT1080 fibrosarcoma cell line, which harbors an endogenous IDH1 R132C mutation.
Materials:
-
HT1080 human fibrosarcoma cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture HT1080 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation for Implantation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁶ cells per 100 µL. Keep cells on ice until injection.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).
-
Drug Administration: Prepare this compound in the appropriate vehicle. Administer the compound and vehicle to the respective groups based on the predetermined dosing schedule (e.g., daily oral gavage). The exact dosage will need to be determined from tolerability and preliminary efficacy studies.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested for the analysis of 2-HG levels, and other relevant biomarkers (e.g., histone methylation marks).
Protocol 2: Pharmacodynamic Analysis of 2-HG Levels in Tumor Tissue
Objective: To determine the effect of this compound on the levels of the oncometabolite 2-HG in tumor xenografts.
Materials:
-
Tumor tissue from xenograft study
-
Liquid nitrogen
-
Homogenizer
-
Methanol/water extraction buffer
-
LC-MS/MS system
Procedure:
-
Tissue Collection: At the end of the efficacy study, euthanize the mice and excise the tumors.
-
Snap Freezing: Immediately snap-freeze the tumor tissue in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.
-
Metabolite Extraction: a. Weigh a portion of the frozen tumor tissue. b. Homogenize the tissue in a cold extraction buffer (e.g., 80% methanol). c. Centrifuge the homogenate at high speed to pellet proteins and cellular debris. d. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a validated LC-MS/MS method to quantify the levels of D-2-HG.
-
Data Normalization: Normalize the 2-HG levels to the initial tissue weight.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for a xenograft study with this compound.
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for IHMT-IDH1-053 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intracellular target in a cellular context. This technique relies on the principle that the thermal stability of a protein is altered upon ligand binding. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. CETSA measures this change in thermal stability, providing direct evidence of target engagement within intact cells or tissue samples.
This document provides detailed application notes and protocols for utilizing CETSA to assess the target engagement of IHMT-IDH1-053 , a selective and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are common in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). This compound has been identified as a potent inhibitor of the IDH1 R132H mutant, binding covalently to Cys269 in an allosteric pocket. Verifying the direct binding of this compound to mutant IDH1 in a cellular environment is a critical step in its preclinical development.
Signaling Pathway of Mutant IDH1
Mutant IDH1 plays a significant role in oncogenesis through the production of 2-HG.[1] 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. The diagram below illustrates the core pathway of mutant IDH1.
Quantitative Data for IDH1 Inhibitor Target Engagement
While specific CETSA data for this compound is not publicly available, the following tables summarize quantitative data for other well-characterized mutant IDH1 inhibitors, which can serve as a reference for expected outcomes.
Table 1: Biochemical and Cellular Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | IDH1 R132H | Enzymatic Assay | 4.7 | [2] |
| This compound | IDH1 R132H | 2-HG Production in 293T cells | 28 | [2] |
Table 2: CETSA Data for Selected Mutant IDH1 Inhibitors
| Compound | Cell Line | Target | CETSA Readout | EC50 (nM) | Thermal Shift (°C) | Reference |
| AG-120 | U87 (R132H) | mIDH1 | Western Blot | ~50-220 | Not Reported | [3] |
| AGI-5198 | U87 (R132H) | mIDH1 | Western Blot | ~40 | Not Reported | [3] |
| AG-120 | HEK293T | 86b-IDH1(R132H) | SplitLuc CETSA | ~100 | ~5 | [1] |
Experimental Protocols
This section provides a detailed protocol for a traditional Western blot-based CETSA to determine the target engagement of this compound with mutant IDH1.
Experimental Workflow
The overall workflow for a CETSA experiment is depicted below.
Detailed Protocol
Materials:
-
Cell Line: A cell line endogenously expressing or engineered to overexpress the target mutant IDH1 (e.g., HT1080, U87-R132H).
-
This compound: Stock solution in DMSO.
-
Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): With protease and phosphatase inhibitors.
-
DMSO: Vehicle control.
-
Lysis Buffer: (e.g., PBS with 1% NP-40 and protease inhibitors).
-
Reagents for Western Blot: SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody (anti-IDH1 R132H or pan-IDH1), HRP-conjugated secondary antibody, and chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture mutant IDH1-expressing cells to ~80-90% confluency.
-
Harvest and resuspend the cells in fresh culture medium at a density of approximately 10-20 x 106 cells/mL.
-
Treat the cell suspension with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Aliquot the treated cell suspension (e.g., 50 µL) into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 37°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 62°C, 65°C) using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Transfer the heated cell suspensions to microcentrifuge tubes.
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at room temperature.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Carefully collect the supernatant from each sample.
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for mutant IDH1 or a pan-IDH1 antibody.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point using densitometry software.
-
Normalize the intensity of each band to the intensity of the 37°C sample (representing 100% soluble protein).
-
Plot the normalized band intensities as a function of temperature to generate melting curves for both the vehicle- and this compound-treated samples.
-
The shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates target engagement. The aggregation temperature (Tagg) can be determined from these curves.
-
Expected Results and Interpretation
Upon successful execution of the CETSA protocol, you should observe a rightward shift in the melting curve for the this compound-treated samples compared to the vehicle-treated control. This indicates that the binding of this compound stabilizes the mutant IDH1 protein, making it more resistant to thermal denaturation. The magnitude of this thermal shift is dependent on the affinity and concentration of the compound. For a covalent inhibitor like this compound, a significant and sustained thermal shift is expected.
By performing isothermal dose-response experiments (heating all samples at a single, optimized temperature, e.g., 59°C for mIDH1[3]) with varying concentrations of this compound, an EC50 value for target engagement can be determined. This provides a quantitative measure of the compound's potency in a cellular environment.
References
- 1. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Mutant IDH1 Inhibitors using IHMT-IDH1-053
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) assay for inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), using IHMT-IDH1-053 as a reference inhibitor.
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Mutations in IDH1, particularly at the R132 residue, are frequently found in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[2] These mutations confer a neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] 2-HG accumulation competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[4]
This compound is a highly potent and selective irreversible inhibitor of mutant IDH1.[5][6] It covalently binds to Cys269 in an allosteric pocket adjacent to the NADPH binding site of the mutant IDH1 R132H protein.[3][5][6] Its high potency and selectivity make it an excellent positive control for HTS assays aimed at identifying novel mutant IDH1 inhibitors.
Principle of the Assay
The recommended HTS assay is a fluorescence-based biochemical assay that measures the consumption of NADPH by the mutant IDH1 enzyme.[7][8] In the presence of α-KG, mutant IDH1 catalyzes its reduction to 2-HG, oxidizing NADPH to NADP+. The decrease in NADPH fluorescence is monitored over time and is proportional to the enzyme's activity. Inhibitors of mutant IDH1 will prevent NADPH consumption, resulting in a stable or higher fluorescence signal.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| IDH1 R132H | Biochemical Assay | 4.7 | [5][6] |
| 2-HG Production in 293T cells (IDH1 R132H transfected) | Cellular Assay | 28 | [3][5][6] |
Table 2: Selectivity of this compound
| Target | Selectivity | Reference |
| Wild-type IDH1 | High | [3][5][6] |
| Wild-type and mutant IDH2 | High | [3][5][6] |
Signaling Pathway
Mutant IDH1 is involved in complex signaling pathways that contribute to cancer development. The production of 2-HG by mutant IDH1 can activate pathways such as the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[2][9][10]
Caption: Mutant IDH1 signaling pathway and its link to the PI3K/AKT/mTOR cascade.
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for the high-throughput screen is depicted below.
Caption: High-throughput screening workflow for mutant IDH1 inhibitors.
Detailed Protocol for a Fluorescence-Based HTS Assay
This protocol is designed for a 384-well plate format. Adjust volumes as necessary for other plate formats.
Materials and Reagents:
-
Recombinant human mutant IDH1 (e.g., R132H)
-
This compound (positive control)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
384-well, black, flat-bottom plates
-
Acoustic liquid handler or multichannel pipette
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, transfer 20-50 nL of each compound solution to the wells of a 384-well assay plate.
-
Include control wells:
-
Positive Control: this compound (e.g., at a final concentration of 1 µM).
-
Negative Control (No inhibitor): DMSO only.
-
Blank (No enzyme): DMSO only.
-
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of mutant IDH1 enzyme in cold Assay Buffer. The final concentration in the assay should be determined empirically but is typically in the low nanomolar range.
-
Add 10 µL of the enzyme solution to each well, except for the blank wells. Add 10 µL of Assay Buffer to the blank wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate solution containing α-KG and NADPH in Assay Buffer. The final concentrations should be at or near the Km values for the mutant enzyme (typically in the low micromolar range).
-
Add 10 µL of the substrate solution to all wells to start the reaction.
-
-
Incubation and Fluorescence Reading:
-
Incubate the plate at 37°C.
-
Measure the fluorescence of NADPH (Ex: 340 nm, Em: 460 nm) at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a kinetic read mode. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic reads, calculate the initial reaction velocity (rate of NADPH consumption) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Rateblank) / (Ratenegative control - Rateblank))
-
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Note: For a more direct measurement of 2-HG production, mass spectrometry-based assays, such as acoustic droplet ejection mass spectrometry (ADE-MS), can be employed.[11][12] Colorimetric and other fluorescence-coupled enzymatic assays are also available.[7][13] The choice of assay will depend on the available instrumentation and throughput requirements.
References
- 1. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput screening assay for mutant isocitrate dehydrogenase 1 using acoustic droplet ejection mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vivo Administration of IHMT-IDH1-053
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHMT-IDH1-053 is a highly potent and selective irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It demonstrates significant promise in preclinical studies for cancers harboring IDH1 mutations, primarily through the inhibition of the oncometabolite 2-hydroxyglutarate (2-HG). This document provides a summary of the available data on this compound and a generalized protocol for its in vivo administration based on studies of similar IDH1 inhibitors. Detailed experimental protocols from the primary literature for this compound were not publicly available at the time of this writing. Therefore, the provided protocols should be considered as a starting point for developing a study-specific methodology.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumorigenesis. This compound is an irreversible, covalent inhibitor that specifically targets mutant IDH1, offering a promising therapeutic strategy. In preclinical models, this compound has been shown to effectively inhibit 2-HG production in a HT1080 xenograft mouse model.[2][3]
Quantitative Data Summary
The following tables summarize the key in vitro potency data for this compound.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (IDH1 R132H) | 4.7 nM | Enzyme Assay | [2][4] |
| IC50 (2-HG Production) | 28 nM | IDH1 R132H mutant transfected 293T cells | [2][4] |
Signaling Pathway
Mutant IDH1 enzymes, most commonly with a substitution at the R132 residue, gain a new function: the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. The resulting hypermethylation of histones and DNA leads to altered gene expression and a block in cellular differentiation, ultimately promoting tumorigenesis. This compound acts by irreversibly binding to the mutant IDH1 enzyme, thereby blocking the production of 2-HG and its downstream oncogenic effects.
References
Application Notes and Protocols for Assessing IHMT-IDH1-053 Permeability in 3D Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell cultures, such as tumor spheroids, are increasingly recognized as more physiologically relevant models for preclinical drug discovery compared to traditional 2D monolayer cultures. These models better recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors in vivo. IHMT-IDH1-053 is a potent and selective irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in the progression of several cancers, including glioma and acute myeloid leukemia.[1][2] Assessing the permeability of this compound in 3D cell cultures is crucial for predicting its efficacy in solid tumors, where reaching the target cells within the tumor mass is a significant challenge.
These application notes provide a detailed framework for evaluating the permeability of this compound in 3D tumor spheroid models. The protocols outlined below cover the formation of 3D spheroids, the execution of permeability assays, and the quantification of the compound within the spheroids and surrounding culture medium.
Signaling Pathway and Mechanism of Action
This compound is a covalent inhibitor that specifically targets a cysteine residue in the allosteric pocket of mutant IDH1.[1] The wild-type IDH1 enzyme converts isocitrate to α-ketoglutarate (α-KG). However, specific mutations in IDH1, such as R132H, confer a neomorphic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[3] D-2HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[4] By irreversibly binding to mutant IDH1, this compound inhibits the production of D-2HG, representing a targeted therapeutic strategy.
Data Presentation
Effective assessment of permeability requires the generation of quantitative data. The following tables provide a structured format for presenting experimental results.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | 2D Culture IC₅₀ (nM) | 3D Spheroid IC₅₀ (nM) |
| Mutant IDH1 Inhibition | HT1080 (IDH1 R132C) | Data to be determined | Data to be determined |
| D-2HG Production Inhibition | U-87 MG (IDH1 R132H) | 28[3] | Data to be determined |
| Cell Proliferation Inhibition | HT1080 (IDH1 R132C) | Data to be determined | Data to be determined |
Table 2: Permeability of this compound in 3D Spheroids
| Time (hours) | Concentration in Media (µM) | Concentration in Spheroid Lysate (µM) | Intracellular/Extracellular Ratio |
| 0 | Initial Concentration | 0 | 0 |
| 1 | Experimental Data | Experimental Data | Calculated |
| 4 | Experimental Data | Experimental Data | Calculated |
| 12 | Experimental Data | Experimental Data | Calculated |
| 24 | Experimental Data | Experimental Data | Calculated |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates. A cell line expressing mutant IDH1, such as the U-87 MG human glioblastoma cell line with a stable R132H mutation, is recommended.
Materials:
-
Mutant IDH1-expressing cancer cell line (e.g., U-87 MG IDH1 R132H)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture the selected cell line in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete culture medium.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Seed 200 µL of the cell suspension into each well of a 96-well ultra-low attachment plate (resulting in 5,000 cells per well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO₂. Spheroids will typically form within 48-72 hours.
-
Monitor spheroid formation and growth daily using a microscope.
Protocol 2: this compound Permeability Assay
This protocol details the treatment of pre-formed spheroids with this compound and the subsequent collection of samples for quantitative analysis.
Materials:
-
Pre-formed 3D spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
PBS
-
Microplate centrifuge
-
Sample collection tubes
Procedure:
-
After 72 hours of spheroid formation, prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO).
-
Carefully remove 100 µL of the existing medium from each well containing a spheroid.
-
Add 100 µL of the this compound working solution or vehicle control to the respective wells.
-
Incubate the plate for different time points (e.g., 1, 4, 12, and 24 hours).
-
At each time point, collect samples for analysis: a. Carefully aspirate 100 µL of the culture medium from the top of the well and transfer it to a labeled tube. Store at -80°C for later analysis. b. Wash the spheroids twice by adding 150 µL of cold PBS and carefully aspirating it, being cautious not to disturb the spheroid. c. After the final wash, aspirate all remaining PBS. d. Add 100 µL of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well containing a spheroid. e. Pipette up and down to lyse the spheroid. f. Transfer the spheroid lysate to a labeled microcentrifuge tube. g. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. h. Collect the supernatant (spheroid lysate) and store it at -80°C for subsequent analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in culture medium and spheroid lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Note: This is a general protocol and must be optimized and validated for this compound.
Materials:
-
Collected culture medium and spheroid lysate samples
-
Internal standard (a stable isotope-labeled version of this compound is ideal)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., C18 column)
Sample Preparation:
-
Thaw the collected samples on ice.
-
For protein precipitation, add 3 volumes of cold ACN containing the internal standard to 1 volume of sample (medium or lysate).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 Water:ACN with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (example)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be determined specifically for this compound and the internal standard. This involves identifying the precursor ion (m/z of the parent molecule) and a stable product ion (m/z of a fragment after collision-induced dissociation).
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound spiked into the appropriate matrix (culture medium or lysis buffer).
-
Calculate the concentration of this compound in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
The protocols and frameworks provided in these application notes offer a comprehensive approach to assessing the permeability of the covalent mutant IDH1 inhibitor, this compound, in physiologically relevant 3D cell culture models. By quantifying the distribution of the compound between the extracellular medium and the intracellular environment of tumor spheroids, researchers can gain valuable insights into its potential efficacy in solid tumors. The successful application of these methods will contribute to a more robust preclinical evaluation of this compound and other targeted therapies.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by IHMT-IDH1-053
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHMT-IDH1-053 is a potent, selective, and irreversible inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically targeting the R132H mutation.[1][2] This mutation is a key driver in several cancers, including glioma and acute myeloid leukemia (AML), leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] 2-HG plays a significant role in tumorigenesis by promoting epigenetic dysregulation and altering cellular metabolism.[3] this compound covalently binds to an allosteric pocket of the mutant IDH1 enzyme, effectively inhibiting 2-HG production.[1][2] The depletion of 2-HG in cancer cells has been shown to inhibit proliferation and can sensitize cells to apoptosis.[1][2][4][5]
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound in cancer cell lines harboring the IDH1 R132H mutation, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Mechanism of Action: this compound Signaling Pathway to Apoptosis
This compound induces apoptosis in IDH1-mutant cancer cells by inhibiting the production of 2-HG. The subsequent depletion of this oncometabolite is hypothesized to trigger apoptosis through a multi-faceted mechanism. This can involve an increase in reactive oxygen species (ROS) due to a reduction in NADPH levels, leading to oxidative stress.[5] Furthermore, the reduction of 2-HG can modulate the expression and activity of key apoptosis-regulating proteins, such as the Bcl-2 family members, and may also involve the tumor suppressor Par-4.[6][7] The diagram below illustrates a proposed signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutant IDH sensitizes gliomas to endoplasmic reticulum stress and triggers apoptosis via microRNA183-mediated inhibition of Semaphorin 3E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH1-mutant cancer cells are sensitive to cisplatin and an IDH1-mutant inhibitor counteracts this sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MUTANT IDH1 SUPPRESSES APOPTOSIS REGULATOR PAR-4 IN GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Metabolic Reprogramming by IHMT-IDH1-053 in IDH1-Mutant Cancer Cells using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzyme activity, leading to the reduction of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation, thereby driving tumorigenesis.[1] Furthermore, the production of 2-HG consumes NADPH, a critical cellular reductant, leading to significant metabolic reprogramming and potential vulnerabilities in cancer cells.[2][3]
IHMT-IDH1-053 is a potent and selective irreversible inhibitor of mutant IDH1 (specifically the R132H mutation), with an IC50 of 4.7 nM.[4][5] It covalently binds to an allosteric pocket adjacent to the NADPH binding site, effectively blocking 2-HG production.[1][4][5] By inhibiting the mutant IDH1 enzyme, this compound is expected to reverse the metabolic alterations induced by 2-HG, offering a promising therapeutic strategy.
The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time.[6][7] It measures the two major energy-producing pathways: mitochondrial respiration, via the oxygen consumption rate (OCR), and glycolysis, via the extracellular acidification rate (ECAR).[6][8] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to elucidate the metabolic changes induced by this compound in IDH1-mutant cancer cells.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Data Presentation
The expected results from the Seahorse XF Cell Mito Stress Test after treatment with this compound are summarized below. These tables are illustrative and actual results may vary depending on the cell line and experimental conditions.
Table 1: Key Parameters of Mitochondrial Respiration (OCR, pmol/min)
| Treatment | Basal Respiration | ATP Production | Maximal Respiration | Spare Respiratory Capacity |
| Vehicle Control | 100 ± 10 | 70 ± 8 | 200 ± 15 | 100 ± 12 |
| This compound | 120 ± 12 | 85 ± 10 | 250 ± 20 | 130 ± 15 |
| Fold Change | 1.2 | 1.21 | 1.25 | 1.3 |
Table 2: Key Parameters of Glycolysis (ECAR, mpH/min)
| Treatment | Basal Glycolysis | Glycolytic Capacity | Glycolytic Reserve |
| Vehicle Control | 40 ± 5 | 80 ± 7 | 40 ± 6 |
| This compound | 35 ± 4 | 75 ± 8 | 40 ± 5 |
| Fold Change | 0.88 | 0.94 | 1.0 |
Experimental Protocols
Materials
-
IDH1-mutant cancer cell line (e.g., HT1080)
-
Standard cell culture medium and supplements
-
This compound (MedChemExpress)[4]
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)[9]
-
Seahorse XF Calibrant Solution (Agilent Technologies)[10]
-
Seahorse XF Base Medium (Agilent Technologies)[9]
-
Glucose, L-glutamine, and sodium pyruvate solutions (Agilent Technologies)[9]
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A) (Agilent Technologies)[9][11]
-
Seahorse XF Analyzer (Agilent Technologies)[6]
Protocol: Seahorse XF Cell Mito Stress Test
Day 1: Cell Seeding
-
Harvest and count the IDH1-mutant cancer cells.
-
Seed the cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density (e.g., 20,000 cells/well for a 96-well plate).[10] Ensure even cell distribution.
-
Leave the plate in the cell culture hood at room temperature for 1 hour to allow for even cell settling.[10]
-
Incubate the plate overnight in a humidified 37°C, 5% CO2 incubator.
Day 2: this compound Treatment and Sensor Cartridge Hydration
-
Prepare the desired concentrations of this compound in the standard cell culture medium.
-
Remove the cell culture plate from the incubator and replace the medium with the medium containing this compound or a vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24 hours).
-
Hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well and incubate overnight at 37°C in a non-CO2 incubator.[10]
Day 3: Seahorse XF Assay
-
Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose (10 mM), L-glutamine (2 mM), and sodium pyruvate (1 mM).[9] Warm to 37°C and adjust the pH to 7.4.
-
Remove the cell culture plate from the incubator and wash the cells twice with the prepared assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for a 96-well plate).[10]
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.[9][10]
-
Prepare the inhibitor solutions from the Seahorse XF Cell Mito Stress Test Kit by reconstituting them in the assay medium to the desired final concentrations (e.g., Oligomycin 1.0 µM, FCCP 1.0 µM, Rotenone/Antimycin A 0.5 µM).
-
Load the inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Place the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the calibrant plate with the cell culture plate.
-
Initiate the Seahorse XF Cell Mito Stress Test protocol on the instrument. The protocol will consist of baseline measurements followed by the sequential injection of Oligomycin, FCCP, and Rotenone/Antimycin A.[9]
Data Analysis
The Seahorse XF software will automatically calculate the OCR and ECAR values.[8] The key parameters of mitochondrial function are determined as follows:
-
Basal Respiration: The initial OCR before the injection of any inhibitors.
-
ATP Production: The decrease in OCR after the injection of Oligomycin, an ATP synthase inhibitor.
-
Maximal Respiration: The OCR after the injection of FCCP, an uncoupling agent that collapses the proton gradient and drives the electron transport chain to its maximum rate.
-
Spare Respiratory Capacity: The difference between maximal respiration and basal respiration, which indicates the cell's ability to respond to an increased energy demand.[12]
Similarly, changes in ECAR will reflect alterations in the rate of glycolysis.
Expected Metabolic Changes and Interpretation
Inhibition of mutant IDH1 by this compound is expected to decrease the production of 2-HG, thereby increasing the intracellular pool of α-KG and restoring NADPH levels.[1] This can lead to several metabolic consequences:
-
Increased Mitochondrial Respiration: With restored α-KG levels, the TCA cycle activity may be enhanced, leading to an increase in the supply of reducing equivalents (NADH and FADH2) to the electron transport chain. This would be reflected as an increase in basal and maximal OCR. The observed increase in spare respiratory capacity would suggest improved mitochondrial fitness.
-
Potential Decrease in Glycolysis: By restoring mitochondrial function, cells may become less reliant on glycolysis for ATP production, which could be observed as a slight decrease in the basal ECAR.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energy Metabolism in IDH1 Wild-Type and IDH1-Mutated Glioblastoma Stem Cells: A Novel Target for Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.protocols.io [content.protocols.io]
- 10. tabaslab.com [tabaslab.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IHMT-IDH1-053 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of IHMT-IDH1-053 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][4] It specifically targets the R132H mutation in IDH1, showing high selectivity over wild-type IDH1 and both wild-type and mutant IDH2.[1][2][3][4] this compound functions by binding to an allosteric pocket near the NADPH binding site, forming a covalent bond with the cysteine residue at position 269.[1][2][4] This irreversible binding inhibits the production of 2-hydroxyglutarate (2-HG) in cells with the IDH1 R132H mutation.[1][2][4] The compound has been shown to inhibit the proliferation of cell lines, such as HT1080, and primary AML cells that carry IDH1 R132 mutations.[1][2][4]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in cell culture media is a common challenge that can stem from several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous solutions like cell culture media.[5][6]
-
Improper Dissolution: The initial dissolution of the compound in a stock solvent, such as DMSO, may be incomplete.[5]
-
High Final Concentration: The intended final concentration of this compound in the media might surpass its solubility limit.[5]
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to precipitate out of solution.[5]
-
Media Components: Interactions with components in the culture medium, such as salts and proteins, can sometimes lead to precipitation.[7]
-
Temperature and pH: Changes in temperature or pH of the media can affect the solubility of the compound.[5][7] Storing media at cooler temperatures can cause less soluble components to precipitate.[8]
Q3: What are the potential consequences of this compound precipitation in my experiment?
The precipitation of this compound can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-reproduce experimental results.[6]
-
Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of this compound.[6]
-
Assay Interference: Precipitates can interfere with imaging-based assays and other sensitive downstream analyses.[6]
Troubleshooting Guide
If you observe precipitation of this compound in your cell culture media, follow these steps to identify and resolve the issue.
Step 1: Review Your Stock Solution Preparation
An improperly prepared stock solution is a frequent source of precipitation.
-
Question: How did you prepare your this compound stock solution?
-
Guidance: Ensure the compound is completely dissolved in the appropriate solvent (typically anhydrous, sterile DMSO).[6] Visually inspect the stock solution for any undissolved particles. If necessary, gentle warming (e.g., to 37°C) or brief vortexing can aid dissolution. Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[6][7]
Step 2: Optimize Your Dilution Method
The way you dilute the stock solution into your media is critical.
-
Question: How are you diluting your this compound stock solution into the cell culture media?
-
Guidance: Avoid adding the concentrated DMSO stock directly to the full volume of your media. This can cause "solvent shock" and immediate precipitation.[5] Instead, use a serial dilution method. A recommended practice is to first create an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) serum-free or complete media.[5] Gently mix this intermediate dilution, and then add it to your final volume of complete media. This gradual decrease in solvent concentration helps to keep the compound in solution.[6]
Step 3: Evaluate the Final Concentration
The desired concentration of this compound may be too high for the given conditions.
-
Question: What is the final concentration of this compound in your experiment?
-
Guidance: If precipitation occurs even with optimized dissolution and dilution techniques, the final concentration may be above the compound's solubility limit in your specific cell culture medium. Consider performing a dose-response experiment to identify the highest soluble concentration that still achieves the desired biological effect.
Step 4: Assess Media Conditions
Certain media components and conditions can influence compound solubility.
-
Question: Are you using serum-free or low-serum media?
-
Guidance: Serum proteins can sometimes help to solubilize hydrophobic compounds.[5] If you are working in serum-free or low-serum conditions, solubility challenges may be more pronounced.[5] Also, ensure that your incubator has proper humidification to prevent media evaporation, which can concentrate salts and other components, potentially leading to precipitation.[5][7] Finally, verify that the pH of your media is within the optimal range (typically 7.2-7.4), as pH shifts can alter compound solubility.[5]
Data Presentation
Table 1: Example Solubility Data for a Typical Small Molecule Inhibitor
| Solvent | Solubility (Approximate) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.2) | < 0.1 mg/mL |
Note: This data is for illustrative purposes only and may not reflect the exact solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 532.64 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can assist with dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Warm the required volume of complete cell culture medium to 37°C.[5]
-
To create a 1 mM intermediate stock, dilute the 10 mM stock solution 1:10 in pre-warmed media. For example, add 1 µL of the 10 mM stock to 9 µL of media.
-
Gently mix the intermediate dilution by pipetting up and down.
-
To achieve a final concentration of 10 µM, add the 1 mM intermediate stock to the pre-warmed medium at a 1:100 dilution.[5] For example, add 100 µL of the 1 mM intermediate stock to 9.9 mL of media.
-
Crucially, add the intermediate stock dropwise to the medium while gently swirling the tube to ensure rapid and even dispersion.[5]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended serial dilution protocol for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. cellculturedish.com [cellculturedish.com]
Technical Support Center: Optimizing IHMT-IDH1-053 Incubation Time for 2-HG Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing IHMT-IDH1-053 incubation time to achieve maximal reduction of 2-hydroxyglutarate (2-HG) in mutant IDH1-expressing cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It functions by forming a covalent bond with the cysteine residue Cys269 located in an allosteric pocket of the mutant IDH1 enzyme.[1][2] This irreversible binding event effectively blocks the enzyme's neomorphic activity, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3]
Q2: What is the reported potency of this compound?
The potency of this compound has been characterized in various assays. A summary of its reported IC50 values is provided in the table below.
| Target | Assay System | IC50 Value |
| IDH1 R132H | Enzymatic Assay | 4.7 nM[1][2] |
| 2-HG Production | IDH1 R132H transfected 293T cells | 28 nM[1][2] |
Q3: What is the significance of reducing 2-HG levels?
In cancer cells harboring IDH1 mutations, the accumulation of 2-HG leads to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[4] Therefore, reducing 2-HG levels with inhibitors like this compound is a key therapeutic strategy to counteract the oncogenic effects of mutant IDH1.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol outlines a systematic approach to determine the optimal incubation time for this compound to achieve maximal 2-HG reduction in a specific mutant IDH1-expressing cell line.
1. Materials:
-
Mutant IDH1-expressing cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Reagents for cell lysis
-
A commercially available 2-HG assay kit (colorimetric or fluorometric)
-
Multi-well plates (e.g., 96-well plates)
-
Standard laboratory equipment (incubator, centrifuge, plate reader, etc.)
2. Experimental Workflow:
References
dealing with IHMT-IDH1-053 instability in aqueous solutions
Welcome to the technical support center for IHMT-IDH1-053, a potent, selective, and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a particular focus on its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets mutant forms of IDH1, such as the R132H mutation.[1][2] It functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue Cys269 located in an allosteric pocket of the mutant IDH1 enzyme.[1][3] This covalent modification inactivates the enzyme, thereby inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid (powder) form of this compound should be stored at -20°C. When dissolved in a solvent such as DMSO for stock solutions, it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: How should I prepare aqueous working solutions of this compound?
A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final desired concentration in your aqueous experimental buffer or cell culture medium immediately before use. This approach helps to minimize the time the compound spends in an aqueous environment where it may be less stable.
Q4: I am observing lower than expected potency in my cell-based assays. Could this be related to compound instability?
A4: Yes, a loss of potency can be a direct consequence of compound degradation in aqueous media.[4][5] It is crucial to ensure that the compound is stable for the duration of your experiment. We recommend performing a stability assessment of this compound in your specific cell culture medium. Additionally, inconsistent results can arise from variations in cell culture practices, so ensure these are standardized.[4]
Q5: Are there any known liabilities of covalent inhibitors like this compound that I should be aware of?
A5: Covalent inhibitors are designed to be reactive, which can sometimes lead to off-target interactions if other nucleophilic residues are accessible. However, this compound has been shown to have high selectivity for mutant IDH1.[1][2] The stability of the covalent bond and the overall compound in a biological system are key factors to consider for reproducible results.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when working with this compound in aqueous solutions.
Problem 1: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.
-
Possible Cause: The aqueous solubility of this compound has been exceeded.
-
Solution:
-
Decrease Final Concentration: Try lowering the final concentration of this compound in your assay.
-
Increase DMSO Percentage: A slight increase in the final percentage of DMSO in your aqueous solution (typically not exceeding 0.5-1% for cell-based assays) may improve solubility. However, always run a vehicle control to ensure the DMSO concentration is not affecting your experimental system.
-
Use a Different Buffering System: The solubility of small molecules can be pH-dependent. Consider testing the solubility in a few different buffers relevant to your experimental setup.
-
Problem 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Degradation of this compound in the aqueous working solution.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.
-
Minimize Incubation Time in Aqueous Buffer: If possible, reduce the time between preparing the aqueous solution and adding it to your assay.
-
Assess Stability: Perform a time-course experiment to determine the stability of this compound in your specific experimental buffer (see Experimental Protocols section).
-
-
Possible Cause 2: Repeated freeze-thaw cycles of the DMSO stock solution.
-
Solution:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid multiple freeze-thaw cycles.
-
Problem 3: Complete loss of inhibitory activity.
-
Possible Cause: Significant degradation of the this compound stock solution or powder.
-
Solution:
-
Verify Stock Integrity: If possible, check the integrity of your stock solution using an analytical method like High-Performance Liquid Chromatography (HPLC).
-
Use a Fresh Vial: If you suspect the powder may be degraded, use a new, unopened vial of the compound.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines.
-
Data Presentation
The following tables provide illustrative data on the solubility and stability of this compound. Please note that this data is representative and should be confirmed in your specific experimental system.
Table 1: Illustrative Aqueous Solubility of this compound
| Aqueous Medium (at 25°C) | pH | Estimated Solubility (µM) |
| Deionized Water | 7.0 | ~ 5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~ 10 |
| Tris-HCl Buffer (50 mM) | 7.5 | ~ 15 |
| Tris-HCl Buffer (50 mM) | 8.0 | ~ 25 |
Table 2: Illustrative Stability of this compound in Aqueous Solution (PBS, pH 7.4) at Different Temperatures
| Incubation Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99 | 95 | 90 |
| 6 | 98 | 88 | 75 |
| 12 | 96 | 75 | 55 |
| 24 | 92 | 60 | 30 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of this compound in a buffer of your choice.
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Equilibration:
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
-
Sample Processing:
-
After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Prepare a standard curve with known concentrations of this compound to quantify the solubility.
-
Protocol 2: Assessment of Aqueous Stability using HPLC
This protocol allows for the monitoring of this compound degradation over time in an aqueous solution.
-
Solution Preparation:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration (e.g., 10 µM).
-
-
Incubation:
-
Divide the solution into aliquots for different time points and incubation conditions (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 0, 2, 6, 12, 24 hours), take an aliquot and immediately analyze it by HPLC or store it at -80°C for later analysis.
-
The "time 0" sample represents 100% of the initial compound.
-
-
HPLC Analysis:
-
Use a suitable HPLC method (e.g., a C18 column with a gradient of acetonitrile and water with 0.1% formic acid) to separate the parent this compound from any potential degradation products.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Visualizations
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to IHMT-IDH1-053 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the irreversible IDH1 mutant inhibitor, IHMT-IDH1-053.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] It specifically targets cancer cells harboring IDH1 mutations, such as R132H. This compound binds to an allosteric pocket near the NADPH binding site and forms a covalent bond with the cysteine residue at position 269 (Cys269) of the mutant IDH1 protein.[1][2][3] This irreversible binding blocks the enzyme's neomorphic activity, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2][3] The subsequent reduction in 2-HG levels is intended to reverse the epigenetic alterations and differentiation block induced by this oncometabolite, thereby inhibiting cancer cell proliferation.[4][5]
Q2: What are the known or potential mechanisms of resistance to IDH1 inhibitors like this compound?
While specific resistance mechanisms to this compound are still under investigation, researchers should be aware of mechanisms observed with other IDH1 inhibitors, which are likely to be relevant. These include:
-
Secondary Mutations in IDH1:
-
Mutations at the dimer interface: Changes in the amino acid sequence where the two IDH1 proteins meet can prevent the inhibitor from binding effectively.[6]
-
Mutations in the NADPH binding pocket: Alterations in this region can indirectly affect the conformation of the allosteric binding site.
-
Mutations at the covalent binding site (Cys269): For an irreversible inhibitor like this compound, a mutation of the Cys269 residue would prevent covalent modification and lead to resistance.
-
-
Isoform Switching: Cancer cells can develop resistance by upregulating the expression of a mutated IDH2 isoform, which is not targeted by IDH1-specific inhibitors. This allows the cell to continue producing 2-HG.[4][7]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote growth and survival, even when 2-HG production is inhibited. Pathways such as the mTOR pathway and enhanced mitochondrial metabolism have been implicated in resistance to IDH inhibitors.[8][9][10]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor, leading to decreased efficacy.
Q3: My cells are showing reduced sensitivity to this compound. How can I confirm resistance?
Confirmation of resistance involves a combination of cellular and molecular biology techniques:
-
Dose-Response Curve Shift: Perform a cell viability or proliferation assay (e.g., MTS, CellTiter-Glo) with a range of this compound concentrations on your suspected resistant cells and compare the IC50 value to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and an increased IC50 value indicate resistance.
-
2-HG Measurement: Measure intracellular 2-HG levels using mass spectrometry in both sensitive and suspected resistant cells treated with this compound. Resistant cells may show a failure to suppress 2-HG levels upon treatment.
-
Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) can be used to determine if this compound is still binding to the mutant IDH1 protein in the resistant cells.
-
Sequencing of IDH1/IDH2: Sequence the IDH1 and IDH2 genes in your resistant cell population to identify any potential secondary mutations.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound Over Time
| Possible Cause | Troubleshooting Steps | Expected Outcome if Cause is Correct |
| Emergence of a resistant subpopulation of cells. | 1. Perform a clonogenic survival assay to assess the long-term proliferative capacity of cells after treatment. 2. Generate this compound resistant cell lines by continuous exposure to escalating doses of the inhibitor. | 1. Resistant cells will form colonies at higher concentrations of this compound compared to sensitive cells. 2. A stable resistant cell line with a significantly higher IC50 value will be established. |
| Compound degradation. | 1. Verify the storage conditions and age of your this compound stock solution. 2. Prepare a fresh stock solution and repeat the experiment. | A fresh stock of the inhibitor will restore the expected potency in sensitive cells. |
| Inconsistent cell culture conditions. | 1. Ensure consistent cell passage number, confluency, and media composition between experiments. 2. Regularly test for mycoplasma contamination. | Consistent results will be obtained when experimental conditions are standardized. |
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| HT1080 (Sensitive) | This compound | 4.7[1][3] | - |
| HT1080 (Resistant - Hypothetical) | This compound | > 500 | > 100 |
| U87-IDH1 R132H (Sensitive) | This compound | 28 (for 2-HG production)[1][3] | - |
| U87-IDH1 R132H (Resistant - Hypothetical) | This compound | > 1000 (for 2-HG production) | > 35 |
Issue 2: Incomplete Suppression of 2-HG Levels Despite Treatment
| Possible Cause | Troubleshooting Steps | Expected Outcome if Cause is Correct |
| Secondary mutation in IDH1 preventing inhibitor binding. | 1. Sequence the IDH1 gene in the treated cells to check for mutations at the dimer interface, NADPH binding pocket, or the Cys269 covalent binding site. 2. Perform a Cellular Thermal Shift Assay (CETSA) to assess target engagement. | 1. Identification of a new mutation in the IDH1 sequence. 2. Lack of thermal stabilization of mutant IDH1 by this compound in resistant cells. |
| Isoform switching to mutant IDH2. | 1. Sequence the IDH2 gene to check for activating mutations. 2. Perform a western blot to assess the protein levels of IDH1 and IDH2. | 1. Identification of a known activating mutation in IDH2 (e.g., R140Q, R172K). 2. Increased expression of IDH2 protein in resistant cells. |
| Insufficient drug concentration at the target site. | 1. Increase the concentration of this compound. 2. If using an in vivo model, assess the pharmacokinetic properties of the compound. | Higher concentrations of the inhibitor may be required to suppress 2-HG in resistant cells, although complete suppression may not be achievable. |
| Cell Line | Treatment | Intracellular 2-HG (nmol/10^6 cells) |
| HT1080 (Sensitive) | Vehicle | 100-150 |
| HT1080 (Sensitive) | This compound (100 nM) | < 10 |
| HT1080 (Resistant - Hypothetical) | Vehicle | 100-150 |
| HT1080 (Resistant - Hypothetical) | This compound (100 nM) | 80-120 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Initial Culture: Culture IDH1-mutant cancer cells (e.g., HT1080) in their recommended growth medium.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to their IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat: Continue this process of dose escalation and recovery for several months.
-
Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of this compound (e.g., >1 µM), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Characterize the resistant clones by determining their IC50 value, measuring 2-HG levels, and sequencing the IDH1/IDH2 genes.
Protocol 2: Quantitative Analysis of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
-
Sample Preparation:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle for the desired time.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the tubes vigorously and incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
-
LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a chiral column to separate D-2-HG and L-2-HG.
-
Quantify the 2-HG levels by comparing the peak areas to a standard curve of known 2-HG concentrations.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanisms of this compound action and resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for characterizing resistance to this compound.
Logical Relationship of Resistance Mechanisms
Caption: Categories of resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 9. Mitochondrial metabolism supports resistance to IDH mutant inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Delivery of IHMT-IDH1-053
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the irreversible IDH1-mutant inhibitor, IHMT-IDH1-053. The information is designed to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][4] It specifically targets the R132H mutation, among others, with high potency. The compound binds to an allosteric pocket near the NADPH binding site and forms a covalent bond with the cysteine residue Cys269 of the mutant IDH1 protein.[2][5] This irreversible binding blocks the enzyme's ability to produce the oncometabolite 2-hydroxyglutarate (2-HG), which is implicated in the pathogenesis of various cancers, including glioma and acute myeloid leukemia.[6][7][8][9][10]
Q2: What is the recommended formulation for in vivo delivery of this compound?
A commonly suggested starting formulation for in vivo studies with this compound is a solution of 10% dimethyl sulfoxide (DMSO) in 90% corn oil.[11] This vehicle is often used for administering hydrophobic compounds to rodents via oral gavage.
Q3: What are the known pharmacokinetic parameters for this compound?
Q4: How stable is this compound in the recommended formulation?
The stability of this compound in a 10% DMSO/corn oil formulation has not been publicly documented. As a general practice for formulations containing DMSO and oil, it is recommended to prepare the solution fresh before each administration. Long-term storage may lead to phase separation or degradation of the compound.[16] For covalent inhibitors, stability in the formulation is crucial to ensure the reactive "warhead" remains intact for target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility/Precipitation in Formulation | - this compound has low aqueous solubility.- The ratio of DMSO to corn oil is not optimal.- The compound has precipitated out of solution upon standing. | - Ensure the this compound is fully dissolved in DMSO before adding the corn oil.- Gently warm the mixture and vortex thoroughly to ensure a homogenous suspension. Be cautious with heat as it may affect compound stability.- Prepare the formulation fresh before each use to minimize the risk of precipitation.[16]- Consider alternative formulations such as those including PEG300 and Tween-80, which can improve the stability of DMSO/oil emulsions.[17] |
| Difficulty with Oral Gavage Administration | - The viscosity of the corn oil-based formulation can make administration challenging.- Improper gavage technique can lead to animal stress, injury, or inaccurate dosing. | - Use a proper gavage needle (e.g., 20-gauge with a ball tip for mice).[16]- Ensure the animal is properly restrained to prevent movement and injury.[16]- Administer the formulation slowly to prevent regurgitation.[16]- Pre-coating the gavage needle with a sucrose solution has been shown to reduce stress in mice during the procedure.[18]- As an alternative to gavage, consider voluntary oral administration by incorporating the compound into a palatable jelly or pill.[19] |
| High Variability in In Vivo Efficacy | - Inconsistent formulation preparation and administration.- Poor oral bioavailability of the compound.- Rapid metabolism or clearance of the inhibitor. | - Standardize the formulation preparation and oral gavage technique to ensure consistent dosing.- Conduct a pilot pharmacokinetic study to determine the bioavailability and establish an optimal dosing regimen.- For covalent inhibitors, target engagement is dependent on both the concentration and the duration of exposure. Consider more frequent dosing if the compound has a short half-life. |
| Observed Toxicity or Adverse Effects in Animals | - The dose of this compound is too high.- Toxicity associated with the vehicle (DMSO).- Off-target effects of the covalent inhibitor. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- While 10% DMSO is generally considered safe for oral administration in rodents, consider reducing the percentage if toxicity is suspected.[17]- Although this compound is reported to be highly selective, off-target covalent modification is a potential concern for all covalent inhibitors.[20][21] Monitor animals closely for any signs of toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound in 10% DMSO/Corn Oil for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the appropriate amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO (10% of the final volume) to the tube containing the this compound.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Add the calculated volume of corn oil (90% of the final volume) to the DMSO solution.
-
Vortex the final mixture thoroughly to create a uniform suspension. Due to the immiscibility of DMSO and corn oil, this will be an emulsion.[16]
-
It is critical to vortex the suspension immediately before each gavage to ensure a homogenous dose is administered.[16]
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, bulb-tipped for an adult mouse)[16]
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Draw the calculated volume of the freshly vortexed this compound formulation into the syringe.
-
Properly restrain the mouse by grasping the loose skin on its back and neck to immobilize its head.[16]
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. Do not force the needle. The mouse should swallow the needle.[16]
-
Once the needle is properly positioned in the esophagus, slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
Monitor the mouse for a short period to ensure there are no immediate adverse reactions.
Visualizations
Caption: Signaling pathways affected by mutant IDH1 and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isocitrate dehydrogenase 1 (IDH1): what it means to the neurosurgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | IDH | | Invivochem [invivochem.cn]
- 12. Quantitation of Ivosidenib, A Novel Mutant IDH1 Inhibitoron Mice DBS: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Gavage [ko.cwru.edu]
- 17. researchgate.net [researchgate.net]
- 18. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in IHMT-IDH1-053 Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in proliferation assays using the irreversible IDH1 mutant inhibitor, IHMT-IDH1-053.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound proliferation assays in a question-and-answer format.
Q1: Why am I seeing high variability between replicate wells treated with this compound?
A1: High variability between replicates can stem from several factors related to both the assay technique and the specific properties of this compound as an irreversible inhibitor.
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. Ensure a homogeneous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent settling.
-
Pipetting Inaccuracy: Small volume errors during the addition of this compound, especially at low concentrations, can lead to significant differences in the final well concentration. Use calibrated pipettes and pre-wet the tips before dispensing.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
-
Inconsistent Incubation Time: As this compound is an irreversible inhibitor, the duration of exposure is critical. Staggering the addition of the compound or the detection reagent can introduce variability. Use a multichannel pipette for simultaneous addition where possible.
Q2: My IC50 value for this compound is significantly different from published values.
A2: Discrepancies in IC50 values can arise from variations in experimental conditions. This compound has a biochemical IC50 of 4.7 nM for the IDH1 R132H mutant and an IC50 of 28 nM for 2-hydroxyglutarate (2-HG) production in IDH1 R132H mutant-transfected 293T cells.[1] The anti-proliferative effect is downstream of 2-HG reduction and can be influenced by several factors:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivities to IDH1 inhibition. Factors such as the specific IDH1 mutation, metabolic state, and expression of compensatory pathways can all influence the observed IC50.
-
Assay Duration: The time-dependent nature of irreversible inhibition means that longer incubation times with this compound may result in lower IC50 values. Ensure your assay duration is consistent with established protocols.
-
Cell Density: The number of cells seeded per well can impact the effective concentration of the inhibitor per cell. Optimize cell density to ensure they are in the logarithmic growth phase throughout the experiment.
-
Reagent Quality and Handling: Ensure the this compound is properly stored and that the solvent used (e.g., DMSO) does not exceed a final concentration that is toxic to the cells.
Q3: I am observing unexpected cytotoxicity at high concentrations of this compound.
A3: While this compound is designed to be selective for mutant IDH1, off-target effects or issues with the assay itself can lead to apparent cytotoxicity.
-
Compound Solubility: At high concentrations, this compound may precipitate out of solution, leading to inconsistent results and potential non-specific effects. Visually inspect your compound dilutions for any signs of precipitation.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.
-
Assay Interference: Some compounds can interfere with the chemistry of proliferation assays (e.g., reducing MTT in a cell-free system). Include a "compound only" control (no cells) to check for this.
Q4: My results are not reproducible between experiments.
A4: Lack of reproducibility is a common challenge in cell-based assays. Consistency in your experimental protocol is key to mitigating this.
-
Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.
-
Reagent Consistency: Use the same lot of reagents (e.g., FBS, media, assay kits) for a set of comparable experiments whenever possible.
-
Standardized Protocol: Adhere strictly to a detailed, written protocol for all steps of the experiment, from cell culture and plating to compound dilution and data acquisition.
Data Presentation
While specific anti-proliferative IC50 values for this compound across a wide range of cell lines are not extensively available in the public domain, the following table summarizes the known inhibitory concentrations. Researchers should establish their own baseline IC50 values for their cell lines of interest.
| Parameter | Cell Line/Target | IC50 Value | Reference |
| Biochemical Inhibition | IDH1 R132H mutant protein | 4.7 nM | [1] |
| 2-HG Production Inhibition | IDH1 R132H transfected 293T cells | 28 nM | [1] |
| Proliferation Inhibition | HT1080 (fibrosarcoma, IDH1 R132C) | Reported to inhibit proliferation | [2][3] |
| Proliferation Inhibition | Primary AML cells (with IDH1 R132 mutants) | Reported to inhibit proliferation | [2][3] |
Experimental Protocols
Detailed Methodology for a Standard MTT Proliferation Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest (e.g., HT1080)
-
Complete cell culture medium
-
Sterile PBS
-
DMSO (for compound dilution)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm and 690 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring they are in the logarithmic growth phase. b. Resuspend cells in complete medium to the desired seeding density (e.g., 2,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls. d. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved. Gentle shaking can aid solubilization.
-
Data Acquisition: a. Measure the absorbance at 570 nm (formazan) and 690 nm (background) using a microplate reader. b. Subtract the 690 nm absorbance from the 570 nm absorbance to correct for background. c. Calculate cell viability as a percentage of the vehicle-treated control. d. Plot the results and determine the IC50 value using non-linear regression analysis.
Visualizations
Mutant IDH1 Signaling Pathway and Proliferation
Caption: Mutant IDH1 signaling pathway leading to increased cell proliferation via mTOR activation.
Experimental Workflow for this compound Proliferation Assay
Caption: A typical experimental workflow for determining the anti-proliferative effects of this compound.
Troubleshooting Logic for Inconsistent Proliferation Assay Results
Caption: A logical workflow for troubleshooting common issues in proliferation assays.
References
impact of serum concentration on IHMT-IDH1-053 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of IHMT-IDH1-053, a potent and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly selective and irreversible inhibitor of the mutant IDH1 R132H protein.[1][2][3] It functions by covalently binding to the Cys269 residue in an allosteric pocket adjacent to the NADPH binding site.[1][2][3][4] This binding event prevents the mutant enzyme from converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[5][6] The accumulation of 2-HG is implicated in the pathogenesis of various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[4][6]
Q2: How does serum concentration in cell culture media affect the activity of this compound?
A2: The concentration of serum, typically fetal bovine serum (FBS), in cell culture media can significantly impact the apparent activity of small molecule inhibitors like this compound. Components of serum, such as albumin, can bind to the compound, reducing its effective (free) concentration available to interact with the target protein within the cells. This can lead to a rightward shift in the dose-response curve and an increase in the observed IC50 value. It is crucial to maintain a consistent serum concentration throughout an experiment and to consider the potential for serum protein binding when interpreting results.
Q3: What are the typical IC50 values for this compound?
A3: The reported IC50 values for this compound are as follows:
It is important to note that these values were likely determined under specific experimental conditions, including a defined serum concentration. Variations in your experimental setup may lead to different observed IC50 values.
Q4: Which cell lines are suitable for studying the activity of this compound?
A4: Cell lines harboring the IDH1 R132H mutation are appropriate models. A commonly used cell line is the fibrosarcoma cell line HT1080, which endogenously expresses the IDH1 R132C mutation.[1][2] Additionally, primary AML cells with IDH1 R132 mutations have been used to demonstrate the inhibitor's efficacy.[1][2] Researchers can also use engineered cell lines, such as transfected 293T cells, that express the mutant IDH1 protein.[1][2][3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected IC50 value for this compound. | 1. High serum concentration in culture media: Serum proteins can bind to the inhibitor, reducing its bioavailability. 2. Cell density: High cell numbers can lead to increased metabolism or sequestration of the compound. 3. Incorrect drug concentration: Errors in serial dilutions or compound instability. 4. Resistant cell line: The cell line may have intrinsic or acquired resistance mechanisms. | 1. Perform experiments in media with a lower, standardized serum concentration (e.g., 2% or 5% FBS) or in serum-free media if the cells can tolerate it. 2. Optimize cell seeding density to ensure they are in the exponential growth phase during the experiment. 3. Prepare fresh serial dilutions for each experiment and verify the stock solution concentration. 4. Confirm the IDH1 mutation status of your cell line. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from wells on the outer edges of the plate can concentrate media components and the drug. 3. Pipetting errors: Inaccurate dispensing of cells, media, or compound. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Avoid using the outermost wells of the microplate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and proper pipetting techniques. |
| No significant inhibition of 2-HG production observed. | 1. Inactive compound: The compound may have degraded due to improper storage. 2. Low expression of mutant IDH1: The cell line may not express sufficient levels of the target protein. 3. Assay sensitivity: The 2-HG detection assay may not be sensitive enough to detect changes. | 1. Store this compound according to the manufacturer's instructions, protected from light and moisture. 2. Verify the expression of mutant IDH1 in your cell line via Western blot or other methods. 3. Use a validated, high-sensitivity 2-HG assay kit. |
Experimental Protocols & Data
Impact of Serum Concentration on this compound Activity
This experiment aims to quantify the effect of varying fetal bovine serum (FBS) concentrations on the inhibitory activity of this compound in the IDH1-mutant HT1080 cell line.
Experimental Workflow
Caption: Workflow for assessing the impact of serum on this compound activity.
Detailed Protocol:
-
Cell Culture: Culture HT1080 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest exponentially growing HT1080 cells and seed them into 96-well plates at a density of 3,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium with varying FBS concentrations (0.5%, 2%, 5%, and 10%) to achieve the desired final concentrations.
-
Cell Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound and the corresponding FBS percentage. Include vehicle-only (DMSO) controls for each FBS condition.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assay: Assess cell viability using a commercially available ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls for each FBS concentration. Plot the dose-response curves and calculate the IC50 values using a non-linear regression model.
Quantitative Data Summary
| FBS Concentration (%) | IC50 of this compound (nM) | Fold Change (vs. 0.5% FBS) |
| 0.5 | 35.2 | 1.0 |
| 2 | 58.9 | 1.7 |
| 5 | 97.4 | 2.8 |
| 10 | 185.1 | 5.3 |
Note: The data presented in this table is hypothetical and serves as an illustration of expected experimental outcomes.
Signaling Pathway
IDH1 Signaling Pathway and Point of Inhibition
Mutations in the IDH1 enzyme lead to a neomorphic activity, causing the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate.[5][6] This accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[6] this compound specifically targets and inhibits this mutant IDH1 activity.
Caption: The IDH1 pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | IDH | | Invivochem [invivochem.cn]
addressing cytotoxicity of IHMT-IDH1-053 in non-mutant cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IHMT-IDH1-053, with a specific focus on addressing potential cytotoxicity in non-mutant (wild-type IDH1) cells.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound for mutant IDH1 over wild-type IDH1?
This compound is a highly selective and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It demonstrates significantly higher potency against the IDH1 R132H mutant (IC50 = 4.7 nM) compared to wild-type IDH1 and wild-type/mutant IDH2.[1][2] This selectivity is attributed to its covalent binding to a cysteine residue (Cys269) in an allosteric pocket of the mutant enzyme.[1][2]
Q2: Can this compound exhibit cytotoxic effects in cells that do not harbor an IDH1 mutation (wild-type cells)?
While this compound is designed for high selectivity, off-target effects, including cytotoxicity in wild-type cells, can occur, particularly at higher concentrations. The inhibition of wild-type IDH1, even if less potent, can disrupt normal cellular metabolism. Wild-type IDH1 plays a crucial role in cellular defense against oxidative stress by producing NADPH.[3] Its inhibition can lead to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis.[4]
Q3: What are the potential mechanisms of cytotoxicity in non-mutant cells treated with an IDH1 inhibitor?
The primary mechanism of cytotoxicity from inhibiting wild-type IDH1 is the disruption of cellular redox balance.[3][5] Wild-type IDH1 is a key enzyme in the cytoplasm that converts isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH. NADPH is essential for regenerating reduced glutathione (GSH), a major cellular antioxidant. Inhibition of wild-type IDH1 can lead to:
-
Decreased NADPH production: This impairs the cell's ability to counteract oxidative stress.
-
Increased Reactive Oxygen Species (ROS): An imbalance in redox homeostasis results in the accumulation of damaging ROS.[4]
-
Mitochondrial Dysfunction: Elevated ROS can lead to mitochondrial membrane depolarization and apoptosis.[4]
-
Sensitization to other stressors: Cells with inhibited wild-type IDH1 may become more sensitive to chemotherapeutic agents or radiation.[3][5]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed in my wild-type (non-mutant) control cell line.
Possible Cause 1: High concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value of this compound in your specific wild-type cell line. Start with a wide range of concentrations and narrow down to find the concentration that inhibits the mutant target without causing significant death in the wild-type cells.
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: To confirm that the observed cytotoxicity is due to the inhibition of wild-type IDH1 and not another off-target, consider the following:
-
Rescue Experiment: Supplement the culture medium with cell-permeable antioxidants like N-acetylcysteine (NAC) or a cell-permeable form of α-ketoglutarate. If the cytotoxicity is mitigated, it suggests that the effect is mediated by oxidative stress resulting from IDH1 inhibition.
-
Possible Cause 3: Specific metabolic vulnerabilities of the cell line.
-
Troubleshooting Step: Some cell lines may be particularly dependent on wild-type IDH1 for NADPH production, especially under conditions of metabolic stress (e.g., low glucose).[6] Assess the metabolic state of your cells and ensure consistent culture conditions.
Issue 2: How can I differentiate between on-target and off-target cytotoxicity?
Experimental Workflow for Target Validation:
Caption: Workflow to investigate unexpected cytotoxicity in wild-type cells.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target Enzyme | IC50 (nM) | Reference |
| Mutant IDH1 (R132H) | 4.7 | [1][2] |
| Wild-Type IDH1 | High selectivity over wild-type | [1][2] |
| Wild-Type/Mutant IDH2 | High selectivity over these enzymes | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line Model | Effect | IC50 (nM) | Reference |
| IDH1 R132H mutant transfected 293T cells | Inhibition of 2-hydroxyglutarate (2-HG) production | 28 | [1] |
| HT1080 (IDH1 R132C mutant) | Inhibition of proliferation | Not specified | [1] |
| Primary AML cells (IDH1 R132 mutants) | Inhibition of proliferation | Not specified | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on both mutant and non-mutant cell lines.
-
Materials:
-
96-well cell culture plates
-
Cell lines of interest (e.g., IDH1-mutant and wild-type)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures intracellular ROS levels following treatment with this compound.
-
Materials:
-
Cell lines of interest
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
H2O2 (positive control)
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations for the desired time. Include a vehicle control and a positive control (H2O2).
-
After treatment, wash the cells with PBS and incubate them with DCFDA (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (Excitation/Emission ~488/530 nm) or a fluorescence plate reader.
-
Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
-
Signaling Pathways and Workflows
Metabolic Consequences of Wild-Type IDH1 Inhibition
Caption: Inhibition of wild-type IDH1 disrupts redox balance, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wild-type IDH1 inhibition enhances chemotherapy response in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing CETSA for IHMT-IDH1-053
Welcome to the technical support center for optimizing Cellular Thermal Shift Assay (CETSA) experimental conditions for the irreversible IDH1 mutant inhibitor, IHMT-IDH1-053. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully applying CETSA to study the target engagement of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets IDH1 mutations, such as R132H, with high potency.[1] Its mechanism of action involves forming a covalent bond with the cysteine residue Cys269 in an allosteric pocket of the mutant IDH1 protein.[1][2] This irreversible binding locks the enzyme in an inactive state, thereby inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1][2]
Q2: What is CETSA and why is it useful for studying this compound?
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a drug with its target protein in a cellular environment.[3][4][5] The principle behind CETSA is that when a ligand (like this compound) binds to its target protein (mutant IDH1), it generally increases the protein's thermal stability.[5] This stabilization means the protein is more resistant to heat-induced denaturation. CETSA is particularly valuable for covalent inhibitors like this compound as it directly confirms the physical interaction and target engagement within intact cells.[6]
Q3: What are the different formats of CETSA I can use?
Several CETSA formats have been developed to suit different throughput needs and available equipment.[7] The most common formats include:
-
Traditional CETSA with Western Blotting: This is the original format where protein levels are detected by Western blotting after heat treatment. It is considered the gold standard for validation.[7]
-
High-Throughput CETSA: Formats like those using split NanoLuciferase (SplitLuc CETSA) or AlphaScreen® offer higher throughput for screening purposes.[6][8]
-
Real-Time CETSA (RT-CETSA): This newer method allows for the monitoring of protein unfolding in real-time, providing a more detailed profile from a single sample.[4][9][10]
Q4: What kind of results can I expect from a CETSA experiment with this compound?
A successful CETSA experiment will demonstrate a "thermal shift," meaning that in the presence of this compound, the mutant IDH1 protein will be more stable at higher temperatures compared to the vehicle-treated control. This is visualized as a shift in the melting curve to the right (higher temperatures). The magnitude of this shift can be dose-dependent, reflecting the extent of target engagement at different compound concentrations.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound. Researchers can use this as a reference for designing their CETSA experiments.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IDH1 R132H) | 4.7 nM | Biochemical Assay | [1] |
| IC50 (2-HG Production) | 28 nM | IDH1 R132H transfected 293T cells | [1][2] |
Experimental Protocols
Protocol: Standard CETSA with Western Blot Detection for this compound
This protocol outlines a standard CETSA experiment to determine the target engagement of this compound with mutant IDH1 in a relevant cell line (e.g., HT1080, which harbors the IDH1 R132C mutation).
Materials:
-
HT1080 cells (or other suitable cell line expressing mutant IDH1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against IDH1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
PCR machine or heating block for temperature gradient
Procedure:
-
Cell Culture and Treatment:
-
Plate HT1080 cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
After treatment, harvest the cells by trypsinization, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3-5 minutes, followed by cooling on ice for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-IDH1 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity (normalized to the non-heated control) against the temperature to generate melting curves for both the vehicle and this compound treated samples.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A shift in the Tm to a higher temperature in the presence of this compound indicates target engagement.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed | Compound concentration is too low. | Increase the concentration of this compound. Refer to the IC50 values for guidance. |
| Incubation time is too short. | As this compound is a covalent inhibitor, a sufficient incubation time is needed to allow for the covalent bond to form. Try increasing the incubation time (e.g., up to 4 hours). | |
| Heating time or temperature range is not optimal. | Optimize the heating time (typically 3-7 minutes) and the temperature range. The optimal range should bracket the melting temperature of the target protein. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding to have consistent cell numbers across all samples. |
| Uneven heating. | Use a PCR machine with a thermal gradient function for precise and even heating of all samples. | |
| Incomplete lysis or protein aggregation after lysis. | Ensure complete cell lysis and immediately proceed to centrifugation after lysis to prevent post-lysis aggregation. | |
| Weak or no signal on Western blot | Low protein concentration. | Ensure sufficient starting cell material and minimize sample dilution. |
| Poor antibody quality. | Use a validated antibody for IDH1 that shows a strong and specific signal. | |
| Inefficient protein transfer. | Optimize the Western blot transfer conditions (time, voltage). | |
| Smearing or degradation on Western blot | Protease activity. | Always use fresh protease and phosphatase inhibitors in your buffers. |
| Overheating of samples. | Ensure the cooling step after heating is performed promptly and on ice. |
Visualizations
Signaling Pathway and CETSA Principle
Caption: Mutant IDH1 pathway and the principle of CETSA with this compound.
CETSA Experimental Workflow
Caption: Step-by-step workflow for a standard CETSA experiment.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting the absence of a thermal shift.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Covalent Inhibitor Washout Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with covalent inhibitor washout experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a covalent inhibitor washout experiment?
A covalent inhibitor washout experiment is designed to determine whether a compound's biological effect is due to irreversible (or very slow reversible) target engagement. By treating cells with a covalent inhibitor and then removing the unbound compound by washing, researchers can assess the duration of the inhibitory effect. If the effect persists long after the inhibitor has been removed from the media, it suggests a covalent and long-lasting interaction with the target protein.[1][2] Conversely, if the biological phenotype disappears after washout, it is likely due to the reversible inhibition of off-target molecules.[1]
Q2: How can I distinguish between a truly irreversible covalent inhibitor and a high-affinity reversible inhibitor with a slow off-rate?
Distinguishing between irreversible and slow-off-rate reversible inhibitors can be challenging. A key indicator is the time-dependence of the IC50 value; for a covalent inhibitor, the IC50 will decrease with longer pre-incubation times.[1] More definitive methods include:
-
Mass Spectrometry (MS): Direct observation of a covalent adduct by MS provides strong evidence of irreversible binding.[2]
-
Jump Dilution or Dialysis: These techniques are used in biochemical assays to rapidly remove unbound inhibitor. A lack of enzyme activity recovery after dilution or dialysis points towards irreversible inhibition.[3][4]
-
Competition Assays: Using a fluorescently labeled or biotinylated covalent probe that targets the same residue can help determine the occupancy and residence time of the inhibitor of interest after washout.[5]
Q3: What are the most critical controls to include in a washout experiment?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): To assess the baseline response of the cells.
-
Non-covalent Inhibitor Control: A reversible inhibitor targeting the same protein can demonstrate that the observed persistent effect is specific to the covalent inhibitor. Its effect should diminish after washout.[2]
-
Non-electrophilic Analog Control: Synthesizing an isosteric version of the covalent inhibitor that lacks the reactive "warhead" is a crucial control.[1] This compound should not exhibit a sustained effect after washout, confirming that the persistent phenotype is due to covalent bond formation.[1]
-
"No Washout" Control: Cells continuously exposed to the inhibitor serve as a positive control for the expected biological effect.[2]
Q4: How does protein turnover affect the interpretation of washout experiment results?
Rapid re-synthesis of the target protein can confound the results of a washout experiment, potentially leading to a false-negative outcome.[1] If the target protein has a high turnover rate, the inhibitory effect may appear to diminish over time, not because the inhibitor is dissociating, but because new, unmodified protein is being synthesized. To account for this, it is recommended to co-treat cells with a protein synthesis inhibitor, such as cycloheximide.[5] This allows for the assessment of the inhibitor's residence time on the target without the complication of new protein synthesis.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No persistent effect observed after washout with a known covalent inhibitor. | 1. Inefficient Washing: Residual unbound inhibitor in the media continues to inhibit newly synthesized or available targets. 2. Rapid Protein Turnover: The target protein is being re-synthesized at a high rate, masking the effect of the covalent inhibition.[1] 3. Low Inhibitor Potency or Short Incubation Time: The initial target engagement was not sufficient to produce a lasting effect. | 1. Optimize Wash Protocol: Increase the number and duration of washes (e.g., 3 washes of 5 minutes each with compound-free media).[1] Verify complete removal by transferring the final wash media to naive cells and checking for an effect. 2. Inhibit Protein Synthesis: Co-incubate with a protein synthesis inhibitor like cycloheximide during the washout period to isolate the effect on the existing pool of target protein.[5] 3. Increase Incubation Time/Concentration: Ensure the initial incubation is sufficient for maximal target occupancy. A saturating concentration (e.g., 5-10 times the IC50) for 30-60 minutes is a common starting point.[1] |
| High background signal or cell death after washing. | 1. Cell Stress from Washing: The washing procedure itself may be causing cell stress or detachment, leading to artifacts. 2. Inhibitor Toxicity: The inhibitor may have off-target cytotoxic effects that are independent of its covalent binding to the intended target. | 1. Gentle Wash Technique: Use pre-warmed media and handle cells gently to minimize stress. Include a vehicle-treated and washed control to assess the effect of the wash procedure alone. 2. Test Non-electrophilic Analog: Use a non-reactive analog of your inhibitor to determine if the toxicity is related to the covalent warhead.[1] Assess cell viability at multiple time points. |
| Inconsistent results between experiments. | 1. Variability in Cell Density or Health: Differences in cell confluence or passage number can affect cellular responses. 2. Inconsistent Wash Procedure: Minor variations in the timing or volume of washes can lead to differing amounts of residual inhibitor. 3. Inhibitor Instability: The covalent inhibitor may be unstable in the cell culture media over the course of the experiment. | 1. Standardize Cell Culture: Use cells at a consistent confluence and within a defined passage number range for all experiments. 2. Standardize Wash Protocol: Use a precise and consistent protocol for all washing steps. 3. Assess Compound Stability: Verify the stability of your inhibitor under experimental conditions using analytical methods like HPLC or LC-MS. |
Experimental Protocols
General Protocol for a Cell-Based Covalent Inhibitor Washout Experiment
This protocol provides a general framework. Specific incubation times, concentrations, and washing steps should be optimized for your specific inhibitor, cell type, and target.
-
Cell Plating: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluence (typically 70-80%).
-
Inhibitor Treatment:
-
Prepare a stock solution of the covalent inhibitor and necessary controls (vehicle, non-covalent inhibitor, non-electrophilic analog).
-
Treat the cells with a saturating concentration of the inhibitor (e.g., 5 µM) for a defined period (e.g., 30-60 minutes) at 37°C.[1]
-
-
Washout Procedure:
-
Aspirate the media containing the inhibitor.
-
Wash the cells extensively with pre-warmed, compound-free media. A typical procedure is three consecutive washes of 5 minutes each.[1]
-
After the final wash, add fresh, compound-free media to the cells.
-
-
Post-Washout Incubation:
-
Return the cells to the incubator for the desired time points (e.g., 4, 8, 24 hours).
-
For experiments assessing the impact of protein turnover, include a set of wells treated with a protein synthesis inhibitor (e.g., cycloheximide) during this incubation period.[5]
-
-
Biological Readout:
-
At each time point, assess the biological effect of the inhibitor. This could involve:
-
Western blotting to measure the phosphorylation status of the target or downstream signaling proteins.
-
Cell viability assays (e.g., MTT, CellTiter-Glo).
-
Competition assays with a fluorescent or biotinylated probe to measure target occupancy.[5]
-
Functional assays specific to the target protein.
-
-
Quantitative Data Summary: BTK Inhibitor Washout Experiments
The following table summarizes data from washout experiments with Bruton's Tyrosine Kinase (BTK) inhibitors in Ramos B cells.
| Inhibitor | Concentration | Washout Duration | % BTK Occupancy (Mean ± SD) | Reference |
| Compound 1 | 1 µM | 20 hours | Negligible | [5] |
| Compound 2 | 1 µM | 20 hours | Significantly reduced | [5] |
| Compound 3 | 1 µM | 20 hours | 55% | [5] |
| Compound 9 | 1 µM | 18 hours | 59% ± 17% | [5] |
Data from reference[5] was obtained by treating Ramos B cells for 1 hour, followed by 3 washes with PBS and incubation in compound-free media. Occupancy was determined by labeling with an irreversible fluorescent probe.
Visualizations
Experimental Workflow: Covalent Inhibitor Washout
Caption: A generalized workflow for a cell-based covalent inhibitor washout experiment.
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and the site of action for covalent inhibitors.
Signaling Pathway: BTK Inhibition
Caption: BTK signaling pathway in B-cells and the mechanism of covalent inhibition.
References
- 1. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of IHMT-IDH1-053 during storage
Welcome to the technical support center for IHMT-IDH1-053. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific storage conditions should always be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier, general recommendations for similar small molecule inhibitors suggest storing the solid compound at 4°C for short-term storage and -20°C for long-term storage. It is also advisable to protect the compound from light.
Q2: How should I store solutions of this compound?
A2: For solutions, it is generally recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (months) or at -20°C for shorter-term storage (weeks). Always protect solutions from light. The choice of solvent can also impact stability; refer to the supplier's data sheet for recommended solvents.
Q3: this compound is a covalent inhibitor. Does this affect its stability?
A3: Yes. This compound is an irreversible covalent inhibitor that forms a bond with the Cys269 residue of the IDH1 R132H protein.[1][2][3][4] The reactive group, or "warhead," that enables this covalent binding can also make the molecule susceptible to degradation if not handled properly. Covalent inhibitors are designed to be reactive, and this inherent reactivity can lead to instability under suboptimal storage conditions.[5][6]
Q4: What are the potential signs of this compound degradation?
A4: Signs of degradation can include a change in the physical appearance of the compound (e.g., color change), the appearance of additional peaks in analytical chromatography (e.g., HPLC, LC-MS), or a decrease in the expected biological activity in your experiments.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation during experiments, prepare fresh working solutions from a frozen stock solution just before use. Avoid prolonged exposure of the compound to ambient temperature, light, and extreme pH conditions. If possible, perform experimental steps on ice.
Troubleshooting Guide
This guide addresses specific issues that you might encounter, suggesting potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no biological activity of this compound | Compound degradation due to improper storage. | 1. Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.2. Check for Repeated Freeze-Thaw Cycles: Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles. Use single-use aliquots.3. Prepare Fresh Solutions: Prepare a new stock solution from the solid compound and repeat the experiment.4. Perform Quality Control: If possible, analyze the compound's purity using HPLC or LC-MS to check for degradation products. |
| Inconsistent experimental results | Inconsistent concentration of active compound due to degradation between experiments. | 1. Standardize Solution Preparation: Prepare fresh working solutions for each experiment from a single-use aliquot of the stock solution.2. Minimize Exposure: Limit the time the compound is at room temperature and exposed to light during experimental setup. |
| Visible changes in the solid compound or solution | Significant degradation has occurred. | 1. Do not use: If the physical appearance has changed, it is a strong indicator of degradation. The compound should be discarded.2. Contact Supplier: Inform the supplier of the issue, providing details of your storage conditions. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of the compound in a sterile environment.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, as indicated by the supplier) to achieve the desired stock concentration.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and should be optimized for your specific system and column.
-
Mobile Phase Preparation: Prepare appropriate mobile phases (e.g., a gradient of acetonitrile and water with 0.1% formic acid). Degas the mobile phases.
-
Sample Preparation: Dilute a small amount of the this compound stock solution in the mobile phase to an appropriate concentration for detection.
-
HPLC System Setup:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at an appropriate wavelength (e.g., determined by a UV scan of the compound).
-
-
Analysis: Run the sample and a blank (solvent only). Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The peak area of the main peak can be used to assess purity over time.
Visual Guides
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
Caption: Decision tree for troubleshooting reduced activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 6. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IHMT-IDH1-053 Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of IHMT-IDH1-053 for animal studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] It specifically targets the R132H and other R132 mutations in IDH1.[2] The wild-type IDH1 enzyme converts isocitrate to α-ketoglutarate (α-KG), while the mutant form gains a new function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] 2-HG is implicated in the development and progression of various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. This compound works by covalently binding to the Cys269 residue in an allosteric pocket of the mutant IDH1 enzyme, thereby inhibiting the production of 2-HG.[1][2]
Q2: What is the recommended starting dose for this compound in a mouse xenograft model?
A2: The specific dose of this compound used in the initial HT1080 xenograft mouse model study has not been publicly disclosed in the available literature. However, based on preclinical studies of other potent, selective, and in some cases covalent, mutant IDH1 inhibitors, a starting dose range of 25-100 mg/kg administered orally once or twice daily is a reasonable starting point for an efficacy study. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific model and experimental endpoint.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a poorly water-soluble compound. A suggested formulation for in vivo studies in mice involves a two-step process:
-
Dissolve this compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Further dilute the DMSO solution in a vehicle suitable for animal administration, such as corn oil, to the final desired concentration.
It is critical to ensure the final concentration of DMSO is within a tolerable range for the animals (typically <5% of the total volume for oral administration). Always include a vehicle-only control group in your studies.
Q4: What is the primary pharmacodynamic marker to assess the efficacy of this compound in vivo?
A4: The primary pharmacodynamic (PD) marker for this compound efficacy is the level of the oncometabolite 2-hydroxyglutarate (2-HG) in tumors, plasma, or urine. A significant reduction in 2-HG levels upon treatment is a direct indicator of target engagement and inhibition of mutant IDH1 activity.[2]
Q5: What are the potential toxicities associated with this compound?
A5: As this compound is an irreversible covalent inhibitor, there is a theoretical risk of off-target effects and immunogenicity. However, it has been designed for high selectivity against mutant IDH1 over the wild-type enzyme and other proteins.[1] Preclinical toxicity data for this compound is not yet publicly available. It is essential to conduct a maximum tolerated dose (MTD) study and monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of organ damage.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma drug levels between animals. | 1. Formulation Issues: Inconsistent suspension or precipitation of the compound. 2. Administration Technique: Inaccurate oral gavage leading to dosing errors. 3. Biological Variability: Differences in animal metabolism or absorption. | 1. Formulation Optimization: Ensure the compound is fully dissolved or the suspension is homogenous before each administration. Consider alternative formulation strategies for poorly soluble compounds. 2. Technique Refinement: Ensure all personnel are properly trained in oral gavage techniques. Verify the correct volume is administered each time. 3. Increase Sample Size: A larger cohort can help to statistically mitigate inter-animal variability. |
| Lack of tumor growth inhibition despite a reduction in 2-HG levels. | 1. Insufficient Duration of Treatment: The time frame may not be long enough to observe a significant anti-tumor effect. 2. Tumor Heterogeneity: The tumor may contain clones that are not dependent on the IDH1 mutation for survival. 3. Suboptimal Dosing Regimen: The dose may be sufficient to reduce 2-HG but not to induce tumor regression. | 1. Extend Study Duration: Continue treatment for a longer period to allow for a therapeutic effect to manifest. 2. Histological Analysis: Analyze tumor tissue to assess for cellular differentiation and other markers of response. 3. Dose Escalation: If well-tolerated, consider increasing the dose or frequency of administration. |
| Observed toxicity at the intended therapeutic dose. | 1. Dose is above the Maximum Tolerated Dose (MTD). 2. Formulation Vehicle Toxicity: The vehicle (e.g., high concentration of DMSO) may be causing adverse effects. 3. Off-target Effects: The compound may be interacting with other proteins. | 1. Conduct an MTD Study: Perform a dose-escalation study to determine a safe and tolerable dose range. 2. Vehicle Control: Always include a vehicle-only control group to assess the toxicity of the formulation itself. 3. Reduce Dose/Frequency: Lower the dose or administer it less frequently. Monitor for clinical signs of toxicity and perform histopathology on major organs at the end of the study. |
| Difficulty in dissolving this compound for formulation. | 1. Inherent Poor Solubility: The compound has low aqueous solubility. 2. Incorrect Solvent Choice: The chosen solvent system is not optimal. | 1. Use Co-solvents: Utilize a mixture of solvents (e.g., DMSO, PEG400, Tween 80) to improve solubility. 2. Sonication/Warming: Gentle warming and sonication can aid in dissolving the compound. 3. Particle Size Reduction: If using a suspension, micronization of the compound can improve its dissolution rate. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| IDH1 R132H | 4.7 |
| 2-HG Production (in R132H transfected 293T cells) | 28 |
Data summarized from MedChemExpress and related publications.[1]
Table 2: Comparative Pharmacokinetic Parameters of Oral IDH1 Inhibitors in Mice
| Compound | Class | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) |
| This compound | Covalent | Not Reported | Not Reported | Not Reported | Not Reported |
| Ivosidenib (AG-120) | Non-covalent | ~4 | ~8000 (at 150 mg/kg) | ~90000 (at 150 mg/kg) | ~14 |
| FT-2102 | Non-covalent | 2 | 11900 (at 150 mg/kg) | 88500 (at 150 mg/kg) | 4.9 |
Note: Data for Ivosidenib and FT-2102 are compiled from publicly available preclinical studies and serve as a reference. The pharmacokinetic profile of the covalent irreversible inhibitor this compound may differ significantly.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an HT1080 Xenograft Mouse Model
-
Cell Culture: Culture HT1080 fibrosarcoma cells (which harbor the IDH1 R132C mutation) in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HT1080 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration:
-
Prepare this compound in a vehicle of DMSO and corn oil.
-
Administer the drug and vehicle control orally (e.g., via gavage) once or twice daily at the predetermined dose.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, collect tumors and plasma for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis:
-
Measure 2-HG levels in tumor tissue and plasma using a 2-HG assay kit (LC-MS/MS based).
-
A significant reduction in 2-HG levels in the treatment group compared to the control group indicates target engagement.
-
Mandatory Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Novel Mutant IDH1 Inhibitors: IHMT-IDH1-053 and Ivosidenib
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. The development of targeted inhibitors against mutant IDH1 has revolutionized the treatment landscape for these malignancies. This guide provides an objective comparison of a novel irreversible inhibitor, IHMT-IDH1-053, and the FDA-approved drug, ivosidenib (AG-120), based on available preclinical data.
Mechanism of Action
Both this compound and ivosidenib are small molecule inhibitors that target the mutated IDH1 enzyme. The normal function of wild-type IDH1 is to convert isocitrate to α-ketoglutarate (α-KG). However, gain-of-function mutations in IDH1, most commonly at the R132 residue, alter its catalytic activity, leading to the reduction of α-KG to 2-HG.[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting cancer development.[2][3][4]
Ivosidenib functions as a reversible inhibitor of the mutant IDH1 enzyme.[5] In contrast, this compound is an irreversible inhibitor that forms a covalent bond with the Cys269 residue in an allosteric pocket of the mutant IDH1 R132H protein.[6][7][8] This irreversible binding offers the potential for a more sustained and potent inhibition of the enzyme's activity.
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and ivosidenib, allowing for a direct comparison of their potency and cellular activity.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (nM) | Notes |
| This compound | IDH1 R132H | 4.7[6][7][8] | Irreversible inhibitor. |
| Ivosidenib | IDH1 R132H | 10-12[9] | Reversible inhibitor. |
| IDH1 R132C | Similar potency to R132H | ||
| IDH1 R132G | Similar potency to R132H | ||
| IDH1 R132L | Similar potency to R132H | ||
| IDH1 R132S | Similar potency to R132H |
Table 2: Cellular Activity - Inhibition of 2-HG Production
| Compound | Cell Line | IDH1 Mutation | IC50 (nM) |
| This compound | 293T (transfected) | R132H | 28[6][7][8][10] |
| Ivosidenib | HT1080 (fibrosarcoma) | R132C | 50-220[11] |
| U87 (glioblastoma, engineered) | R132H | 40-220[11] | |
| THP-1 (AML, engineered) | R132H | 50-220[11] | |
| SNU1079 (cholangiocarcinoma) | R132C | 50-220[11] | |
| RBE (cholangiocarcinoma) | R132S | 50-220[11] | |
| JJ012 (chondrosarcoma) | R132G | 50-220[11] |
Table 3: Selectivity Profile
| Compound | Selectivity Notes |
| This compound | Highly selective for mutant IDH1 over wild-type IDH1 and wild-type/mutant IDH2.[6][7][8] |
| Ivosidenib | Highly selective for mutant IDH1 over wild-type IDH2. Potently inhibits both mutant and wild-type IDH1.[12] |
Table 4: In Vivo Efficacy - 2-HG Reduction
| Compound | Animal Model | Tumor Type | Dose | 2-HG Reduction |
| This compound | HT1080 xenograft mouse model | Fibrosarcoma | Not specified | Inhibits 2-HG level.[8][10] |
| Ivosidenib | HT1080 xenograft mouse model | Fibrosarcoma | 50 mg/kg (single oral dose) | ~92% at 12h post-dose[5] |
| HT1080 xenograft mouse model | Fibrosarcoma | 150 mg/kg (single oral dose) | ~95% at 12h post-dose[5] | |
| Human IDH1-mutant brain tumor xenograft mouse model | Glioblastoma | Not specified | >84%[13] | |
| Patients with IDH1-mutant cholangiocarcinoma/chondrosarcoma | Solid Tumors | 500 mg QD | Up to 98% reduction in plasma 2-HG[3][14] | |
| Patients with IDH1-mutant low-grade glioma | Glioma | 500 mg QD | 91.1% reduction in tumor 2-HG[15] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
1. Mutant IDH1 Enzymatic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the mutant IDH1 enzyme.
-
Principle: The assay measures the production of NADPH, which is consumed during the conversion of α-KG to 2-HG by the mutant IDH1 enzyme. The change in NADPH concentration is monitored spectrophotometrically or fluorometrically.
-
Procedure:
-
Recombinant human mutant IDH1 (e.g., R132H) enzyme is incubated with varying concentrations of the test compound (this compound or ivosidenib) in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
The reaction is initiated by adding the substrates, α-ketoglutarate and NADPH.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at room temperature).
-
The remaining NADPH concentration is measured by monitoring the absorbance at 340 nm or by using a coupled enzymatic reaction that generates a fluorescent product.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cellular 2-HG Measurement Assay
-
Objective: To determine the IC50 of a compound for the inhibition of 2-HG production in IDH1 mutant cells.
-
Principle: IDH1 mutant cells are treated with the inhibitor, and the intracellular or extracellular levels of 2-HG are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific enzymatic assay.
-
Procedure:
-
IDH1 mutant cells (e.g., HT1080 or engineered U87MG) are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
For intracellular 2-HG measurement, cells are harvested, lysed, and the metabolites are extracted. For extracellular measurement, the cell culture medium is collected.
-
2-HG levels in the extracts or medium are quantified using a validated LC-MS/MS method or a commercially available 2-HG assay kit.
-
IC50 values are determined by plotting the percentage of 2-HG inhibition against the logarithm of the inhibitor concentration.
-
3. Cell Viability Assay
-
Objective: To assess the effect of the inhibitor on the viability and proliferation of IDH1 mutant cancer cells.
-
Principle: Various methods can be used, such as the MTT assay, which measures mitochondrial metabolic activity, or the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Procedure (MTT Assay):
-
IDH1 mutant cells are seeded in 96-well plates and treated with different concentrations of the inhibitor.
-
After the desired incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Conclusion
Both this compound and ivosidenib are potent and selective inhibitors of mutant IDH1, demonstrating significant reductions in the oncometabolite 2-HG in preclinical models. This compound exhibits a lower enzymatic IC50 and an irreversible binding mechanism, which may translate to a more durable target engagement in vivo. Ivosidenib, as an approved therapeutic, has a well-characterized clinical profile, showing robust 2-HG suppression and clinical benefit in patients. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and potential advantages of an irreversible inhibition strategy for the treatment of IDH1-mutant cancers.
References
- 1. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 5. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ivosidenib, an IDH1 inhibitor, in a patient with recurrent, IDH1-mutant glioblastoma: a case report from a Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Irreversible IDH1 Inhibitors: IHMT-IDH1-053 vs. LY3410738
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The neomorphic activity of mutant IDH1 leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation. Irreversible inhibitors of mutant IDH1 offer the potential for durable target engagement and improved therapeutic outcomes. This guide provides a detailed comparison of two such inhibitors: IHMT-IDH1-053 and LY3410738 (also known as Crelosidenib).
Executive Summary
Both this compound and LY3410738 are potent, irreversible inhibitors of mutant IDH1 that function by covalently binding to a cysteine residue in an allosteric pocket. Preclinical data demonstrate that both compounds effectively inhibit 2-HG production at nanomolar concentrations. This compound has been characterized as a highly selective inhibitor for mutant IDH1 over its wild-type counterpart and other IDH isoforms.[1][2] LY3410738, developed by Eli Lilly and Co., was positioned as a dual inhibitor of both mutant IDH1 and IDH2 and progressed to Phase 1 clinical trials before its development was discontinued.[3][4][5][6] This guide will delve into the available preclinical and clinical data to provide a comprehensive comparison of their biochemical and cellular potency, mechanism of action, and in vivo efficacy.
Data Presentation
Table 1: Biochemical Potency of this compound and LY3410738
| Compound | Target | IC50 (nM) |
| This compound | IDH1 R132H | 4.7[1][2] |
| LY3410738 | IDH1 R132H | 6.27[7] |
| IDH1 R132C | 3.71[7] | |
| IDH2 R140Q | 36.9[7] | |
| IDH2 R172K | 11.5[7] |
Table 2: Cellular Potency of this compound and LY3410738
| Compound | Cell Line | Target | Assay | IC50 (nM) |
| This compound | IDH1 R132H transfected 293T | IDH1 R132H | 2-HG Production | 28[1][2] |
| LY3410738 | HT1080 | IDH1 R132C | 2-HG Production | 1.28[7] |
Preclinical studies have indicated that LY3410738 demonstrates greater potency in inhibiting 2-HG production and promoting differentiation of IDH1 mutant cells when compared to the first-generation reversible inhibitor ivosidenib (AG-120).[8]
Mechanism of Action
Both this compound and LY3410738 are irreversible inhibitors that covalently target a cysteine residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 enzyme.[1][2] This covalent modification leads to the inactivation of the enzyme, thereby blocking the production of 2-HG. The unique binding site of LY3410738 has been suggested to provide continued potency against second-site resistance mutations that can arise with other IDH inhibitors.[3][4][6]
In Vivo Efficacy
Both compounds have demonstrated the ability to inhibit 2-HG levels in in vivo models. This compound was shown to inhibit 2-HG in an HT1080 xenograft mouse model.[1][9] Similarly, LY3410738 exhibited sustained 2-HG inhibition in preclinical models, which translated to potent and durable 2-HG inhibition in patients with advanced solid tumors harboring IDH1 or IDH2 mutations.[4][5][8] In a Phase 1 study, LY3410738 demonstrated a favorable safety profile and led to prolonged stable disease in patients with cholangiocarcinoma and glioma.[4][5]
Experimental Protocols
IDH1 Enzymatic Activity Assay
This protocol is a representative method for determining the biochemical potency of IDH1 inhibitors.
Objective: To measure the ability of a test compound to inhibit the enzymatic activity of mutant IDH1.
Principle: The assay measures the consumption of NADPH, a cofactor in the mutant IDH1-catalyzed reduction of α-ketoglutarate to 2-HG. The decrease in NADPH is monitored by a change in fluorescence.
Materials:
-
Recombinant mutant IDH1 enzyme (e.g., IDH1-R132H)
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound or LY3410738)
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant mutant IDH1 enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of α-KG and NADPH.
-
Immediately measure the fluorescence of NADPH (Excitation ~340 nm, Emission ~460 nm) in kinetic mode for a set duration (e.g., 30 minutes).
-
The rate of NADPH consumption is calculated from the linear portion of the kinetic curve.
-
The IC50 value is determined by plotting the percent inhibition of the enzymatic activity against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay
This protocol is a representative method for assessing the cellular potency of IDH1 inhibitors.
Objective: To quantify the reduction of intracellular 2-HG levels in mutant IDH1-expressing cells following treatment with a test compound.
Principle: Cells harboring a mutant IDH1 are treated with the inhibitor. The intracellular 2-HG levels are then measured, typically using a colorimetric or mass spectrometry-based method.
Materials:
-
Cells expressing mutant IDH1 (e.g., HT1080 or transfected cells)
-
Cell culture medium and reagents
-
Test compounds (this compound or LY3410738)
-
Lysis buffer
-
2-HG detection kit (colorimetric or fluorometric) or LC-MS/MS system
-
96-well plates for cell culture and assay
Procedure:
-
Seed mutant IDH1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).
-
After treatment, wash the cells with PBS and lyse them to release intracellular metabolites.
-
Quantify the 2-HG concentration in the cell lysates using a commercially available 2-HG assay kit following the manufacturer's instructions.[10] The assay typically involves an enzymatic reaction that converts 2-HG to α-KG, coupled to a colorimetric or fluorometric readout.
-
Alternatively, for a more sensitive and specific measurement, analyze the cell lysates by LC-MS/MS.[11][12]
-
The IC50 value is determined by plotting the percent reduction in 2-HG levels against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Signaling pathway of mutant IDH1 and the mechanism of irreversible inhibitors.
Caption: Experimental workflow for determining biochemical and cellular potency.
References
- 1. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Decoding LY-3410738: a comprehensive study of its R&D trends and its clinical results in 2023 AACR [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
On-Target Validation of IHMT-IDH1-053: A Comparative Guide Using CETSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for validating the on-target activity of IHMT-IDH1-053, a potent and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). A primary focus is placed on the Cellular Thermal Shift Assay (CETSA), a powerful technique for confirming direct target engagement in a cellular context. This document will objectively compare the performance of CETSA with alternative assays and provide supporting experimental data to aid researchers in selecting the most appropriate validation strategy.
Introduction to this compound and On-Target Validation
This compound is a novel, highly selective, and irreversible inhibitor of mutant IDH1, with a reported IC50 of 4.7 nM for the IDH1 R132H mutation.[1][2][3] It covalently binds to the Cys269 residue in an allosteric pocket of the mutant enzyme.[1][2][3] Mutations in IDH1 are frequently observed in various cancers and lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[4][5] Therefore, direct and robust validation of an inhibitor's engagement with its intended target within the complex cellular environment is a critical step in drug development.
The Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement
CETSA is a biophysical method that directly assesses the binding of a ligand to its target protein in intact cells or tissue samples.[6] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[6] When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation. This thermal shift can be quantified and is a direct measure of target engagement.
CETSA Experimental Workflow
The typical CETSA workflow involves treating cells with the compound of interest, followed by a heat challenge at a specific temperature. The remaining soluble protein is then quantified to determine the degree of stabilization.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Expected CETSA Data for this compound
While specific CETSA data for this compound is not publicly available, based on its irreversible binding mechanism, a significant thermal shift would be anticipated. The covalent bond formed with the target protein would lead to a highly stable complex, resulting in a pronounced increase in the melting temperature (Tm) of the mutant IDH1 protein.
| Treatment | Target Protein | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | Mutant IDH1 (R132H) | ~59 °C | - |
| This compound | Mutant IDH1 (R132H) | > 65 °C (Expected) | > 6 °C (Expected) |
| Vehicle (DMSO) | Wild-Type IDH1 | Not Applicable | - |
| This compound | Wild-Type IDH1 | No significant shift | - |
Note: The Tm for mutant IDH1 with vehicle is based on published data for other IDH1 inhibitors.[7] The expected data for this compound is a projection based on its irreversible mechanism.
Alternative On-Target Validation Methods
Beyond CETSA, several other robust methods are commonly employed to validate the on-target activity of IDH1 inhibitors. These assays typically measure the direct enzymatic activity of IDH1 or the downstream cellular consequence of its inhibition.
Mutant IDH1 Signaling Pathway
Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) in an NADPH-dependent manner. This neomorphic activity is the primary target for inhibitors like this compound.
Caption: The signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified mutant IDH1 protein. These assays are crucial for determining the intrinsic potency of an inhibitor.
| Compound | Target | IC50 (nM) | Assay Principle |
| This compound | IDH1 R132H | 4.7 | Enzyme kinetics |
| AG-120 (Ivosidenib) | IDH1 R132H | ~40-50 | Enzyme kinetics |
| AGI-5198 | IDH1 R132H | ~40 | Enzyme kinetics |
Cellular 2-HG Assays
Cellular assays measure the level of the oncometabolite 2-HG produced by cancer cells harboring IDH1 mutations. A reduction in 2-HG levels upon compound treatment is a direct indicator of target engagement and functional cellular activity.
| Compound | Cell Line | Mutation | IC50 (nM) | Assay Principle |
| This compound | 293T (transfected) | R132H | 28 | 2-HG quantification |
| AG-120 (Ivosidenib) | U87 | R132H | ~50-220 | 2-HG quantification |
| AGI-5198 | U87 | R132H | ~40 | 2-HG quantification |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells harboring the mutant IDH1 (e.g., U87 glioblastoma cells) to ~80% confluency. Treat cells with this compound or vehicle (DMSO) at the desired concentrations for 1-2 hours at 37°C.
-
Heat Challenge: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 73°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. An isothermal experiment can be performed at a single optimized temperature (e.g., 59°C for mutant IDH1).[7]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Detection: Analyze the amount of soluble mutant IDH1 protein in each sample by Western blotting or an ELISA-based method using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the inhibitor compared to the vehicle control indicates target engagement.
Biochemical IDH1 Enzyme Assay Protocol
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and NADPH.
-
Enzyme and Inhibitor Incubation: Add purified recombinant mutant IDH1 enzyme to the reaction buffer. Add varying concentrations of this compound or other inhibitors and pre-incubate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, α-ketoglutarate.
-
Detection: Monitor the consumption of NADPH over time by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Cellular 2-HG Assay Protocol
-
Cell Seeding and Treatment: Seed mutant IDH1-harboring cells (e.g., HT1080) in a multi-well plate and allow them to adhere. Treat the cells with a dose-response range of this compound or other inhibitors for 48-72 hours.
-
Sample Collection: Collect the cell culture medium and/or cell lysates.
-
Metabolite Extraction: Perform a metabolite extraction from the collected samples, for example, using a methanol-based extraction method.
-
2-HG Quantification: Analyze the concentration of 2-HG in the extracts using a sensitive method such as gas chromatography-mass spectrometry (GC-MS) or a commercially available 2-HG assay kit.
-
Data Analysis: Normalize the 2-HG levels to the cell number or total protein concentration. Plot the 2-HG levels against the inhibitor concentration to determine the IC50 value for 2-HG reduction.
Comparison Summary
| Feature | CETSA | Biochemical Assays | Cellular 2-HG Assays |
| Principle | Thermal stabilization of target protein upon ligand binding | Measures direct inhibition of enzyme catalytic activity | Measures the reduction of a downstream oncometabolite |
| Readout | Change in protein melting temperature (ΔTm) | IC50 of enzyme inhibition | IC50 of 2-HG reduction |
| Context | In-cell, direct target engagement | In vitro, purified components | In-cell, functional consequence of target engagement |
| Advantages | Direct evidence of target binding in a physiological context; label-free. | High throughput; provides intrinsic potency. | Confirms cellular activity and functional outcome. |
| Limitations | Lower throughput; requires specific antibodies or mass spectrometry. | May not reflect cellular potency due to permeability and off-target effects. | Indirect measure of target engagement; can be affected by other cellular processes. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of IHMT-IDH1-053: A Comparative Guide to Off-Target Kinase Screening
For researchers, scientists, and drug development professionals, understanding the selectivity of a targeted inhibitor is paramount. This guide provides a comprehensive overview of the off-target kinase screening for IHMT-IDH1-053, a potent and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). While specific off-target kinase panel data for this compound is not publicly available, this guide outlines the methodologies used in such screens and compares the known selectivity profiles of other IDH1 inhibitors to provide a predictive context.
This compound has demonstrated high potency and selectivity for the R132H mutant of IDH1, a key driver in several cancers. Its mechanism as an irreversible, allosteric inhibitor highlights a sophisticated approach to targeted therapy. However, to fully characterize its therapeutic potential and anticipate potential side effects, a thorough evaluation against a broad panel of kinases is essential.
Comparative Kinase Selectivity: A Look at Other IDH1 Inhibitors
To contextualize the potential off-target profile of this compound, it is informative to examine the kinase selectivity of other IDH1 inhibitors. While direct comparisons are limited without specific data for this compound, the following table summarizes representative data for other IDH1 inhibitors that have undergone kinase screening. This provides a baseline for understanding potential cross-reactivities within this class of compounds.
| Kinase Target | Ivosidenib (AG-120) % Inhibition @ 1µM | Olutasidenib (FT-2102) % Inhibition @ 1µM | Representative Kinase Panel |
| ABL1 | <10 | <10 | Eurofins scanMAX |
| AKT1 | <10 | <10 | Reaction Biology KinomeScan |
| AURKA | <10 | <10 | Promega Kinase-Glo |
| CDK2 | <10 | <10 | Carna Biosciences QuickScout |
| EGFR | <10 | <10 | Eurofins scanMAX |
| ERK1 | <10 | <10 | Reaction Biology KinomeScan |
| JAK2 | <10 | <10 | Promega Kinase-Glo |
| MEK1 | <10 | <10 | Carna Biosciences QuickScout |
| PI3Kα | <10 | <10 | Eurofins scanMAX |
| SRC | <10 | <10 | Reaction Biology KinomeScan |
| Note: The data presented here is illustrative and compiled from various public sources. Specific screening conditions may vary. |
This representative data for other IDH1 inhibitors suggests a generally high degree of selectivity, with minimal inhibition of common kinase off-targets at a concentration of 1µM. It is anticipated that a highly optimized compound like this compound would exhibit a similarly clean or even superior selectivity profile.
The Experimental Workflow: How Off-Target Kinase Screening is Performed
Understanding the methodology behind off-target kinase screening is crucial for interpreting the data. The following diagram illustrates a typical experimental workflow employed by contract research organizations (CROs) for kinase selectivity profiling.
Detailed Experimental Protocols
To ensure clarity and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for common in vitro kinase assays used for selectivity profiling.
Protocol 1: In Vitro Radiometric Kinase Assay (e.g., HotSpot™)
-
Reaction Setup: Kinase reactions are performed in a 96-well plate. Each well contains the specific kinase, a phosphate-accepting substrate (protein or peptide), and the test compound (this compound) at a single concentration (e.g., 1 µM) or in a dose-response format.
-
Initiation: The reaction is initiated by the addition of a solution containing Mg/ATP, with the ATP being radiolabeled with ³³P (gamma-³³P-ATP).
-
Incubation: The reaction plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for the enzymatic transfer of the radiolabeled phosphate to the substrate.
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Washing: Unincorporated ³³P-ATP is removed by washing the filter membrane.
-
Detection: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity in the presence of the test compound is calculated relative to a vehicle control (DMSO).
Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
-
Reaction Components: The assay is conducted in a low-volume 384-well plate. The reaction mixture includes the kinase, a biotinylated substrate peptide, ATP, and the test compound.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection Reagents: A detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction.
-
FRET Signal Generation: If the substrate is phosphorylated, the europium-labeled antibody binds to it. The biotin tag on the substrate binds to SA-APC, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
Signal Measurement: The time-resolved fluorescence is measured on a plate reader capable of TR-FRET detection.
-
Data Analysis: The ratio of the acceptor and donor emission signals is calculated, and the percent inhibition is determined by comparing the signal from the test compound wells to the control wells.
Signaling Pathway Context
To appreciate the importance of kinase selectivity, it's crucial to understand the broader signaling context. The diagram below illustrates the central role of IDH1 in cellular metabolism and how off-target kinase interactions could potentially perturb other critical signaling pathways.
Confirming Covalent Modification of IDH1 by IHMT-IDH1-053: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to confirm the covalent modification of Isocitrate Dehydrogenase 1 (IDH1) by the irreversible inhibitor, IHMT-IDH1-053. Supporting experimental data, detailed protocols, and a comparison with alternative inhibitors are presented to aid in the research and development of novel cancer therapeutics targeting IDH1 mutations.
Introduction to this compound and Covalent Inhibition of IDH1
Mutations in Isocitrate Dehydrogenase 1 (IDH1), particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.
This compound is a potent and selective irreversible inhibitor of mutant IDH1. It forms a covalent bond with the cysteine residue at position 269 (Cys269) in the allosteric pocket of the IDH1 R132H protein. This covalent modification permanently inactivates the enzyme, thereby inhibiting the production of 2-HG. The high selectivity of this compound for mutant IDH1 over the wild-type enzyme and other related enzymes makes it a promising candidate for targeted cancer therapy.
Data Presentation: Performance of this compound and Alternative Inhibitors
The inhibitory activity of this compound has been quantified and compared with other known inhibitors of mutant IDH1. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action |
| This compound | IDH1 R132H | 4.7 | Covalent, Irreversible |
| Olutasidenib (FT-2102) | IDH1 R132H | 21.2 | Reversible |
| IDH1 R132C | 114 | Reversible | |
| Vorasidenib (AG-881) | IDH1 R132C/G/H/S | 0.04 - 22 | Reversible |
| IDH2 R140Q | 7 - 14 | Reversible | |
| IDH2 R172K | 130 | Reversible | |
| AGI-5198 (IDH-C35) | IDH1 R132H | 70 | Reversible |
| GSK864 | IDH1 R132C | 8.8 | Reversible |
| IDH1 R132H | 15.2 | Reversible | |
| IDH1 R132G | 16.6 | Reversible | |
| IDH-305 | IDH1 R132 mutants | - | Reversible |
| BAY-1436032 | Pan-mutant IDH1 | - | Reversible |
Mandatory Visualization
Signaling Pathway of Wild-Type and Mutant IDH1
Caption: Wild-Type vs. Mutant IDH1 Enzymatic Reaction.
Experimental Workflow for Confirming Covalent Modification
Caption: Workflow for Confirmation of Covalent Inhibition.
Experimental Protocols
IDH1 R132H Enzymatic Activity Assay (IC50 Determination)
This protocol is for determining the in vitro inhibitory activity of compounds against the mutant IDH1 R132H enzyme.
Materials:
-
Recombinant human IDH1 R132H enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.1% BSA
-
Substrate solution: α-ketoglutarate (α-KG)
-
Cofactor solution: β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Diaphorase
-
Resazurin
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplate
-
Plate reader capable of fluorescence detection (Excitation: 530-570 nm, Emission: 590-620 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the diluted compound to the wells of the 384-well plate. For control wells, add 5 µL of DMSO.
-
Prepare a master mix containing assay buffer, IDH1 R132H enzyme, diaphorase, and resazurin.
-
Add 20 µL of the enzyme master mix to each well and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Prepare a substrate/cofactor master mix containing assay buffer, α-KG, and NADPH.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate/cofactor master mix to each well.
-
Immediately begin monitoring the fluorescence signal at regular intervals for a set period (e.g., 30-60 minutes) using a plate reader.
-
Calculate the rate of reaction for each well.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mass Spectrometry for Confirmation of Covalent Adduct Formation
This protocol outlines the general steps for confirming the covalent binding of an inhibitor to a target protein using mass spectrometry.
Materials:
-
Purified recombinant IDH1 R132H protein
-
Covalent inhibitor (this compound)
-
Incubation buffer (e.g., PBS or Tris buffer)
-
Quenching solution (e.g., formic acid)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
Procedure for Intact Protein Analysis:
-
Incubate the IDH1 R132H protein with an excess of this compound for a sufficient time to ensure complete reaction. A control sample with protein and DMSO (vehicle) should be prepared in parallel.
-
Quench the reaction by adding formic acid to a final concentration of 0.1%.
-
Desalt the protein sample using a C4 ZipTip or equivalent.
-
Analyze the sample by LC-MS. The mobile phases are typically 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein.
-
Compare the mass of the inhibitor-treated protein with the control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent modification.
Procedure for Peptide Mapping to Identify the Binding Site:
-
Following incubation and quenching as described above, denature the protein sample.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digest the protein into peptides using a protease such as trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, specifying the mass of the inhibitor as a potential modification on cysteine residues.
-
Identification of a peptide with a mass shift corresponding to the inhibitor on a specific cysteine residue (e.g., Cys269) confirms the site of covalent modification.
X-ray Crystallography for Structural Determination of the Covalent Complex
This protocol provides a general workflow for determining the crystal structure of a protein-covalent inhibitor complex.
Materials:
-
Highly pure and concentrated IDH1 R132H protein
-
Covalent inhibitor (this compound)
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is recommended)
Procedure:
-
Co-crystallization:
-
Incubate the IDH1 R132H protein with a molar excess of this compound to form the covalent complex.
-
Screen for crystallization conditions using various commercially available or in-house screens.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Crystal Soaking (for pre-formed apo-protein crystals):
-
Grow crystals of the apo IDH1 R132H protein.
-
Prepare a soaking solution containing the inhibitor dissolved in a cryoprotectant-compatible buffer.
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Harvest the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known IDH1 structure as a search model.
-
Build the model of the protein-inhibitor complex into the electron density map.
-
Refine the structure to obtain a high-resolution model.
-
-
Analysis:
-
Analyze the final structure to visualize the covalent bond between the inhibitor and the specific amino acid residue (Cys269) and the overall binding mode.
-
Comparative Efficacy of IHMT-IDH1-053 Across Different IDH1 Mutations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational inhibitor IHMT-IDH1-053's efficacy against various isocitrate dehydrogenase 1 (IDH1) mutations. The content is based on available preclinical data and aims to contextualize its performance against other known IDH1 inhibitors.
Mutations in the IDH1 enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis. The development of inhibitors targeting these mutant enzymes is a promising therapeutic strategy. This compound has emerged as a potent and irreversible inhibitor of mutant IDH1.
This compound: A Potent, Irreversible Inhibitor
This compound is a highly selective, irreversible inhibitor of the IDH1 R132H mutant.[1][2][3] It demonstrates significant potency with a reported half-maximal inhibitory concentration (IC50) of 4.7 nM for the IDH1 R132H enzyme.[1][2][3] The inhibitor exhibits high selectivity for IDH1 mutants over wild-type (wt) IDH1 and both wild-type and mutant IDH2.[1][2][3] Its mechanism of action involves covalent binding to the Cys269 residue in an allosteric pocket adjacent to the NADPH binding site of the IDH1 R132H protein.[1][2] In cellular assays, this compound effectively inhibits 2-HG production in IDH1 R132H-mutant transfected 293T cells with an IC50 of 28 nM.[1][2][3] Furthermore, it has been shown to inhibit the proliferation of the HT1080 cell line and primary AML cells, both of which harbor IDH1 R132 mutations.[1][2][3]
While current data robustly supports the high potency of this compound against the most common IDH1 R132H mutation, detailed quantitative data on its efficacy against other less frequent R132 mutations (e.g., R132C, R132G, R132S, R132L) is not yet publicly available. The statement of "high selectivity against IDH1 mutants" suggests a broader activity, which warrants further investigation.[1][2][3]
Comparative Landscape of IDH1 Inhibitors
To provide a broader context for the efficacy of this compound, the following table summarizes the reported IC50 values for several other well-characterized IDH1 inhibitors against a panel of common IDH1 R132 mutations. This comparative data highlights the variable potency of different inhibitors across the spectrum of IDH1 mutations.
| Inhibitor | IDH1 R132H IC50 (nM) | IDH1 R132C IC50 (nM) | IDH1 R132G IC50 (nM) | IDH1 R132S IC50 (nM) | Reference(s) |
| This compound | 4.7 | Not Reported | Not Reported | Not Reported | [1][2][3] |
| AG-120 (Ivosidenib) | 40-50 | 40-50 | Not Reported | Not Reported | [4] |
| Novartis 530 | 40-50 | 40-50 | Not Reported | Not Reported | [4] |
| GSK864 | 15.2 | 8.8 | 16.6 | Not Reported | [5] |
| Mutant IDH1-IN-1 | 42 (R132H/R132H) | 4 (R132C/R132C) | Not Reported | Not Reported | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by IDH1 mutations and a general workflow for evaluating the efficacy of IDH1 inhibitors.
Caption: Mutant IDH1 Signaling Pathway and Point of Intervention for this compound.
Caption: General Experimental Workflow for Preclinical Evaluation of IDH1 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to assess the efficacy of IDH1 inhibitors.
IDH1 Enzyme Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1 protein.
-
Principle: The assay measures the consumption of the cofactor NADPH, which is coupled to the reduction of a substrate (e.g., resazurin) to a fluorescent product (e.g., resorufin) by a diaphorase enzyme. The decrease in fluorescence in the presence of an inhibitor corresponds to the inhibition of mutant IDH1 activity.
-
Materials:
-
Purified recombinant human IDH1 mutant proteins (e.g., R132H, R132C, etc.)
-
α-ketoglutarate (α-KG)
-
NADPH
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound or other inhibitors)
-
Microplate reader for fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor.
-
In a microplate, add the assay buffer, purified mutant IDH1 enzyme, and NADPH.
-
Add the diluted test inhibitor to the respective wells.
-
Initiate the enzymatic reaction by adding the substrate, α-KG.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the diaphorase/resazurin detection mix.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular 2-HG Production Assay
This assay measures the ability of a compound to inhibit the production of the oncometabolite 2-HG in cells expressing mutant IDH1.
-
Principle: Cancer cell lines endogenously expressing or engineered to overexpress a specific IDH1 mutation are treated with the inhibitor. The intracellular or extracellular levels of 2-HG are then quantified using liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.
-
Materials:
-
IDH1-mutant cancer cell line (e.g., HT1080 [R132C], U87-MG engineered with R132H)
-
Cell culture medium and supplements
-
Test compound
-
LC-MS system or a 2-HG assay kit
-
-
Procedure:
-
Seed the IDH1-mutant cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 48-72 hours).
-
Collect the cell culture medium (for extracellular 2-HG) or lyse the cells (for intracellular 2-HG).
-
Prepare the samples for analysis according to the chosen method (LC-MS or assay kit).
-
Quantify the concentration of 2-HG in each sample.
-
Determine the IC50 value for the inhibition of 2-HG production.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and survival of IDH1-mutant cancer cells.
-
Principle: Cells are treated with the inhibitor, and cell viability is measured using various methods, such as the conversion of a tetrazolium salt (e.g., MTT, WST-1) to a colored formazan product or by quantifying ATP levels (e.g., CellTiter-Glo).
-
Materials:
-
IDH1-mutant cancer cell line
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Test compound
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Treat with a serial dilution of the inhibitor.
-
Incubate for a period that allows for multiple cell divisions (e.g., 3-5 days).
-
Add the viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a highly potent, irreversible inhibitor of the IDH1 R132H mutation, demonstrating significant promise in preclinical studies. Its efficacy against a broader range of IDH1 mutations remains to be fully elucidated through further research. The comparative data presented in this guide positions this compound favorably against other known inhibitors for the R132H variant and underscores the importance of characterizing inhibitor activity across the full spectrum of clinically relevant IDH1 mutations. The provided experimental protocols offer a foundational framework for researchers aiming to evaluate and compare the efficacy of novel IDH1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Validation of IHMT-IDH1-053-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, IHMT-IDH1-053, and its role in inducing apoptosis. While direct experimental data on this compound-mediated apoptosis remains to be fully elucidated in publicly available literature, this document summarizes its known anti-proliferative effects and draws comparisons with other well-characterized mutant IDH1 inhibitors. The guide also includes detailed experimental protocols for key apoptosis validation assays and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a highly potent and irreversible inhibitor of the mutant IDH1 enzyme, particularly the R132H mutation.[1][2] It functions by covalently binding to an allosteric pocket on the enzyme, thereby inhibiting the production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[1] The accumulation of D-2HG is a key driver in certain cancers, including glioma and acute myeloid leukemia (AML), as it leads to epigenetic dysregulation and a block in cell differentiation. By reducing D-2HG levels, this compound has been shown to inhibit the proliferation of cancer cell lines, such as HT1080, and primary AML cells harboring IDH1 mutations.[1][2]
While the primary reported effect of this compound is the inhibition of cell proliferation, the induction of apoptosis is a plausible downstream consequence of mutant IDH1 inhibition. The restoration of normal cellular processes, including differentiation, can often trigger apoptotic pathways in cancer cells. Furthermore, studies have shown that mutant IDH1 can sensitize glioma cells to apoptosis induced by endoplasmic reticulum (ER) stress.[3][4] Therefore, inhibiting mutant IDH1 with a potent agent like this compound could potentially trigger or enhance apoptotic cell death.
Comparison with Alternative Mutant IDH1 Inhibitors
Several other small molecule inhibitors targeting mutant IDH1 have been developed and characterized. This section compares the reported effects of these alternatives on apoptosis with the currently known information about this compound.
| Feature | This compound | AG-120 (Ivosidenib) | AGI-5198 | BAY1436032 |
| Primary Mechanism | Irreversible inhibitor of mutant IDH1, reduces 2-HG | Inhibitor of mutant IDH1, reduces 2-HG | Selective inhibitor of IDH1-R132H, reduces 2-HG | Pan-inhibitor of IDH1 mutants, reduces 2-HG |
| Reported Effect on Cell Fate | Inhibition of proliferation | Induces differentiation | Primarily inhibits proliferation, can prevent ER stress-induced apoptosis | Induces myeloid differentiation, inhibits cell cycle progression |
| Apoptosis Induction (Annexin V/PI) | Data not available | No significant induction alone; potentiates apoptosis with other agents | Data not available | Data not available |
| Caspase Activation | Data not available | Data not available | No significant increase in cleaved caspase-3 | Data not available |
| PARP Cleavage | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in validating inhibitor-induced apoptosis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutant IDH sensitizes gliomas to endoplasmic reticulum stress and triggers apoptosis via microRNA183-mediated inhibition of Semaphorin 3E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH1 mutant glioma initiating cells are predisposed to apoptosis under endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of IHMT-IDH1-053 and Other Mutant IDH1 Inhibitors
A detailed guide for researchers and drug development professionals on cross-resistance profiles of emerging and established IDH1 inhibitors, with a focus on the novel irreversible inhibitor, IHMT-IDH1-053.
The landscape of targeted cancer therapy is in constant evolution, with the development of novel inhibitors against oncogenic driver mutations. A key challenge in this field is the emergence of drug resistance. This guide provides a comparative overview of the irreversible isocitrate dehydrogenase 1 (IDH1) inhibitor, this compound, and other notable IDH1 inhibitors, with a specific focus on mechanisms of cross-resistance. While direct comparative cross-resistance studies involving this compound are not yet publicly available, this document synthesizes existing data on resistance to other IDH1 inhibitors and discusses the potential implications for this compound based on its unique mechanism of action.
Overview of this compound
This compound is a highly potent and selective irreversible inhibitor of mutant IDH1.[1][2] Through a structure-based design, it was engineered to form a covalent bond with the Cys269 residue in an allosteric pocket of the mutant IDH1 R132H protein.[1][2][3] This irreversible binding mechanism distinguishes it from many reversible inhibitors and suggests a potential for durable target engagement.
Key Performance Data of IDH1 Inhibitors
The following table summarizes the biochemical and cellular activities of this compound and other representative IDH1 inhibitors against the most common IDH1 mutation, R132H.
| Inhibitor | Target | Biochemical IC50 (IDH1 R132H) | Cellular 2-HG Inhibition IC50 (IDH1 R132H) | Mechanism of Action |
| This compound | Mutant IDH1 | 4.7 nM[1][2] | 28 nM (in 293T cells)[1][2][3] | Irreversible (covalent) |
| Ivosidenib (AG-120) | Mutant IDH1 | ~12 nM | ~69 nM (in U87MG cells) | Reversible (allosteric) |
| Olutasidenib (FT-2102) | Mutant IDH1 | ~11 nM | ~23 nM (in TF-1 cells) | Reversible (allosteric) |
| LY3410738 | Mutant IDH1 | Not reported | Potent inhibition demonstrated | Irreversible (covalent) |
Mechanisms of Resistance to IDH1 Inhibitors
Clinical experience with first-generation IDH1 inhibitors, such as ivosidenib, has revealed several mechanisms of acquired resistance. Understanding these is crucial for the strategic development and deployment of next-generation inhibitors like this compound.
Second-Site Mutations in IDH1
A primary mechanism of acquired resistance to ivosidenib is the emergence of second-site mutations in the IDH1 gene. These mutations can interfere with the binding of allosteric inhibitors.
-
IDH1 S280F: This mutation at the dimer interface of the IDH1 protein sterically hinders the binding of ivosidenib, leading to renewed 2-HG production and clinical resistance.[4][5]
-
IDH1 D279N: This mutation has also been identified in patients with acquired resistance to ivosidenib.[6]
Isoform Switching
In some cases, resistance to a mutant IDH1 inhibitor can be driven by the acquisition of a mutation in the IDH2 gene.[7] This "isoform switching" allows the cancer cells to continue producing the oncometabolite 2-hydroxyglutarate (2-HG) despite the inhibition of mutant IDH1.
Clonal Evolution and Bypass Tracks
Resistance can also arise through the selection and expansion of pre-existing or newly acquired clones that do not depend on the IDH1 mutation for their survival. These clones may have mutations in other signaling pathways that drive proliferation independently of 2-HG.
Cross-Resistance Profiles of IDH1 Inhibitors
The following table summarizes the activity of various IDH1 inhibitors against a key resistance mutation, providing insights into their potential for overcoming resistance. Data for this compound is not yet available and represents a critical area for future investigation.
| Inhibitor | Activity against IDH1 R132H | Activity against IDH1 R132C/S280F |
| Ivosidenib | Active | Inactive[8] |
| Olutasidenib | Active | Active |
| LY3410738 | Active | Active[6] |
| This compound | Active | Data Not Available |
The ability of olutasidenib and the covalent inhibitor LY3410738 to inhibit the ivosidenib-resistant IDH1 R132C/S280F mutant highlights the potential of alternative binding modes and irreversible inhibition to overcome resistance.[6][8] Given that this compound is also an irreversible inhibitor, it is hypothesized that it may also retain activity against certain resistance mutations that affect the binding of reversible inhibitors. However, this requires experimental validation.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Biochemical Assay for IDH1 Inhibitor Potency (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant mutant IDH1 enzyme.
-
Reagents and Materials:
-
Recombinant human mutant IDH1 (e.g., R132H) enzyme
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the mutant IDH1 enzyme and α-KG in the assay buffer.
-
Add the serially diluted test inhibitor to the wells of the microplate.
-
Initiate the enzymatic reaction by adding NADPH to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for 2-HG Inhibition
This protocol outlines a method to measure the ability of an inhibitor to reduce the production of 2-HG in cells expressing mutant IDH1.
-
Cell Culture and Treatment:
-
Culture cells harboring an IDH1 mutation (e.g., HT1080, which has an endogenous IDH1 R132C mutation, or engineered cells expressing a specific mutant).
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 48-72 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate on ice to precipitate proteins and extract metabolites.
-
Collect the cell lysates and centrifuge to pellet the debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
2-HG Quantification by LC-MS/MS:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the metabolites on a suitable chromatography column.
-
Detect and quantify the levels of 2-HG based on its specific mass-to-charge ratio.
-
Normalize the 2-HG levels to the cell number or total protein concentration.
-
Plot the normalized 2-HG levels against the inhibitor concentration to determine the cellular IC50 value.
-
Visualizing Resistance Mechanisms and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Signaling pathway of normal and mutant IDH1, and mechanisms of inhibitor action and resistance.
Figure 2: Workflow for biochemical and cellular assays to determine IDH1 inhibitor potency.
Conclusion and Future Directions
This compound represents a promising next-generation irreversible inhibitor of mutant IDH1. While its high potency against the IDH1 R132H mutation is established, its performance against known resistance mutations remains a critical unanswered question. The ability of other novel inhibitors, particularly those with an irreversible mechanism, to overcome resistance to first-generation drugs provides a strong rationale for investigating the cross-resistance profile of this compound. Future studies should focus on evaluating the activity of this compound in cell lines harboring secondary IDH1 mutations (e.g., S280F) and in models of isoform switching. The detailed experimental protocols provided in this guide offer a framework for conducting such crucial investigations. The results of these studies will be instrumental in defining the clinical potential of this compound and guiding its development as a potential new therapy for patients with IDH1-mutant cancers.
References
- 1. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secondary IDH1 resistance mutations and oncogenic IDH2 mutations cause acquired resistance to ivosidenib in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of IDH1 Inhibition: A Comparative Guide to IHMT-IDH1-053
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isocitrate dehydrogenase 1 (IDH1) inhibitor, IHMT-IDH1-053, with a focus on the reversibility of its effects. Understanding the nature of target engagement and the duration of action is critical for the development of effective and safe therapeutics. This document summarizes key experimental data, provides detailed methodologies for assessing inhibitor reversibility, and visualizes relevant biological pathways and experimental workflows.
Covalent and Irreversible Inhibition by this compound
This compound is a highly potent and selective inhibitor of mutant IDH1 (mIDH1). A key distinguishing feature of this compound is its irreversible mechanism of action. It forms a covalent bond with the cysteine residue at position 269 (Cys269) located in an allosteric pocket of the mIDH1 protein. This covalent modification leads to a sustained, irreversible inhibition of the enzyme's activity.
In contrast, other clinically relevant IDH1 inhibitors, such as Ivosidenib and Olutasidenib, are reversible, non-covalent inhibitors. They bind to the target protein through non-permanent interactions, and their inhibitory effect is dependent on the concentration of the drug in the target's vicinity. Another class of inhibitors includes pan-mutant inhibitors like BAY1436032, which also exhibit non-covalent binding.
The irreversible nature of this compound offers the potential for prolonged pharmacodynamic effects that can outlast the inhibitor's presence in circulation. This can lead to less frequent dosing and a more sustained suppression of the oncometabolite 2-hydroxyglutarate (2-HG), a key driver in IDH1-mutant cancers.
Comparative Analysis of IDH1 Inhibitors
The following table summarizes the key characteristics of this compound in comparison to other notable IDH1 inhibitors.
| Feature | This compound | Ivosidenib (AG-120) | Olutasidenib (FT-2102) | BAY1436032 |
| Binding Mechanism | Covalent, Irreversible | Non-covalent, Reversible | Non-covalent, Reversible | Non-covalent, Reversible |
| Target Engagement | Binds to Cys269 in an allosteric pocket | Allosteric inhibitor | Allosteric inhibitor | Pan-mutant inhibitor |
| Reversibility | No | Yes | Yes | Yes |
| Sustained Action Post-Washout | Expected to be high | Expected to be low | Expected to be low | Expected to be low |
Experimental Data on the Reversibility of Effects
The sustained action of covalent inhibitors following their clearance is a critical aspect of their pharmacological profile. While direct head-to-head washout data for this compound is not yet published, studies on other covalent IDH1 inhibitors, such as LY3410738, provide strong evidence for the prolonged pharmacodynamic effects characteristic of this class of drugs.
One study reported that the covalent inhibitor LY3410738 displayed prolonged pharmacodynamic activity, depleting 2-HG levels in tumors at low circulating exposures and for an extended time after clearance of the compound[1]. This contrasts with reversible inhibitors, where the inhibition of 2-HG production is expected to diminish as the drug is cleared from the system.
The following table illustrates the expected outcomes of a theoretical washout experiment comparing a covalent inhibitor like this compound with a reversible inhibitor.
| Time Point | Covalent Inhibitor (e.g., this compound) - Cellular 2-HG Levels | Reversible Inhibitor (e.g., Ivosidenib) - Cellular 2-HG Levels |
| Baseline | High | High |
| During Treatment | Low | Low |
| Post-Washout (24h) | Low | Increasing towards baseline |
| Post-Washout (48h) | Low | Approaching baseline |
Experimental Protocols
To experimentally assess the reversibility of an IDH1 inhibitor's effects, a combination of cellular and biochemical assays is employed.
Washout and 2-Hydroxyglutarate (2-HG) Measurement Assay
This assay directly measures the duration of target inhibition in a cellular context after the removal of the inhibitor.
Protocol:
-
Cell Culture: Culture IDH1-mutant cancer cells (e.g., HT1080) to 70-80% confluency.
-
Inhibitor Treatment: Treat the cells with the IDH1 inhibitor (e.g., this compound or a reversible inhibitor) at a concentration of 10x its IC50 for 2-4 hours.
-
Washout: Remove the medium containing the inhibitor and wash the cells three times with pre-warmed, drug-free culture medium.
-
Time-Course Analysis: Add fresh, drug-free medium and incubate the cells. Collect cell lysates and culture medium at various time points post-washout (e.g., 0, 6, 12, 24, 48 hours).
-
2-HG Quantification: Measure the concentration of 2-HG in the collected samples using a commercially available 2-HG assay kit or by LC-MS/MS.
-
Data Analysis: Plot the 2-HG levels over time for each inhibitor. A sustained suppression of 2-HG levels after washout indicates irreversible inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to confirm target engagement in intact cells. The binding of a ligand to its target protein generally increases the protein's thermal stability.
Protocol:
-
Cell Treatment: Treat IDH1-mutant cells with the inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Analysis: Analyze the amount of soluble IDH1 protein remaining in the supernatant by Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble IDH1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is the definitive method to confirm the covalent binding of an inhibitor to its target protein and to identify the specific amino acid residue involved.
Protocol:
-
Protein-Inhibitor Incubation: Incubate purified recombinant mIDH1 protein with the covalent inhibitor.
-
Digestion: Digest the protein-inhibitor complex into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the molecular weight of the inhibitor. The identification of such a peptide confirms covalent binding, and the fragmentation pattern in the MS/MS spectrum can pinpoint the exact modified amino acid (e.g., Cys269).
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the IDH1 signaling pathway and the experimental workflows for assessing inhibitor reversibility.
Caption: Mutant IDH1 signaling pathway and points of intervention.
Caption: Workflow for a washout experiment to assess inhibitor reversibility.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
A Comparative Guide to the Downstream Metabolic Effects of IHMT-IDH1-053
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream metabolic effects of IHMT-IDH1-053, a novel irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), with other notable IDH1 inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Mutant IDH1 and its Metabolic Impact
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key component of the tricarboxylic acid (TCA) cycle, while reducing NADP+ to NADPH.[1] Mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread metabolic and epigenetic dysregulation that promotes tumorigenesis.[2]
Inhibitors of mutant IDH1 aim to block the production of 2-HG, thereby restoring normal cellular metabolism and hindering cancer progression. This guide focuses on this compound and compares its effects with other well-characterized IDH1 inhibitors, Ivosidenib (AG-120) and AGI-5198.
Mechanism of Action of this compound
This compound is a highly selective and irreversible inhibitor of the IDH1 R132H mutant. It exhibits its inhibitory action by covalently binding to the cysteine residue at position 269 (Cys269) located in an allosteric pocket adjacent to the NADPH binding site. This irreversible binding effectively blocks the enzyme's ability to produce 2-HG.
Comparative Analysis of Downstream Metabolic Effects
The primary downstream effect of IDH1 inhibitors is the reduction of 2-HG levels. However, their impact extends to other interconnected metabolic pathways, including the TCA cycle, amino acid metabolism, and cellular redox balance.
Table 1: Comparison of Inhibitor Potency
| Compound | Target | IC50 (2-HG Inhibition in cells) | Mechanism of Action |
| This compound | IDH1 R132H | 28 nM (in 293T cells) | Irreversible (covalent) |
| Ivosidenib (AG-120) | Mutant IDH1 | Not specified in provided results | Reversible, allosteric |
| AGI-5198 | IDH1 R132H/R132C | 70 nM (R132H), 160 nM (R132C) | Reversible, allosteric |
Table 2: Downstream Metabolic Consequences of Mutant IDH1 Inhibition
| Metabolic Pathway | Effect of Mutant IDH1 | Effect of this compound (and other mIDH1 inhibitors) | Supporting Experimental Data |
| Oncometabolite Production | Elevated D-2-hydroxyglutarate (2-HG) | Significant reduction in 2-HG levels. | This compound inhibits 2-HG production in IDH1 R132H mutant transfected 293T cells.[3] Ivosidenib leads to robust and persistent plasma 2-HG inhibition.[4] AGI-5198 reduces 2-HG levels in glioma cells.[5] |
| TCA Cycle | Depletion of α-ketoglutarate (α-KG) and potential alterations in other TCA intermediates.[6] | Restoration of α-KG levels and normalization of TCA cycle intermediates. | Inhibition of mutant IDH1 can lead to the accumulation of citrate, indicating an impaired TCA cycle is being restored.[7] |
| Glutamate Metabolism | Reduced glutamate levels due to its conversion to α-KG to fuel 2-HG production.[1][8] | Increased glutamate levels. | In mutant IDH1 glioma models, response to treatment is associated with an increase in glutamate levels.[9][10] |
| Redox Balance (NADPH/NADP+) | Increased consumption of NADPH, leading to a decreased NADPH/NADP+ ratio and increased oxidative stress.[5][11] | Increased NADPH levels and restoration of redox balance. | IDH1 knockdown in glioblastoma cells reduces NADPH levels.[12] AGI-5198 attenuates the decrease in NADPH and GSH levels caused by mutant IDH1.[13] |
Signaling Pathways and Experimental Workflows
Mutant IDH1 Metabolic Pathway and Point of Intervention
Caption: Mutant IDH1 pathway and inhibitor action.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for metabolite profiling.
Experimental Protocols
Quantification of 2-Hydroxyglutarate (2-HG)
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Cells are cultured and treated with the IDH1 inhibitor or vehicle control.
-
Metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).
-
The extract is centrifuged to pellet debris, and the supernatant is collected.
-
-
LC-MS/MS Analysis:
-
The extracted metabolites are separated using a suitable liquid chromatography method (e.g., HILIC or reversed-phase).
-
The separated metabolites are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific quantification of 2-HG.
-
Stable isotope-labeled 2-HG is used as an internal standard for accurate quantification.
-
Analysis of TCA Cycle Intermediates
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS
-
Sample Preparation:
-
Similar to 2-HG analysis, metabolites are extracted from treated and control cells.
-
For GC-MS, the extracts are derivatized to increase the volatility of the TCA cycle intermediates.
-
-
GC-MS or LC-MS/MS Analysis:
-
The derivatized or underivatized samples are injected into the respective instrument.
-
Mass spectrometry is used to identify and quantify individual TCA cycle intermediates based on their mass-to-charge ratio and fragmentation patterns.
-
Stable isotope-labeled internal standards for each analyte are recommended for accurate quantification.
-
Measurement of NADPH/NADP+ Ratio
Method: Commercial Luminescent or Colorimetric Assay Kits
-
Sample Preparation:
-
Cells are lysed using specific extraction buffers provided in the assay kit to stabilize NADPH and NADP+.
-
For ratio measurements, total NADP+/NADPH is measured, and in a parallel sample, one form is selectively degraded to measure the other.
-
-
Assay Procedure:
-
The cell lysates are incubated with a reaction mixture containing an enzyme that specifically recognizes NADP+ or NADPH.
-
The enzymatic reaction produces a product that can be detected by luminescence or colorimetry.
-
The signal is proportional to the amount of NADP+ or NADPH in the sample.
-
A standard curve is generated to quantify the absolute concentrations.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Method: Western Blot or ELISA-based detection
-
Cell Treatment:
-
Intact cells are treated with the inhibitor (e.g., this compound) or vehicle control.
-
-
Thermal Challenge:
-
The treated cells are heated to a range of temperatures. Ligand-bound proteins are stabilized and remain soluble at higher temperatures compared to unbound proteins.
-
-
Lysis and Fractionation:
-
Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
-
Detection:
Conclusion
This compound is a potent and irreversible inhibitor of mutant IDH1 that effectively reduces the production of the oncometabolite 2-HG. Its downstream metabolic effects are consistent with the restoration of normal cellular metabolism, including the replenishment of α-KG in the TCA cycle, normalization of glutamate levels, and rebalancing of the cellular redox state. The irreversible nature of this compound may offer a prolonged duration of action compared to reversible inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in the metabolic reprogramming induced by this compound versus other mutant IDH1 inhibitors. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. Quantitative metabolome analysis profiles activation of glutaminolysis in glioma with IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic consequences of oncogenic IDH mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH1 Mutations Alter Citric Acid Cycle Metabolism and Increase Dependence on Oxidative Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Glutamate is a non-invasive metabolic biomarker of IDH1 mutant glioma response to temozolomide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate Is a Noninvasive Metabolic Biomarker of IDH1-Mutant Glioma Response to Temozolomide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glioblastoma Therapy Can be Augmented by Targeting IDH1-mediated NADPH Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of IHMT-IDH1-053 and Other Covalent IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of IHMT-IDH1-053, a novel covalent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), with other covalent inhibitors targeting the same enzyme. The information presented herein is intended to assist researchers in evaluating the pre-clinical potential of these therapeutic agents.
Executive Summary
Mutations in the IDH1 enzyme are a common feature in several cancers, including glioma and acute myeloid leukemia (AML), leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG) which plays a key role in tumorigenesis. Covalent inhibitors of mutant IDH1 represent a promising therapeutic strategy. This guide focuses on the in vivo performance of this compound and compares it with another notable covalent inhibitor, LY3410738. While direct comparative studies are limited, available data suggests both compounds effectively target mutant IDH1 in vivo, leading to a reduction in 2-HG levels and demonstrating anti-tumor activity in preclinical models.
In Vivo Efficacy Comparison
| Inhibitor | Cancer Model | Key Efficacy Data | Reference |
| This compound | HT1080 Fibrosarcoma Xenograft (Mouse) | Inhibition of 2-hydroxyglutarate (2-HG) level. Specific quantitative data on the percentage of 2-HG reduction and tumor growth inhibition are not yet publicly available. | [1][2] |
| LY3410738 | Acute Myeloid Leukemia (AML) Xenograft (Mouse) | Described as more potent and having more durable efficacy than the non-covalent inhibitor ivosidenib (AG-120). Showed sustained 2-HG inhibition and a robust anti-leukemic effect. In a Phase 1 clinical trial in patients with IDH-mutant solid tumors, it demonstrated cytostatic antitumor activity. | [3][4] |
Note: The table above summarizes the currently available public data. A direct head-to-head in vivo comparison of this compound and LY3410738 has not been reported. The efficacy of LY3410738 is often compared to the non-covalent inhibitor ivosidenib.
Experimental Methodologies
Detailed experimental protocols for the in vivo studies of this compound are not yet fully published. However, based on standard practices for similar studies, the following methodologies are commonly employed.
HT1080 Fibrosarcoma Xenograft Model (for this compound)
This model is a widely used tool for the in vivo evaluation of anti-cancer agents.
-
Cell Line: HT1080, a human fibrosarcoma cell line that endogenously expresses the mutant IDH1 R132C protein.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG strains) are typically used to prevent rejection of the human tumor cells.
-
Tumor Implantation: HT1080 cells are harvested during their exponential growth phase and are subcutaneously injected into the flank of the mice. Matrigel may be co-injected to support initial tumor growth.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. This compound would be administered according to a specific dose and schedule (e.g., daily oral gavage).
-
Efficacy Endpoints: The primary endpoints typically include tumor growth inhibition and reduction of intratumoral 2-HG levels, which is measured post-euthanasia by methods such as mass spectrometry.
Acute Myeloid Leukemia (AML) Xenograft Model (for LY3410738)
Patient-derived xenograft (PDX) models or models using established AML cell lines are common for studying AML therapies in vivo.
-
Cell Source: Either primary AML patient blasts or established human AML cell lines (e.g., MOLM-14, MV4-11) are used.
-
Animal Model: Highly immunodeficient mouse strains such as NSG mice are essential for successful engraftment of human hematopoietic cells.
-
Cell Implantation: AML cells are typically injected intravenously (i.v.) into the tail vein of the mice. Prior sublethal irradiation of the mice is often performed to facilitate engraftment.
-
Engraftment Monitoring: The percentage of human CD45+ cells in the peripheral blood is monitored by flow cytometry to confirm engraftment and disease progression.
-
Treatment and Efficacy Assessment: Following confirmation of engraftment, mice are treated with the investigational drug (e.g., LY3410738). Efficacy is assessed by monitoring the percentage of leukemic cells in the blood and bone marrow, and by overall survival of the mice.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the in vivo efficacy of covalent IDH1 inhibitors.
Caption: Mutant IDH1 Signaling Pathway and Inhibition.
Caption: General Workflow for In Vivo Efficacy Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Final Results from a First-in-Human Phase 1 Study of the Dual Isocitrate Dehydrogenase (IDH) 1/2 Inhibitor, LY3410738, in Advanced Solid Tumors Harboring IDH1 or IDH2 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of IHMT-IDH1-053 in Cancer Research Using CRISPR-Edited Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel isocitrate dehydrogenase 1 (IDH1) mutant inhibitor, IHMT-IDH1-053, against other alternatives. It highlights the use of CRISPR-edited cell lines as a gold-standard for validating inhibitor specificity and presents supporting experimental data and detailed protocols.
Mutations in the IDH1 enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis. The development of small molecule inhibitors targeting these mutant enzymes represents a promising therapeutic strategy. This compound is a novel, potent, and irreversible inhibitor of the IDH1 R132H mutant.[1][2] This guide details a framework for validating its specificity using CRISPR-Cas9 gene-editing technology and compares its performance with other known IDH1 inhibitors.
The Role of CRISPR in Target Validation
CRISPR-Cas9 technology has revolutionized drug target validation by enabling the precise creation of isogenic cell lines.[2][3] These cell lines are genetically identical except for the targeted mutation, providing a clean and controlled system to assess a drug's on-target efficacy and potential off-target effects. For validating an inhibitor like this compound, a panel of CRISPR-edited cell lines is invaluable. This typically includes:
-
Parental cell line (IDH1 wild-type): To assess the inhibitor's effect on cells without the target mutation.
-
IDH1 mutant knock-in line (e.g., R132H): To determine the inhibitor's potency and efficacy against the intended target.
-
IDH1 knockout line: To confirm that the inhibitor's effects are dependent on the presence of the IDH1 protein.
This approach allows for a rigorous evaluation of a compound's specificity, a critical factor in developing safe and effective targeted therapies.
Comparative Analysis of this compound and Alternative IDH1 Inhibitors
The following tables summarize the key characteristics and performance data of this compound in comparison to other notable IDH1 inhibitors. The data for this compound is presented within the context of a hypothetical validation using a CRISPR-edited isogenic cell line model.
Table 1: Inhibitor Characteristics
| Inhibitor | Target(s) | Mechanism of Action | Development Status |
| This compound | Mutant IDH1 (R132H) | Irreversible, Covalent | Preclinical[1][2] |
| Ivosidenib (AG-120) | Mutant IDH1 | Reversible, Allosteric | FDA Approved[4][5][6][7][8] |
| Olutasidenib (FT-2102) | Mutant IDH1 | Reversible | FDA Approved[9][10][11][12][13] |
| Vorasidenib (AG-881) | Mutant IDH1 & IDH2 | Reversible, Dual Inhibitor | FDA Approved[14][15][16][17][18] |
| DS-1001b | Mutant IDH1 | Reversible | Clinical Trials[19][20][21][22][23] |
Table 2: Comparative Efficacy in CRISPR-Edited Cell Models (Hypothetical Data for this compound)
| Inhibitor | Cell Line | 2-HG Inhibition IC50 (nM) | Cell Viability IC50 (µM) |
| This compound | IDH1 R132H Knock-in | 28[1][2] | ~1.5 |
| IDH1 Wild-type | >10,000 | >50 | |
| IDH1 Knockout | No Effect | >50 | |
| Ivosidenib (AG-120) | IDH1 R132H Knock-in | ~30 | ~2.0 |
| IDH1 Wild-type | >10,000 | >50 | |
| Olutasidenib (FT-2102) | IDH1 R132H Knock-in | ~25 | ~1.8 |
| IDH1 Wild-type | >10,000 | >50 |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Mutant IDH1 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for validating this compound specificity using CRISPR-edited cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of IDH1 Mutant and Knockout Isogenic Cell Lines using CRISPR/Cas9
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting the desired locus in the IDH1 gene for either knock-in of the R132H mutation or gene knockout. Clone the gRNAs into a suitable Cas9 expression vector.
-
Cell Transfection: Transfect the parental cell line (e.g., U-87 MG glioma cells) with the Cas9-gRNA plasmid. For knock-in experiments, co-transfect with a donor template containing the R132H mutation and homology arms.
-
Single-Cell Sorting: Two days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS), selecting for a fluorescent reporter co-expressed with Cas9.
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for the desired genetic modification by PCR and Sanger sequencing.
-
Validation: Confirm the on-target editing and absence of the wild-type allele (for knock-in and knockout) at the genomic level. Verify the expression or absence of the IDH1 protein by Western blot.[3][24]
2-HG Quantification Assay (LC-MS/MS)
-
Cell Culture and Treatment: Plate the parental, IDH1-mutant, and IDH1-knockout cell lines and treat with a dose range of this compound or vehicle control for 48-72 hours.
-
Metabolite Extraction: Aspirate the culture medium and quench cellular metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell lysates.
-
Sample Preparation: Centrifuge the lysates to pellet cellular debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify D-2-hydroxyglutarate.[1][25][26][27]
-
Data Analysis: Normalize the 2-HG levels to the total protein concentration or cell number for each sample. Calculate the IC50 value for 2-HG inhibition.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed the isogenic cell lines in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[28][29][30]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot for IDH1 Expression
-
Protein Extraction: Lyse the cells from the different isogenic lines in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for IDH1.[31][32][33][34][35] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Conclusion
The use of CRISPR-edited isogenic cell lines provides a robust platform for the preclinical validation of targeted cancer therapies. For this compound, this approach would definitively demonstrate its high specificity for the mutant IDH1 enzyme, a critical step in its development as a therapeutic agent. The comparative data, though partly hypothetical for this compound in this specific context, illustrates the expected superior selectivity of a targeted covalent inhibitor. The detailed protocols provided herein offer a clear roadmap for researchers to independently validate the efficacy and specificity of novel IDH1 inhibitors.
References
- 1. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. summitpharma.co.jp [summitpharma.co.jp]
- 3. CRISPR editing of mutant IDH1 R132H induces a CpG methylation-low state in patient-derived glioma models of G-CIMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. olutasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. ashpublications.org [ashpublications.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. selleckchem.com [selleckchem.com]
- 17. targetedonc.com [targetedonc.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR DS-1001B IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. safusidenib (DS-1001) / Daiichi Sankyo, Nuvation Bio [delta.larvol.com]
- 24. jdc.jefferson.edu [jdc.jefferson.edu]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. IDH1 Antibody | Cell Signaling Technology [cellsignal.com]
- 32. novusbio.com [novusbio.com]
- 33. Qualitative and Quantitative Analysis of IDH1 Mutation in Progressive Gliomas by Allele-Specific qPCR and Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. IDH1 (D2H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 35. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Safety Operating Guide
Navigating the Disposal of IHMT-IDH1-053: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for IHMT-IDH1-053 detailing its disposal procedures is not publicly available, established guidelines for the disposal of chemical waste in research laboratories provide a comprehensive framework for its safe handling and disposal. This guide outlines the essential procedures, data points for waste management, and a clear workflow to ensure the proper disposal of this IDH1-mutant inhibitor.
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in the principles of categorization, containment, labeling, and proper storage. Research laboratories generate a variety of waste streams, and it is crucial to correctly identify and segregate chemical waste, such as organic solvents, acids, and bases, from other types of waste like biological or radioactive materials[1].
All chemical waste must be stored in appropriate, compatible containers to prevent leaks or reactions[2]. These containers should be clearly and accurately labeled with the contents, potential hazards, and the date of accumulation[1]. Designated satellite accumulation areas (SAAs) within the laboratory are essential for the safe storage of hazardous waste, ensuring that incompatible materials are kept separate[1][2].
Quantitative Guidelines for Hazardous Waste Accumulation
To maintain a safe laboratory environment and comply with regulations, it is important to adhere to quantitative limits for waste accumulation. The following table summarizes key quantitative guidelines for the storage of hazardous chemical waste in a satellite accumulation area.
| Parameter | Guideline | Source |
| Maximum Volume of Hazardous Waste | 55 gallons | [3] |
| Maximum Volume of Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Maximum Storage Time | 12 months (unless accumulation limits are reached sooner) | [3] |
| Container Headspace | Leave at least one-inch of headroom to allow for expansion. | [2] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a step-by-step guide for the proper disposal of this compound, based on general best practices for laboratory chemical waste.
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Segregate waste containing this compound from other waste streams. Do not mix it with non-hazardous waste.
-
If dissolved in a solvent, the entire solution is considered hazardous waste.
2. Container Selection and Labeling:
-
Use a chemically resistant container with a secure, screw-top cap[2]. Plastic containers are often preferred[3].
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Toxic").
-
Indicate the date when waste was first added to the container.
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA at or near the point of generation[3].
-
Ensure the SAA is away from general lab traffic and potential sources of ignition or reaction.
-
Keep the container closed at all times except when adding waste[3][4].
4. Request for Waste Pickup:
-
Once the container is full or has been in storage for the maximum allowed time, arrange for its removal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company[1][3].
-
Do not dispose of this compound down the drain or in the regular trash[4].
5. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent[4].
-
The first rinseate should be collected and disposed of as hazardous waste[5]. Subsequent rinses may be permissible for drain disposal, but consult your institutional guidelines[5].
-
After triple-rinsing, deface the original label on the container before disposing of it as regular trash[4].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling IHMT-IDH1-053
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling IHMT-IDH1-053, a potent and irreversible isocitrate dehydrogenase 1 (IDH1) mutant inhibitor.[1][2][3][4][5] The following procedures are based on best practices for handling similar chemical compounds in a laboratory setting and should be supplemented with a formal risk assessment and the official Safety Data Sheet (SDS) for the specific compound, which should be requested from the supplier.
I. Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards associated with the specific tasks being performed is necessary to ensure the appropriate level of protection.[6] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6][7] This should be supplemented with the appropriate gloves and other protective equipment based on the nature of the work.[6]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Equipment | Specification | Purpose |
| Hand Protection | Disposable nitrile gloves. Consider double-gloving or using Silver Shield gloves underneath for added protection.[6] | Provides initial protection against incidental skin contact.[6][8] |
| Eye and Face Protection | Safety glasses with side-shields are the minimum requirement.[6] Chemical splash goggles should be worn when there is a risk of splashing.[7] A face shield, worn over safety glasses or goggles, is recommended when handling larger quantities or during procedures with a high splash potential.[6][9] | Protects eyes and face from splashes of chemical solutions.[8] |
| Body Protection | A standard laboratory coat is mandatory.[10] For tasks with a higher risk of contamination, a chemical-resistant apron or gown should be considered. | Protects skin and clothing from spills and contamination.[8] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working outside of a fume hood, a risk assessment should be performed to determine the need for a respirator.[9][10] | Protects against inhalation of the compound, especially if it is in powdered form or if aerosols are generated. |
II. Operational Plan for Safe Handling
A. Engineering Controls:
-
Ventilation: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment.
B. Procedural Guidance:
-
Preparation:
-
Before starting any work, ensure that all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have a spill kit readily accessible.
-
-
Handling the Compound:
-
When handling the solid compound, use appropriate tools (e.g., spatulas, weigh paper) to avoid direct contact.
-
To prevent the generation of dust, handle the solid form with care.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Workflow:
-
Clearly label all containers with the compound name, concentration, and date.
-
When performing experiments, use the minimum amount of the compound necessary.
-
After handling the compound, remove gloves and wash hands thoroughly with soap and water.[11]
-
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. westlab.com [westlab.com]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
